molecular formula C9H10O3 B1360134 Methyl 5-methylsalicylate CAS No. 22717-57-3

Methyl 5-methylsalicylate

Cat. No.: B1360134
CAS No.: 22717-57-3
M. Wt: 166.17 g/mol
InChI Key: JQYUQKRFSSSGJM-UHFFFAOYSA-N
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Description

Methyl 5-methylsalicylate is a useful research compound. Its molecular formula is C9H10O3 and its molecular weight is 166.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165635. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-hydroxy-5-methylbenzoate
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InChI

InChI=1S/C9H10O3/c1-6-3-4-8(10)7(5-6)9(11)12-2/h3-5,10H,1-2H3
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InChI Key

JQYUQKRFSSSGJM-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H10O3
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DSSTOX Substance ID

DTXSID0066822
Record name Benzoic acid, 2-hydroxy-5-methyl-, methyl ester
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Molecular Weight

166.17 g/mol
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CAS No.

22717-57-3
Record name Methyl 5-methylsalicylate
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Record name Benzoic acid, 2-hydroxy-5-methyl-, methyl ester
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Record name Methyl 5-methylsalicylate
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Record name Benzoic acid, 2-hydroxy-5-methyl-, methyl ester
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Record name Benzoic acid, 2-hydroxy-5-methyl-, methyl ester
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Record name Methyl 6-hydroxy-m-toluate
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Record name METHYL 5-METHYLSALICYLATE
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physical and Chemical Properties of Methyl 5-methylsalicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-methylsalicylate, also known as methyl 2-hydroxy-5-methylbenzoate, is an aromatic ester with applications in the fragrance and pharmaceutical industries. This technical guide provides a detailed overview of its physical and chemical properties, supported by experimental protocols for their determination. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below, providing a comprehensive overview of its key characteristics.

Table 1: General and Physical Properties of this compound
PropertyValueReference
Molecular Formula C₉H₁₀O₃[1]
Molecular Weight 166.17 g/mol [1]
Appearance Colorless to pale yellow liquid
Melting Point -1 °C[2]
Boiling Point 241-243 °C at 767 mmHg[2]
Density 1.153 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.533[2]
Flash Point 108 °C (227 °F)
Solubility Soluble in chloroform and DMSO (slightly).[3] Insoluble in water.[3]
Table 2: Chemical and Safety Information for this compound
PropertyValueReference
IUPAC Name methyl 2-hydroxy-5-methylbenzoate[1]
CAS Number 22717-57-3[1]
SMILES CC1=CC(=C(C=C1)O)C(=O)OC[1]
InChI InChI=1S/C9H10O3/c1-6-3-4-8(10)7(5-6)9(11)12-2/h3-5,10H,1-2H3[1]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation)
Precautionary Statements P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties of this compound are provided below. These protocols are generalized for organic compounds and can be specifically applied to the target molecule.

Determination of Melting Point

The melting point of this compound, a low-melting solid, can be determined using the capillary tube method with a melting point apparatus.[4][5][6]

  • Apparatus: Melting point apparatus, capillary tubes, thermometer.

  • Procedure:

    • A small, powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady and slow rate (1-2 °C per minute) near the expected melting point.

    • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. For a pure compound, this range should be narrow.

Determination of Boiling Point

The boiling point of liquid this compound can be determined using the Thiele tube method or by simple distillation.[7][8][9][10][11]

  • Apparatus: Thiele tube or distillation apparatus, thermometer, capillary tube, heating source.

  • Procedure (Thiele Tube Method):

    • A small amount of the liquid is placed in a small test tube.

    • A capillary tube, sealed at one end, is inverted and placed in the test tube.

    • The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).

    • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

    • The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

The density of liquid this compound can be determined by measuring the mass of a known volume of the substance.[12][13][14][15]

  • Apparatus: Pycnometer or a graduated cylinder and an analytical balance.

  • Procedure:

    • The mass of a clean, dry pycnometer (or graduated cylinder) is accurately measured.

    • The pycnometer is filled with the liquid, and the mass is measured again.

    • The volume of the liquid is determined by the pycnometer's calibrated volume or read from the graduated cylinder.

    • The density is calculated by dividing the mass of the liquid by its volume.

Determination of Solubility

The solubility of this compound in various solvents can be determined by simple miscibility tests.[16][17][18][19]

  • Apparatus: Test tubes, vortex mixer (optional).

  • Procedure:

    • A small amount of this compound (e.g., 0.1 g) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL).

    • The mixture is agitated vigorously for a set period.

    • The mixture is then allowed to stand and observed for the presence of a single phase (soluble) or two distinct phases (insoluble).

    • This procedure is repeated with a range of solvents of varying polarities (e.g., water, ethanol, diethyl ether, hexane).

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the chemical structure of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Protocol: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃). The solution is transferred to an NMR tube and placed in the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired to determine the chemical environment of the hydrogen and carbon atoms, respectively, which helps in elucidating the molecular structure.[20][21][22][23][24]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Protocol: For a liquid sample like this compound, a drop of the neat liquid is placed between two KBr or NaCl plates to form a thin film. The plates are then mounted in the FTIR spectrometer, and the infrared spectrum is recorded. The spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., O-H, C=O, C-O, aromatic C=C).[25][26][27][28][29]

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Protocol: A dilute solution of the sample in a volatile solvent is injected into the gas chromatograph. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern, which aids in identification.[30][31][32][33][34]

Synthesis and Characterization Workflow

As specific biological signaling pathways involving this compound are not prominently documented in scientific literature, a logical workflow for its synthesis and characterization is presented below. This workflow is a fundamental process in chemical research and drug development.

Synthesis_and_Characterization_Workflow start Starting Materials (5-Methylsalicylic acid, Methanol, Acid Catalyst) synthesis Esterification Reaction (Fischer-Speier) start->synthesis workup Reaction Work-up (Neutralization, Extraction) synthesis->workup purification Purification (Distillation) workup->purification product Pure Methyl 5-methylsalicylate purification->product phys_chem Physical & Chemical Property Determination product->phys_chem spectroscopy Spectroscopic Characterization product->spectroscopy boiling_point Boiling Point phys_chem->boiling_point density Density phys_chem->density solubility Solubility phys_chem->solubility final_product Characterized Product boiling_point->final_product density->final_product solubility->final_product nmr NMR (¹H, ¹³C) spectroscopy->nmr ftir FTIR spectroscopy->ftir gcms GC-MS spectroscopy->gcms nmr->final_product ftir->final_product gcms->final_product

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a thorough compilation of the physical and chemical properties of this compound, along with standardized experimental protocols for their determination. The structured data and detailed methodologies are intended to support researchers and professionals in their work with this compound, facilitating its effective application in various scientific and industrial fields. The provided workflow for synthesis and characterization further outlines the logical steps involved in producing and verifying the purity and identity of this compound.

References

The Enigmatic Presence of Methyl 5-methylsalicylate in Flora: A Technical Guide to Its Closely Related Analogue, Methyl Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals no significant evidence for the natural occurrence of Methyl 5-methylsalicylate in plant sources. This technical guide, therefore, focuses on its well-documented and structurally similar analogue, Methyl Salicylate, a compound of significant interest to researchers, scientists, and drug development professionals. This document will delve into the natural prevalence, isolation methodologies, and biosynthetic pathways of Methyl Salicylate, providing a robust framework for its study and application.

Natural Occurrence of Methyl Salicylate

Methyl salicylate is a volatile organic compound produced by numerous plant species, often serving as a defense mechanism against herbivores and pathogens, as well as a signaling molecule in plant-plant communication. Its characteristic scent is famously associated with wintergreen.

While a comprehensive list of all plant species containing methyl salicylate is extensive, several are noteworthy for their significant concentrations. These are often the primary sources for the extraction of the natural compound.

Plant FamilyGenusSpeciesCommon NamePlant Part(s) Containing Methyl Salicylate
EricaceaeGaultheriaGaultheria procumbensWintergreen, Eastern TeaberryLeaves, Twigs
BetulaceaeBetulaBetula lentaSweet Birch, Black BirchBark, Twigs
RosaceaeSpiraea(All species)Meadowsweet-
PolygalaceaePolygala(Various species)--
TheaceaeCamellia(Various species)Tea Plant-
FabaceaePhaseolusPhaseolus lunatusLima BeanLeaves (in response to herbivory)
SalicaceaePopulus(Various species)PoplarBark
OleaceaeJasminum(Various species)JasmineFlowers

Biosynthesis of Methyl Salicylate in Plants

The production of methyl salicylate in plants is a multi-step enzymatic process. The primary precursor is salicylic acid, a key phytohormone involved in plant defense. The biosynthesis can be summarized in the following pathway:

Methyl Salicylate Biosynthesis cluster_phenylalanine Phenylalanine Pathway Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate Isochorismate Synthase Salicylic_Acid Salicylic Acid Isochorismate->Salicylic_Acid Isochorismate Pyruvate Lyase Methyl_Salicylate Methyl Salicylate Salicylic_Acid->Methyl_Salicylate Salicylic Acid Methyltransferase (SAMT) Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL Benzoic_Acid Benzoic Acid Cinnamic_Acid->Benzoic_Acid ... Benzoic_Acid->Salicylic_Acid Benzoate 2-hydroxylase

Biosynthesis of Methyl Salicylate in Plants.

As depicted, salicylic acid is primarily synthesized from chorismate via the isochorismate pathway. An alternative route involves the conversion of L-phenylalanine. The final step is the methylation of salicylic acid, catalyzed by the enzyme S-adenosyl-L-methionine:salicylic acid carboxyl methyltransferase (SAMT).

Isolation and Purification of Methyl Salicylate from Plant Sources

The extraction of methyl salicylate from plant material is a critical process for its use in research and commercial applications. The method of choice depends on the plant source and the desired purity of the final product.

Experimental Protocol: Steam Distillation

Steam distillation is the most traditional and widely used method for extracting essential oils rich in methyl salicylate, particularly from wintergreen leaves and sweet birch bark.

Materials:

  • Fresh or dried plant material (e.g., Gaultheria procumbens leaves)

  • Distilled water

  • Steam distillation apparatus (distillation flask, condenser, receiving flask)

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Heating mantle

Procedure:

  • Sample Preparation: Weigh approximately 100-500 g of the plant material. If using fresh material, chop or shred it to increase the surface area.

  • Apparatus Setup: Assemble the steam distillation apparatus. Place the prepared plant material in the distillation flask and add sufficient distilled water to cover it.

  • Distillation: Heat the distillation flask using a heating mantle to generate steam. The steam will pass through the plant material, volatilizing the methyl salicylate.

  • Condensation and Collection: The steam and volatilized oil mixture will pass into the condenser, where it will cool and return to a liquid state. Collect the distillate, which will be a two-phase mixture of water and methyl salicylate (as an oily layer), in the receiving flask.

  • Separation: Transfer the distillate to a separatory funnel. Allow the layers to separate completely. The denser methyl salicylate will form the lower layer. Carefully drain and collect the methyl salicylate.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected oil to remove any residual water.

  • Storage: Store the purified methyl salicylate in a tightly sealed, amber glass vial in a cool, dark place.

Experimental Protocol: Solvent Extraction

Solvent extraction is an alternative method that can be used to isolate methyl salicylate. The choice of solvent is crucial for efficient extraction and to minimize the co-extraction of undesirable compounds.

Materials:

  • Dried and finely ground plant material

  • Organic solvent (e.g., methanol, ethanol, hexane, or dichloromethane)

  • Erlenmeyer flask

  • Shaker or sonicator

  • Filter paper and funnel or centrifugation apparatus

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh a known amount of dried, finely ground plant material (e.g., 10-50 g).

  • Extraction: Place the plant material in an Erlenmeyer flask and add a sufficient volume of the chosen organic solvent (e.g., a 1:10 solid-to-solvent ratio).

  • Agitation: Agitate the mixture for a specified period (e.g., 1-2 hours) using a mechanical shaker or a sonicator to enhance extraction efficiency.

  • Separation of Extract: Separate the solvent extract from the plant debris by filtration or centrifugation.

  • Solvent Removal: Concentrate the extract by removing the solvent using a rotary evaporator under reduced pressure.

  • Further Purification (Optional): The crude extract can be further purified using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain highly pure methyl salicylate.

Isolation_Workflow Plant_Material Plant Material (e.g., Wintergreen Leaves) Preparation Size Reduction (Chopping/Grinding) Plant_Material->Preparation Extraction Extraction Preparation->Extraction Steam_Distillation Steam Distillation Extraction->Steam_Distillation  Method 1 Solvent_Extraction Solvent Extraction Extraction->Solvent_Extraction  Method 2 Phase_Separation Phase Separation (Separatory Funnel) Steam_Distillation->Phase_Separation Filtration Filtration/Centrifugation Solvent_Extraction->Filtration Separation Separation of Crude Extract Solvent_Removal Solvent Removal (Rotary Evaporator) Filtration->Solvent_Removal Drying Drying (Anhydrous Na2SO4) Phase_Separation->Drying Purification Purification Chromatography Chromatography (Optional) Purification->Chromatography Drying->Purification Final_Product Pure Methyl Salicylate Drying->Final_Product Solvent_Removal->Purification Chromatography->Final_Product

General workflow for the isolation of Methyl Salicylate.

Quantitative Analysis

The concentration of methyl salicylate in plant extracts can be quantified using various analytical techniques. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most common and reliable methods.

Analytical MethodTypical ColumnMobile Phase / Carrier GasDetection
HPLC C18 reverse-phaseMethanol/Water or Acetonitrile/Water gradientUV-Vis (approx. 305 nm)
GC-MS Capillary column (e.g., DB-5ms)HeliumMass Spectrometry (MS)

This compound: A Synthetic Analogue

As previously stated, there is a lack of evidence for the natural occurrence of this compound. It is recognized as a synthetic compound with the following identifiers:

  • CAS Number: 22717-57-3

  • Chemical Formula: C₉H₁₀O₃

  • IUPAC Name: Methyl 2-hydroxy-5-methylbenzoate

Researchers interested in this specific compound should refer to chemical synthesis literature rather than phytochemical sources.

Conclusion

While the natural world is a vast repository of chemical diversity, current scientific understanding does not support the presence of this compound in plants. However, its close structural relative, Methyl Salicylate, is a widely distributed and well-studied natural product. The methodologies for its isolation and analysis are robust and provide a solid foundation for further research into its biological activities and potential applications in drug development and other scientific fields. The information provided in this guide serves as a technical resource for the extraction, purification, and analysis of this important plant-derived compound.

A Technical Guide to the Biosynthesis of Methyl 6-Methylsalicylate in Aromatic Plants: A Heterologous Expression Approach

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-methylsalicylate, a derivative of the polyketide 6-methylsalicylic acid (6-MSA), holds significant interest for its potential applications in fragrance, flavor, and pharmaceuticals. While not a naturally occurring major metabolite in most aromatic plants, its biosynthesis can be achieved through the heterologous expression of a fungal polyketide synthase. This technical guide provides an in-depth overview of the core biosynthetic pathway, focusing on the enzymatic reactions, precursor molecules, and the key enzyme, 6-methylsalicylic acid synthase (6-MSAS). Detailed experimental protocols for the expression of 6-MSAS in a plant host and the subsequent analysis of its products are provided. Furthermore, this guide explores the potential for the final methylation step to produce methyl 6-methylsalicylate and presents relevant quantitative data from published studies.

Introduction

Aromatic esters are a vital class of plant secondary metabolites, contributing significantly to the fragrance and flavor profiles of many aromatic plants. While the biosynthesis of compounds like methyl salicylate is well-understood, the production of structurally related molecules with altered substitution patterns, such as methyl 6-methylsalicylate, is not a common endogenous pathway in plants. However, the principles of synthetic biology and heterologous gene expression offer a powerful approach to engineer novel biosynthetic capabilities in plants. This guide focuses on the biosynthesis of methyl 6-methylsalicylate, with a primary emphasis on the production of its precursor, 6-methylsalicylic acid (6-MSA), through the expression of a fungal polyketide synthase in a plant host.

The Core Biosynthetic Pathway: From Precursors to 6-Methylsalicylic Acid

The biosynthesis of 6-MSA is not native to most plants but can be introduced by expressing the gene for 6-methylsalicylic acid synthase (6-MSAS), a type I polyketide synthase commonly found in fungi such as Penicillium patulum.[1][2] This enzyme catalyzes the iterative condensation of simple precursor molecules to form the aromatic ring of 6-MSA.

The key precursors for this pathway are:

  • Acetyl-CoA (Starter Unit): One molecule of acetyl-CoA initiates the polyketide chain.

  • Malonyl-CoA (Extender Units): Three molecules of malonyl-CoA are sequentially added to the growing polyketide chain.[3][4]

  • NADPH (Reducing Agent): Required for the reduction of a keto group during the synthesis.[3]

The overall reaction catalyzed by 6-MSAS is as follows:

1 Acetyl-CoA + 3 Malonyl-CoA + NADPH + H⁺ → 6-Methylsalicylate + 4 CoA + 3 CO₂ + NADP⁺ + H₂O[3]

Enzymology of 6-Methylsalicylic Acid Synthase (6-MSAS)

6-MSAS is a large, multifunctional enzyme containing several catalytic domains that act in a coordinated fashion. These domains include:

  • Acyltransferase (AT): Selects and loads the acetyl-CoA starter and malonyl-CoA extender units onto the acyl carrier protein.

  • Ketosynthase (KS): Catalyzes the Claisen condensation reaction, extending the polyketide chain.

  • Ketoreductase (KR): Reduces a specific keto group to a hydroxyl group using NADPH.

  • Dehydratase (DH): Removes a water molecule to form a double bond.

  • Acyl Carrier Protein (ACP): Tethers the growing polyketide chain via a phosphopantetheine arm.

  • Thioesterase (TE) or Product Release Domain: Catalyzes the final cyclization and release of the 6-MSA product.[5]

The iterative nature of the 6-MSAS enzyme allows for the controlled assembly of the polyketide chain from simple precursors, leading to the formation of the specific aromatic structure of 6-MSA.

Final Methylation Step: A Potential Pathway to Methyl 6-Methylsalicylate

The conversion of 6-methylsalicylic acid to methyl 6-methylsalicylate requires the action of a methyltransferase. While the direct methylation of 6-MSA in plants has not been extensively studied, a plausible candidate for this reaction is the Salicylic Acid Methyltransferase (SAMT) .

SAMT is a well-characterized enzyme responsible for the methylation of salicylic acid to methyl salicylate in many plant species.[6][7][8] These enzymes belong to the SABATH family of methyltransferases and utilize S-adenosyl-L-methionine (SAM) as the methyl donor.[9] Given the structural similarity between salicylic acid and 6-methylsalicylic acid, it is hypothesized that endogenous plant SAMTs may recognize 6-MSA as a substrate, catalyzing its conversion to methyl 6-methylsalicylate. However, the substrate specificity of SAMT for 6-MSA would need to be experimentally verified.

Data Presentation: Quantitative Analysis of 6-MSA Production

The heterologous expression of fungal 6-MSAS in tobacco plants has been shown to result in the accumulation of 6-MSA. The following table summarizes the quantitative data from a key study in this area.

Plant LineTissueAge of PlantFree 6-MSA (µg/g FW)Conjugated 6-MSA (µg/g FW)Total 6-MSA (µg/g FW)Reference
Transgenic Tobacco (6-MSAS expressing)Leaf8 weeksNot specifiedNot specified~10[1]
Transgenic Tobacco (6-MSAS expressing)Leaf12 weeksNot specifiedNot specified>50[1]
Wild-Type TobaccoLeafNot applicableNot detectedNot detectedNot detected[1]

FW: Fresh Weight

Experimental Protocols

This section provides detailed methodologies for key experiments related to the biosynthesis of methyl 6-methylsalicylate via heterologous expression.

Heterologous Expression of 6-MSAS in Plants (e.g., Tobacco)

This protocol is adapted from studies involving the transformation of tobacco with the fungal 6msas gene.[1]

1. Vector Construction:

  • Obtain the full-length cDNA of the 6msas gene from a fungal source (e.g., Penicillium patulum).
  • Clone the 6msas coding sequence into a plant expression vector under the control of a strong constitutive promoter (e.g., CaMV 35S).
  • Include a selectable marker gene (e.g., nptII for kanamycin resistance) in the vector.
  • For targeting the protein to a specific subcellular compartment (e.g., chloroplasts), a corresponding signal peptide sequence can be fused to the N-terminus of the 6-MSAS protein.

2. Plant Transformation:

  • Introduce the expression vector into Agrobacterium tumefaciens.
  • Transform tobacco leaf discs or other suitable explants with the engineered Agrobacterium strain.
  • Co-cultivate the explants for 2-3 days.

3. Regeneration and Selection of Transgenic Plants:

  • Transfer the explants to a regeneration medium containing appropriate hormones and a selective agent (e.g., kanamycin).
  • Subculture the regenerating shoots until they are large enough to be transferred to a rooting medium.
  • Acclimatize the rooted plantlets and grow them in a greenhouse.

4. Confirmation of Transformation:

  • Perform PCR on genomic DNA from putative transgenic plants to confirm the presence of the 6msas transgene.
  • Analyze the expression of the transgene by reverse transcription PCR (RT-PCR) or quantitative real-time PCR (qRT-PCR).

Extraction and Analysis of 6-Methylsalicylic Acid and its Methyl Ester

1. Extraction:

  • Harvest leaf tissue from transgenic and wild-type plants.
  • Freeze the tissue in liquid nitrogen and grind to a fine powder.
  • Extract the powder with a suitable solvent, such as methanol or a mixture of methanol and water.[1]
  • To analyze for conjugated forms, an acid or enzymatic (e.g., β-glucosidase) hydrolysis step can be included.[1]
  • Partition the aqueous extract against an organic solvent like ethyl acetate to concentrate the analytes.
  • Evaporate the organic solvent to dryness and redissolve the residue in a suitable solvent for analysis.

2. HPLC Analysis of 6-Methylsalicylic Acid:

  • Column: C18 reverse-phase column (e.g., Waters 5-μm Symmetry Shield RP₈ 4.6 × 250-mm).[1]
  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 35 mM ammonium acetate, pH 4.7).[1]
  • Detection: Fluorescence detection (e.g., excitation at 305 nm, emission at 405 nm) provides high sensitivity and selectivity for phenolic compounds. UV detection (e.g., at 300 nm) can also be used.[1][10]
  • Quantification: Use an external standard curve of authentic 6-methylsalicylic acid.

3. GC-MS Analysis of Methyl 6-Methylsalicylate:

  • Derivatization: For GC-MS analysis of 6-MSA, derivatization (e.g., trimethylsilylation) is often required to increase volatility.[1] Methyl 6-methylsalicylate is more volatile and may not require derivatization.
  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
  • Injection: Splitless or split injection.
  • Temperature Program: A temperature gradient from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 250°C) to separate the compounds.
  • Detection: Mass spectrometry in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.[11]
  • Identification: Compare the mass spectrum and retention time with an authentic standard of methyl 6-methylsalicylate.

Mandatory Visualizations

Biosynthesis Pathway of Methyl 6-Methylsalicylate

Biosynthesis_of_Methyl_6_Methylsalicylate AcetylCoA Acetyl-CoA PKS 6-Methylsalicylic Acid Synthase (6-MSAS) AcetylCoA->PKS MalonylCoA 3 x Malonyl-CoA MalonylCoA->PKS NADPH NADPH NADPH->PKS MSA 6-Methylsalicylic Acid PKS->MSA Polyketide Synthesis SAMT Salicylic Acid Methyltransferase (SAMT)? MSA->SAMT MeMSA Methyl 6-Methylsalicylate SAMT->MeMSA Methylation SAH S-adenosyl-L-homocysteine (SAH) SAMT->SAH SAM S-adenosyl-L-methionine (SAM) SAM->SAMT

Caption: Proposed biosynthetic pathway for methyl 6-methylsalicylate in a heterologous plant system.

Experimental Workflow for Heterologous Expression and Analysis

Experimental_Workflow cluster_gene_cloning 1. Gene Cloning cluster_transformation 2. Plant Transformation cluster_analysis 3. Metabolite Analysis a Isolate 6-MSAS gene from fungus b Clone into plant expression vector a->b c Transform Agrobacterium b->c d Transform plant explants c->d e Regenerate transgenic plants d->e f Extract metabolites from plant tissue e->f g HPLC analysis of 6-Methylsalicylic Acid f->g h GC-MS analysis of Methyl 6-Methylsalicylate f->h

Caption: Experimental workflow for producing and analyzing methyl 6-methylsalicylate in plants.

Conclusion

The biosynthesis of methyl 6-methylsalicylate in aromatic plants is achievable through a synthetic biology approach, primarily involving the heterologous expression of a fungal 6-methylsalicylic acid synthase to produce the precursor, 6-methylsalicylic acid. The subsequent methylation of 6-MSA to its methyl ester is a plausible step that could be catalyzed by endogenous plant methyltransferases, such as SAMT. This technical guide has provided a comprehensive overview of the biosynthetic pathway, detailed experimental protocols, and relevant quantitative data to aid researchers in this field. Further investigation into the substrate specificity of plant methyltransferases for 6-MSA and optimization of the heterologous expression system will be crucial for enhancing the production of methyl 6-methylsalicylate in planta for various industrial applications.

References

Spectroscopic data (NMR, IR, MS) for Methyl 5-methylsalicylate characterization.

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of Methyl 5-methylsalicylate. Tailored for researchers, scientists, and professionals in drug development, this document presents quantitative data in structured tables, details experimental protocols, and visualizes logical workflows for the characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the predicted and characteristic spectroscopic data for this compound based on established values for closely related compounds and general spectroscopic principles.

Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.8Singlet1HAr-OH
~7.6Singlet (or narrow doublet)1HAr-H (Position 6)
~7.2Doublet1HAr-H (Position 4)
~6.8Doublet1HAr-H (Position 3)
3.93Singlet3H-COOCH₃
2.30Singlet3HAr-CH₃ (Position 5)
Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)Assignment
~170C =O (Ester)
~159C -OH (Aromatic)
~137C -H (Aromatic, Position 4)
~130C -CH₃ (Aromatic, Position 5)
~129C -H (Aromatic, Position 6)
~118C -H (Aromatic, Position 3)
~112C -COOCH₃ (Aromatic)
52.2-COOC H₃
20.4Ar-C H₃
Table 3: IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3600BroadO-H stretch (Phenolic)
~2950MediumC-H stretch (sp³ - Methyl)
~1730StrongC=O stretch (Ester)[1][2]
1500 - 1600MediumC=C stretch (Aromatic ring)[1][2]
~1300StrongC-O stretch (Ester)[1]
Table 4: MS (Mass Spectrometry) Data
m/zRelative IntensityAssignment
166Moderate[M]⁺ (Molecular Ion)
135High[M - OCH₃]⁺
107High[M - COOCH₃]⁺
91Moderate[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[3] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the desired nuclei (¹H and ¹³C).

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment (e.g., zg30).[3]

    • Set the spectral width to approximately 12-16 ppm.[3][4]

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.[3]

    • Set the relaxation delay (D1) to 1-2 seconds.[3]

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to approximately 220 ppm.

    • Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • A longer relaxation delay may be necessary for quaternary carbons.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) or transmission method can be used.[5][6][7]

  • Instrument Setup:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Select the desired spectral range (e.g., 4000 to 400 cm⁻¹).[5]

  • Background Spectrum:

    • Clean the ATR crystal (e.g., with isopropanol) and allow it to dry completely.

    • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small drop of this compound onto the center of the ATR crystal.[7]

    • Acquire the sample spectrum. Co-adding multiple scans (e.g., 16-32) will improve the signal-to-noise ratio.[5]

  • Data Processing and Cleaning:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Clean the ATR crystal thoroughly with a suitable solvent after the measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a general procedure for the analysis of a volatile organic compound.

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.[8]

    • Transfer the solution to a 1.5 mL glass autosampler vial.[8]

  • Instrument Setup:

    • Set the GC injection port temperature (e.g., 250 °C).

    • Program the GC oven temperature ramp. A typical program might start at a lower temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C).

    • Set the carrier gas (e.g., Helium) flow rate.

    • For the mass spectrometer, set the ion source temperature (e.g., 230 °C) and the quadrupole temperature (e.g., 150 °C).

    • Select the ionization mode, typically Electron Ionization (EI) at 70 eV.

    • Set the mass scan range (e.g., m/z 40-400).

  • Injection and Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The GC will separate the components of the sample, and the eluting compounds will be introduced into the mass spectrometer for ionization and detection.

  • Data Analysis:

    • Analyze the resulting chromatogram to determine the retention time of this compound.

    • Examine the mass spectrum corresponding to the chromatographic peak to identify the molecular ion and fragmentation pattern.

    • Compare the obtained mass spectrum with a library database for confirmation.

Visualizations

The following diagrams illustrate the logical relationships in the spectroscopic characterization of this compound.

Spectroscopic_Characterization cluster_Techniques Spectroscopic Techniques cluster_Information Structural Information NMR NMR (¹H, ¹³C) Connectivity Connectivity (C-H Framework) NMR->Connectivity ¹H-¹³C correlations IR IR Functional_Groups Functional Groups (-OH, C=O) IR->Functional_Groups Vibrational modes MS MS Molecular_Formula Molecular Formula & Weight MS->Molecular_Formula Molecular ion peak Fragmentation Fragmentation Pattern MS->Fragmentation Ion fragments

Caption: Logical relationships between spectroscopic techniques and derived structural information.

Experimental_Workflow Sample Sample of This compound NMR_Analysis NMR Analysis (¹H, ¹³C) Sample->NMR_Analysis IR_Analysis IR Analysis Sample->IR_Analysis MS_Analysis GC-MS Analysis Sample->MS_Analysis Data_Integration Data Integration & Structure Elucidation NMR_Analysis->Data_Integration IR_Analysis->Data_Integration MS_Analysis->Data_Integration Final_Structure Confirmed Structure of This compound Data_Integration->Final_Structure

Caption: General experimental workflow for spectroscopic characterization.

References

Unveiling Methyl 5-methylsalicylate: A Technical Guide to its Historical Context, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-methylsalicylate, a lesser-known isomer of the widely recognized methyl salicylate (oil of wintergreen), holds its own unique position within the landscape of aromatic esters. While not as extensively studied as its counterpart, an understanding of its discovery, historical synthesis, and physicochemical properties is crucial for researchers exploring salicylic acid derivatives for novel applications in drug development and materials science. This technical guide provides an in-depth exploration of this compound, from its theoretical discovery rooted in 19th-century organic chemistry to modern synthetic protocols and characterization data.

Discovery and Historical Context: An Inferred Timeline

The Precursor: Synthesis of 5-Methylsalicylic Acid (p-Cresotinic Acid)

The journey to this compound begins with its parent carboxylic acid, 5-methylsalicylic acid, also known historically as p-cresotinic acid. The synthesis of this and other hydroxybenzoic acids was made possible by the groundbreaking work of Hermann Kolbe and Rudolf Schmitt.

The Kolbe-Schmitt reaction , developed in the 1860s and further refined by Schmitt in 1885, provided a method for the carboxylation of phenols.[1][2] This reaction involves the treatment of a sodium phenoxide with carbon dioxide under pressure to introduce a carboxylic acid group onto the aromatic ring.[1][2] In the case of p-cresol, this reaction yields 5-methylsalicylic acid.

Experimental_Workflow cluster_0 Synthesis of 5-Methylsalicylic Acid cluster_1 Synthesis of this compound p_cresol_naoh 1. React p-cresol with NaOH carboxylation 2. Carboxylation with CO2 under pressure p_cresol_naoh->carboxylation acidification 3. Acidification and Isolation carboxylation->acidification esterification 4. Esterification with Methanol and H2SO4 acidification->esterification Purified 5-Methylsalicylic Acid extraction 5. Extraction and Washing esterification->extraction purification 6. Drying and Purification extraction->purification

References

An In-depth Technical Guide to Methyl 5-methylsalicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-methylsalicylate, a derivative of salicylic acid, belongs to a class of compounds with significant interest in medicinal chemistry and drug development. Salicylates, including the well-known acetylsalicylic acid (aspirin), are recognized for their anti-inflammatory, analgesic, and antipyretic properties. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, synthesis, and potential biological activities, with a particular emphasis on its relevance to drug development professionals. While specific research on this compound is limited, this guide extrapolates from the extensive knowledge of related salicylate compounds to provide a foundational understanding for future research and development.

Chemical Identification
IdentifierValue
IUPAC Name methyl 2-hydroxy-5-methylbenzoate[1]
CAS Number 22717-57-3[1]
Molecular Formula C₉H₁₀O₃[1]
Molecular Weight 166.17 g/mol [1]
Canonical SMILES CC1=CC(=C(C=C1)O)C(=O)OC[1]
InChI Key JQYUQKRFSSSGJM-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for understanding its behavior in biological systems and for formulation development.

PropertyValueSource
XLogP3 3.1PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 2PubChem[1]
Exact Mass 166.062994177PubChem[1]
Monoisotopic Mass 166.062994177PubChem[1]
Topological Polar Surface Area 46.5 ŲPubChem[1]
Heavy Atom Count 12PubChem[1]
Complexity 167PubChem[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the Fischer esterification of 5-methylsalicylic acid with methanol in the presence of an acid catalyst. This reaction is a standard and well-established method for the preparation of esters.

Experimental Protocol: Fischer Esterification

This protocol is a generalized procedure based on the well-documented Fischer esterification of salicylic acid and can be adapted for 5-methylsalicylic acid.

Materials:

  • 5-methylsalicylic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (5% aqueous)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 5-methylsalicylic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution. The addition should be done carefully as the reaction is exothermic.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle or water bath. The reaction is typically refluxed for 2-4 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in an organic solvent such as dichloromethane. Transfer the solution to a separatory funnel and wash it with a 5% sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid. Repeat the washing until no more gas evolution is observed.

  • Aqueous Wash: Wash the organic layer with water and then with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by distillation or column chromatography if necessary.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 5-Methylsalicylic Acid + Methanol Catalyst H₂SO₄ (catalyst) Reactants->Catalyst Reflux Reflux (2-4h) Catalyst->Reflux Cooling Cool to RT Reflux->Cooling Evaporation Remove Excess Methanol Cooling->Evaporation Extraction Extraction with CH₂Cl₂ Evaporation->Extraction Neutralization Wash with NaHCO₃ Extraction->Neutralization Drying Dry with MgSO₄ Neutralization->Drying Purification Purification Drying->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound via Fischer esterification.

Potential Biological Activity and Signaling Pathways

As a salicylate derivative, this compound is anticipated to share some of the biological activities of other salicylates. The primary mechanism of action for salicylates involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. Furthermore, salicylates have been shown to modulate other signaling pathways, including the NF-κB and AMPK pathways.

Cyclooxygenase (COX) Inhibition

Salicylates are known to inhibit COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins.[2] Prostaglandins are lipid compounds that are involved in inflammation, pain, and fever. By inhibiting COX enzymes, salicylates reduce the production of prostaglandins, thereby exerting their anti-inflammatory and analgesic effects. It is plausible that this compound also acts as a COX inhibitor.

NF-κB Signaling Pathway

The transcription factor NF-κB plays a crucial role in regulating the immune response to infection and inflammation.[3] Salicylates have been demonstrated to inhibit the activation of NF-κB, which in turn downregulates the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. This inhibition of the NF-κB pathway contributes significantly to the anti-inflammatory effects of salicylates.

AMP-activated Protein Kinase (AMPK) Signaling Pathway

AMPK is a cellular energy sensor that plays a key role in regulating metabolism. Recent studies have shown that salicylates can activate AMPK.[3] Activation of AMPK has various metabolic benefits, including increased glucose uptake and fatty acid oxidation. This mechanism may underlie some of the metabolic effects observed with salicylate treatment and suggests a potential therapeutic application in metabolic diseases.

Signaling_Pathways cluster_stimulus Inflammatory Stimulus cluster_pathways Cellular Signaling cluster_response Biological Response Stimulus Pro-inflammatory Stimuli (e.g., Pathogens, Injury) ArachidonicAcid Arachidonic Acid Stimulus->ArachidonicAcid IKK IKK Complex Stimulus->IKK COX COX-1 / COX-2 ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation NFkB NF-κB IKK->NFkB NFkB->Inflammation GeneExpression Pro-inflammatory Gene Expression NFkB->GeneExpression AMPK AMPK Metabolism Metabolic Regulation AMPK->Metabolism Salicylate This compound (presumed action) Salicylate->COX Inhibition Salicylate->IKK Inhibition Salicylate->AMPK Activation

Caption: Presumed signaling pathways modulated by this compound based on known salicylate activity.

Applications in Drug Development

The structural similarity of this compound to known active pharmaceutical ingredients suggests its potential utility in several areas of drug development:

  • Anti-inflammatory Agent: Given the well-established anti-inflammatory properties of salicylates, this compound is a candidate for development as a novel non-steroidal anti-inflammatory drug (NSAID). Further studies are required to determine its potency and selectivity for COX enzymes and its gastrointestinal safety profile.

  • Topical Analgesic: Methyl salicylate is widely used in topical formulations for the relief of musculoskeletal pain. The 5-methyl substitution in this compound may alter its lipophilicity and skin penetration properties, potentially leading to an improved topical analgesic with enhanced efficacy or a more favorable side-effect profile.

  • Metabolic Disorders: The discovery that salicylates activate AMPK opens up new avenues for their use in the treatment of metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease. Investigating the effect of this compound on AMPK activation and its downstream metabolic effects could be a promising area of research.

  • Chemical Probe: As a structurally distinct salicylate derivative, this compound could serve as a valuable chemical probe to further elucidate the complex pharmacology of salicylates and to identify new biological targets.

Conclusion

This compound is a compound with considerable potential in the field of drug development, stemming from its heritage as a salicylate derivative. While specific data on its biological activity are currently scarce, the established mechanisms of action of related compounds provide a strong rationale for its investigation as a novel anti-inflammatory, analgesic, or metabolic-modulating agent. The synthetic route to this compound is straightforward, allowing for its ready preparation for further pharmacological evaluation. Future research should focus on a detailed characterization of its in vitro and in vivo pharmacological profile to fully unlock its therapeutic potential.

References

An In-depth Technical Guide to the Molecular Structure of Methyl 5-methylsalicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Methyl 5-methylsalicylate (CAS No: 22717-57-3). It includes detailed spectroscopic data, a complete experimental protocol for its synthesis, and an exploration of its role in relevant biological signaling pathways. This document is intended to serve as a valuable resource for professionals in research, and drug development, offering in-depth information for further investigation and application of this compound.

Molecular Structure and Chemical Properties

This compound, with the IUPAC name methyl 2-hydroxy-5-methylbenzoate, is an aromatic ester.[1][2] Its molecular structure consists of a benzene ring substituted with a hydroxyl group, a methyl group, and a methyl ester group. The chemical formula is C₉H₁₀O₃, and it has a molecular weight of approximately 166.17 g/mol .[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₀O₃[1][3]
Molecular Weight 166.17 g/mol [3][4]
CAS Number 22717-57-3[1][2][5]
IUPAC Name methyl 2-hydroxy-5-methylbenzoate[1][2]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 241-243 °C at 767 mm Hg[5]
Density 1.153 g/mL at 25 °C[5]
Refractive Index (n20/D) 1.533[5]
Solubility Soluble in organic solvents, less soluble in water[1]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not explicitly available in search resultsAromatic Protons (Ar-H)
Data not explicitly available in search resultsMethoxy Protons (-OCH₃)
Data not explicitly available in search resultsMethyl Protons (Ar-CH₃)
Data not explicitly available in search resultsHydroxyl Proton (-OH)

Table 3: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
Data not explicitly available in search resultsCarbonyl Carbon (C=O)
Data not explicitly available in search resultsAromatic Carbons (Ar-C)
Data not explicitly available in search resultsMethoxy Carbon (-OCH₃)
Data not explicitly available in search resultsMethyl Carbon (Ar-CH₃)
Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
Broad peak around 3100-3300O-H stretch (hydroxyl group)
Strong peak around 1680-1710C=O stretch (ester carbonyl)
Peaks in the range 1450-1600C=C stretch (aromatic ring)
Peaks in the range 1000-1300C-O stretch (ester and ether linkages)

Note: The exact peak positions can vary depending on the sample preparation and instrument.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight.

Table 5: Expected Mass Spectrometry Fragmentation for this compound

m/zFragment Ion
166[C₉H₁₀O₃]⁺ (Molecular Ion)
135[M - OCH₃]⁺
107[M - COOCH₃]⁺

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol is adapted from the synthesis of structurally similar compounds.

Materials:

  • 5-Methylsalicylic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Esterification: In a round-bottom flask, dissolve 5-methylsalicylic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography.

G cluster_0 Synthesis Workflow 5-Methylsalicylic_Acid 5-Methylsalicylic Acid Esterification Fischer Esterification (Reflux) 5-Methylsalicylic_Acid->Esterification Methanol Methanol Methanol->Esterification H2SO4_catalyst H₂SO₄ (catalyst) H2SO4_catalyst->Esterification Reaction_Mixture Reaction Mixture Esterification->Reaction_Mixture Workup Aqueous Work-up (DCM, H₂O, NaHCO₃, Brine) Reaction_Mixture->Workup Organic_Layer Organic Layer Workup->Organic_Layer Drying Drying (Na₂SO₄ or MgSO₄) Organic_Layer->Drying Filtered_Solution Filtered Solution Drying->Filtered_Solution Evaporation Solvent Evaporation Filtered_Solution->Evaporation Crude_Product Crude Product Evaporation->Crude_Product Purification Purification (Vacuum Distillation or Column Chromatography) Crude_Product->Purification Final_Product This compound Purification->Final_Product

Synthesis of this compound.

Biological Activity and Signaling Pathways

Salicylates, the class of compounds to which this compound belongs, are known to possess various biological activities. Notably, they have been shown to modulate inflammatory responses and plant secondary metabolism.

Modulation of the NF-κB Signaling Pathway

Salicylates have been reported to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in inflammation.[6] Inhibition of this pathway can lead to a reduction in the expression of pro-inflammatory cytokines. While the direct action of this compound on this pathway requires further investigation, its structural similarity to other anti-inflammatory salicylates suggests a potential role. A related compound, methyl salicylate lactoside, has been shown to suppress inflammatory responses by inhibiting COX activity and the NF-κB signaling pathway.

G cluster_0 NF-κB Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates IkB_p P-IκB IkB->IkB_p NFkB_p50_p65 NF-κB (p50/p65) NFkB_active Active NF-κB NFkB_p50_p65->NFkB_active released Proteasome Proteasome IkB_p->Proteasome ubiquitination & degradation Nucleus Nucleus NFkB_active->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression induces Salicylates Methyl Salicylate (potential) Salicylates->IKK_Complex inhibits

Potential inhibition of the NF-κB pathway.
Stimulation of the Phenylpropanoid Pathway in Plants

Exogenous application of methyl salicylate has been shown to enhance the biosynthesis of flavonoids in tea leaves by stimulating the phenylpropanoid pathway.[5] This pathway is crucial for the production of a wide range of secondary metabolites in plants, which are involved in defense mechanisms and contribute to the quality of plant-derived products. Methyl salicylate upregulates the activity of key enzymes in this pathway, such as phenylalanine ammonia-lyase (PAL).[5]

G cluster_1 Phenylpropanoid Pathway Stimulation Methyl_Salicylate Methyl Salicylate PAL Phenylalanine Ammonia-Lyase (PAL) Methyl_Salicylate->PAL upregulates Cinnamic_Acid Cinnamic Acid PAL->Cinnamic_Acid Phenylalanine Phenylalanine Phenylalanine->PAL p_Coumaroyl_CoA p-Coumaroyl-CoA Cinnamic_Acid->p_Coumaroyl_CoA ... Flavonoids Flavonoids p_Coumaroyl_CoA->Flavonoids Lignin_etc Lignin, Stilbenes, etc. p_Coumaroyl_CoA->Lignin_etc

Stimulation of the Phenylpropanoid Pathway.

Conclusion

This compound is a compound with a well-defined molecular structure and interesting potential applications. This guide has provided a detailed summary of its chemical and physical properties, comprehensive spectroscopic data, a reliable synthesis protocol, and an overview of its involvement in key biological signaling pathways. The information presented herein is intended to facilitate further research and development efforts related to this molecule.

References

Methyl 5-methylsalicylate: A Technical Guide to its Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-methylsalicylate, a derivative of salicylic acid, presents a compelling area of investigation for its potential therapeutic applications, particularly in the realm of anti-inflammatory and analgesic medicine. While extensive research exists for the parent compound, salicylic acid, and the closely related methyl salicylate, specific data on the 5-methyl substituted ester remains less prevalent in publicly accessible scientific literature. This technical guide synthesizes the available information on the biological activities of this compound and its close structural analogs. It provides a comprehensive overview of its potential mechanisms of action, supported by quantitative data from studies on related salicylate derivatives. Detailed experimental protocols for key assays relevant to the evaluation of its anti-inflammatory and analgesic properties are presented to facilitate further research. Additionally, this guide includes visualizations of pertinent signaling pathways and experimental workflows to provide a clear and concise framework for understanding its potential therapeutic effects and to guide future drug discovery and development efforts.

Introduction

Salicylates have long been a cornerstone of pain and inflammation management. This compound (CAS 22717-57-3), an ester of 5-methylsalicylic acid, is a structural analog of the widely used topical analgesic, methyl salicylate.[1][2] The addition of a methyl group at the 5-position of the benzene ring may alter its pharmacokinetic and pharmacodynamic properties, potentially offering a modified therapeutic profile. This document aims to provide a detailed technical overview of the known and inferred biological activities of this compound, drawing upon data from closely related compounds to illuminate its therapeutic potential. While specific quantitative data for this compound is limited in the current body of public literature, this guide serves as a foundational resource for researchers by providing established experimental protocols and a framework for its systematic evaluation.

Biological Activity and Mechanism of Action

The primary therapeutic potential of this compound is presumed to lie in its anti-inflammatory and analgesic properties, similar to other salicylates. The proposed mechanisms of action are centered around the modulation of key inflammatory pathways.

Anti-inflammatory Activity

The anti-inflammatory effects of salicylates are largely attributed to their ability to inhibit the activity of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation. Furthermore, salicylates are known to modulate the expression of pro-inflammatory cytokines through the inhibition of transcription factors such as NF-κB.

Analgesic Activity

The analgesic effects of salicylates are linked to both their peripheral and central actions. Peripherally, the reduction of prostaglandin synthesis at the site of inflammation decreases the sensitization of nociceptors to inflammatory mediators. Centrally, salicylates may exert their effects through mechanisms that are not yet fully elucidated but are thought to involve the modulation of pain signaling pathways within the central nervous system.

Quantitative Data

Table 1: In Vitro Anti-inflammatory Activity of Methyl Salicylate 2-O-β-d-lactoside (MSL)

TargetAssayIC50 (µM)Source
COX-1Ovine COX-1 Inhibition Assay22.7[1]
COX-2Recombinant COX-2 Inhibition Assay5.58[1]

Table 2: In Vivo Anti-inflammatory Activity of Methyl Salicylate Derivatives

CompoundAnimal ModelDose (mg/kg)Inhibition of Edema (%)Reference CompoundInhibition of Edema (%)Source
M15Xylol-induced ear edema in mice10068.7Aspirin (100 mg/kg)25.6[3]
M16Xylol-induced ear edema in mice10070.1Indomethacin (5 mg/kg)72.3[3]
M15Carrageenan-induced paw edema in mice10072.5Aspirin (100 mg/kg)30.8[3]
M16Carrageenan-induced paw edema in mice10075.4Indomethacin (5 mg/kg)78.9[3]

Signaling Pathways

The anti-inflammatory effects of salicylates are known to be mediated through the modulation of key signaling pathways, primarily the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6. Salicylates are thought to inhibit this pathway by preventing the degradation of IκB.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB NF-κB-IκB Complex (Inactive) NFkB_IkB->NFkB Releases Gene Pro-inflammatory Gene Transcription Nucleus->Gene Salicylate This compound (Proposed) Salicylate->IKK Inhibits

Proposed inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are another set of crucial pathways involved in inflammation. These cascades, including the ERK, JNK, and p38 MAPK pathways, are activated by various extracellular stimuli and regulate the production of inflammatory mediators. Inhibition of these pathways can lead to a reduction in the inflammatory response.

MAPK_Signaling_Pathway Stimuli Inflammatory Stimuli MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK1/2, MKK3/6) MAPKKK->MAPKK MAPK MAPK (e.g., ERK, p38, JNK) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1, CREB) MAPK->TranscriptionFactors Inflammation Inflammatory Response TranscriptionFactors->Inflammation Salicylate This compound (Potential Target) Salicylate->MAPKKK Inhibits? Salicylate->MAPKK Inhibits?

Potential modulation of the MAPK signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the anti-inflammatory and analgesic properties of this compound. These protocols are based on established methods used for similar compounds.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Mice

This model is widely used to assess the acute anti-inflammatory activity of a compound.

  • Animal Model: Male Kunming mice (18-22 g).

  • Procedure:

    • Mice are randomly divided into several groups: vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and this compound treated groups (at various doses).

    • The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.).

    • After 1 hour, 0.1 mL of a 1% carrageenan solution in sterile saline is injected into the subplantar region of the right hind paw of each mouse.

    • The paw volume is measured immediately before carrageenan injection and at 1, 2, 3, 4, and 5 hours post-injection using a plethysmometer.

    • The percentage of edema inhibition is calculated using the following formula: Inhibition (%) = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

In Vivo Analgesic Assay: Acetic Acid-Induced Writhing Test in Mice

This is a common model for screening peripheral analgesic activity.

  • Animal Model: Male Kunming mice (18-22 g).

  • Procedure:

    • Mice are divided into groups as described in the paw edema assay.

    • The test compound or vehicle is administered (p.o. or i.p.).

    • After a pre-treatment period (e.g., 30 minutes), each mouse is injected intraperitoneally with 0.1 mL of a 0.6% acetic acid solution.

    • Five minutes after the acetic acid injection, the number of writhes (a specific stretching posture) is counted for a period of 15 minutes.

    • The percentage of analgesic activity is calculated as follows: Analgesic Activity (%) = [(Wc - Wt) / Wc] x 100 Where Wc is the average number of writhes in the control group, and Wt is the average number of writhes in the treated group.

In Vitro Anti-inflammatory Assay: LPS-Induced Cytokine Production in RAW 264.7 Macrophages

This assay assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines in a cell-based model.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Procedure:

    • Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

    • The cells are pre-treated with various concentrations of this compound for 1 hour.

    • Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

    • After 24 hours of incubation, the cell culture supernatant is collected.

    • The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

    • The percentage of inhibition of cytokine production is calculated relative to the LPS-only treated control.

In Vitro COX Inhibition Assay

This assay determines the direct inhibitory effect of a compound on COX-1 and COX-2 enzymes.

  • Assay Kits: Commercially available COX inhibitor screening assay kits (e.g., from Cayman Chemical).

  • Procedure:

    • The assay is performed according to the manufacturer's protocol.

    • Briefly, ovine COX-1 or human recombinant COX-2 enzyme is incubated with the test compound (this compound) at various concentrations.

    • The reaction is initiated by the addition of arachidonic acid.

    • The production of prostaglandin H2 (PGH2) is measured, often through a colorimetric or fluorometric method.

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is calculated.

Experimental and Logical Workflow Visualization

The following diagrams illustrate a general workflow for the evaluation of this compound and a logical relationship for its proposed anti-inflammatory action.

Experimental_Workflow Start Compound Synthesis & Characterization InVitro In Vitro Screening Start->InVitro COX_Assay COX-1/COX-2 Inhibition Assay InVitro->COX_Assay Cytokine_Assay LPS-induced Cytokine Production Assay InVitro->Cytokine_Assay InVivo In Vivo Efficacy Studies InVitro->InVivo Active Compounds Paw_Edema Carrageenan-Induced Paw Edema InVivo->Paw_Edema Writhing_Test Acetic Acid-Induced Writhing Test InVivo->Writhing_Test Mechanism Mechanism of Action Studies InVivo->Mechanism Efficacious Compounds Signaling_Assay NF-κB & MAPK Pathway Inhibition Assays Mechanism->Signaling_Assay Toxicology Preclinical Toxicology Mechanism->Toxicology End Lead Optimization & Further Development Toxicology->End

A general experimental workflow for drug discovery.

Logical_Relationship M5MS This compound COX_Inhibition COX Enzyme Inhibition M5MS->COX_Inhibition NFkB_Inhibition NF-κB Pathway Inhibition M5MS->NFkB_Inhibition PG_Reduction Reduced Prostaglandin Synthesis COX_Inhibition->PG_Reduction Anti_Inflammatory Anti-inflammatory Effect PG_Reduction->Anti_Inflammatory Analgesic Analgesic Effect PG_Reduction->Analgesic Cytokine_Reduction Reduced Pro-inflammatory Cytokine Production NFkB_Inhibition->Cytokine_Reduction Cytokine_Reduction->Anti_Inflammatory

Logical relationship of proposed anti-inflammatory action.

Conclusion

This compound represents an under-investigated derivative of salicylic acid with potential for development as a novel anti-inflammatory and analgesic agent. While direct, quantitative evidence of its efficacy is currently limited in the public scientific literature, its structural similarity to known active salicylates provides a strong rationale for its investigation. This technical guide has provided a comprehensive framework for initiating such research, including detailed experimental protocols and an overview of the likely signaling pathways involved in its mechanism of action. Further studies are warranted to elucidate the specific biological activities of this compound and to determine its therapeutic potential in comparison to existing salicylate-based drugs. The data and protocols presented herein for related compounds offer a valuable starting point for these future investigations.

References

The Pivotal Role of Methyl Salicylate as a Volatile Organic Compound in Plant Signaling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl salicylate (MeSA), a volatile derivative of the phytohormone salicylic acid (SA), is a critical signaling molecule in the plant kingdom. It functions as an airborne semiochemical, facilitating both intra- and inter-plant communication, particularly in response to biotic and abiotic stresses. This technical guide provides a comprehensive overview of the biosynthesis, perception, and downstream signaling cascades initiated by MeSA. It delves into its role in systemic acquired resistance (SAR), plant-plant communication, and interactions with insect herbivores. Detailed experimental protocols for the analysis of MeSA and quantitative data on its production and effects are presented to aid researchers in this field.

Introduction

Plants, though sessile, have evolved sophisticated mechanisms to respond to environmental challenges. A key aspect of this is their ability to communicate through the production and release of a diverse array of volatile organic compounds (VOCs). Among these, methyl salicylate (MeSA) has emerged as a central player in orchestrating plant defense responses.[1][2] Historically recognized for its role as a mobile signal in systemic acquired resistance (SAR), MeSA is now understood to be a multifaceted signaling molecule involved in a complex web of interactions within and between plants, as well as with other organisms.[1][2][3] This guide will explore the intricate role of MeSA in plant signaling, providing the technical details necessary for advanced research and potential applications in agriculture and drug development.

Biosynthesis and Metabolism of Methyl Salicylate

The dynamic conversion between salicylic acid (SA) and MeSA is central to its function as a signaling molecule.

  • Biosynthesis: In response to biotic stressors such as pathogen infection or insect herbivory, plants upregulate the biosynthesis of SA.[4] The final step in the production of volatile MeSA is the methylation of the carboxyl group of SA. This reaction is catalyzed by the enzyme S-adenosyl-L-methionine:salicylic acid carboxyl methyltransferase (SAMT) , which utilizes S-adenosyl-L-methionine (SAM) as a methyl donor.[4][5][6] The expression of SAMT genes is often induced by stress, leading to a rapid increase in MeSA production in the affected tissues.[2]

  • Metabolism and Demethylation: For the MeSA signal to be perceived in distal tissues or by neighboring plants, it must be converted back to its biologically active form, salicylic acid. This demethylation is carried out by methyl salicylate esterases . A key enzyme in this process is SALICYLIC ACID-BINDING PROTEIN 2 (SABP2) , which possesses methyl salicylate esterase activity.[2][5][7] The conversion of MeSA back to SA in the recipient tissues is a critical step for the activation of downstream defense signaling.[2][7] The activity of SABP2 can be regulated by SA levels, creating a sophisticated feedback loop.[2]

Signaling Pathways Involving Methyl Salicylate

MeSA is a key component of long-distance signaling pathways that activate systemic defenses.

Systemic Acquired Resistance (SAR)

SAR is a form of induced resistance in plants that provides long-lasting, broad-spectrum protection against a wide range of pathogens.[1][8] MeSA plays a crucial role as a phloem-mobile signal in the establishment of SAR.[1][9]

Signaling Pathway of MeSA in SAR:

  • Local Infection and SA Accumulation: Upon pathogen attack, SA levels increase in the infected leaves.[4]

  • Conversion to MeSA: SAMT converts SA to the more volatile and mobile MeSA.[4][5]

  • Phloem Transport: MeSA is transported from the infected leaves to distal, uninfected parts of the plant via the phloem.[1][10]

  • Conversion back to SA: In the systemic tissues, SABP2 converts MeSA back to SA.[5][7]

  • Induction of Defense Genes: The increase in systemic SA levels triggers a signaling cascade that leads to the expression of pathogenesis-related (PR) genes and the establishment of SAR.[10]

MeSA_SAR_Pathway cluster_infected Infected Leaf cluster_transport Phloem Transport cluster_systemic Systemic Leaf Pathogen Attack Pathogen Attack SA_local Salicylic Acid (SA) Accumulation Pathogen Attack->SA_local SAMT SAMT SA_local->SAMT Substrate MeSA_local Methyl Salicylate (MeSA) SAMT->MeSA_local Product MeSA_transport MeSA MeSA_local->MeSA_transport MeSA_systemic Methyl Salicylate (MeSA) MeSA_transport->MeSA_systemic SABP2 SABP2 (MeSA Esterase) MeSA_systemic->SABP2 Substrate SA_systemic Salicylic Acid (SA) Activation SABP2->SA_systemic Product PR_Genes Pathogenesis-Related (PR) Gene Expression SA_systemic->PR_Genes SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

MeSA Signaling Pathway in Systemic Acquired Resistance (SAR).
Plant-Plant Communication

MeSA also functions as an airborne signal, facilitating communication between neighboring plants.[11] When a plant is attacked by herbivores or pathogens, it releases MeSA into the atmosphere.[12][13] Nearby plants can perceive this airborne MeSA, which primes their own defense systems in anticipation of a potential threat.[11]

Mechanism of Airborne MeSA Signaling:

  • Emission: A stressed plant releases MeSA into the surrounding environment.

  • Perception: Neighboring plants take up the volatile MeSA, primarily through their stomata.

  • Signal Transduction: Inside the receiver plant's tissues, MeSA is converted back to SA by esterases.

  • Defense Priming: The resulting increase in SA levels initiates a defense response, often leading to the upregulation of defense-related genes, preparing the plant for a more rapid and robust response to future attacks.

Plant_Plant_Communication cluster_emitter Emitter Plant (Stressed) cluster_receiver Receiver Plant (Neighboring) Stressor Herbivore or Pathogen Attack MeSA_Emission MeSA Emission Stressor->MeSA_Emission MeSA_Uptake MeSA Uptake (via Stomata) MeSA_Emission->MeSA_Uptake Airborne Signal SA_Conversion Conversion to SA (by Esterases) MeSA_Uptake->SA_Conversion Defense_Priming Defense Priming SA_Conversion->Defense_Priming

Airborne MeSA-mediated Plant-Plant Communication.

Quantitative Data on Methyl Salicylate in Plant Defense

The concentration of MeSA and the expression of defense-related genes are significantly altered in response to biotic stress. The following tables summarize key quantitative findings from various studies.

Table 1: Methyl Salicylate and Salicylic Acid Concentrations in Tomato Leaves Following Tobacco Mosaic Virus (TMV) Inoculation

Time Post-InoculationMethyl Salicylate (µg/g fresh weight)
Control (Uninfected)Not Detected
TMV-Infected> 2.0
MeSA-Treated (for comparison)~2.0

Data compiled from studies on Lycopersicon esculentum.[14]

Table 2: Fold Change in Defense-Related Gene Expression in Tomato Overexpressing or Suppressing SlSAMT1

GeneFunctionGenotypeFold Change (vs. Wild Type)
SlSAMT1MeSA BiosynthesisSAMT-OE (Overexpressor)+22.6
SAMT-AS (Antisense)-1.8
NarcissosideFlavonoidWild Type (Herbivory)~+2.5
SAMT-AS (Herbivory)No Induction
SAMT-OE (Basal)Similar to induced WT
Isorhamnetin-3-glucosideFlavonoidWild Type (Herbivory)~+2.5
SAMT-AS (Herbivory)No Induction
SAMT-OE (Basal)Similar to induced WT

Data are from studies on Solanum lycopersicum infested with Manduca sexta.[3]

Experimental Protocols

The study of MeSA as a plant signaling molecule requires specialized techniques for the collection and analysis of this volatile compound.

Headspace Collection of Methyl Salicylate

This protocol describes a dynamic headspace sampling (push-pull) method for collecting VOCs from plants.

Materials:

  • Glass chamber or oven bag (PET)

  • Air pump

  • Flow meters

  • Activated charcoal filter

  • Sorbent tubes (e.g., Tenax TA)

  • Teflon tubing

Procedure:

  • Enclose the plant or a portion of the plant (e.g., a branch) in a glass chamber or an oven bag.[15]

  • Use an air pump to push purified air (passed through an activated charcoal filter to remove contaminants) into the chamber at a controlled flow rate.

  • At the outlet of the chamber, use another pump to pull the air through a sorbent tube at a slightly lower flow rate to create positive pressure within the chamber.

  • The volatile compounds, including MeSA, will be trapped on the sorbent material in the tube.

  • After a set collection period (e.g., 1-24 hours), remove the sorbent tube for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Methyl Salicylate

This protocol outlines the analysis of MeSA from sorbent tubes using thermal desorption GC-MS.

Instrumentation:

  • Thermal desorber

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS)

Procedure:

  • Place the sorbent tube in the thermal desorber.

  • Heat the tube to release the trapped volatile compounds, which are then transferred to the GC column.

  • The GC separates the different compounds based on their volatility and interaction with the column's stationary phase.

  • The mass spectrometer detects and identifies the compounds based on their mass-to-charge ratio and fragmentation pattern.

  • Quantification of MeSA can be achieved by comparing the peak area to that of a known amount of an internal or external standard.[14]

GC-MS Parameters (Example):

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Carrier Gas: Helium (1 mL/min)

  • Injector Temperature: 250°C

  • Oven Program: Initial 70°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • Ionization: Electron Ionization (EI) at 70 eV.[16]

Experimental_Workflow cluster_collection VOC Collection cluster_analysis Analysis Plant_Chamber Plant in Headspace Chamber Air_Out Air Out to Sorbent Tube Plant_Chamber->Air_Out Air_In Purified Air In Air_In->Plant_Chamber Sorbent_Tube Sorbent Tube (VOCs Trapped) Air_Out->Sorbent_Tube Thermal_Desorption Thermal Desorption Sorbent_Tube->Thermal_Desorption GC_MS GC-MS Analysis Thermal_Desorption->GC_MS Data_Analysis Data Processing and Quantification GC_MS->Data_Analysis

Experimental Workflow for Plant VOC Collection and Analysis.
Plant-to-Plant Communication Bioassay

This protocol describes a basic setup to investigate the effects of airborne MeSA from a stressed "emitter" plant on a neighboring "receiver" plant.

Materials:

  • Two separate, airtight chambers

  • Emitter and receiver plants

  • Air pump and Teflon tubing

  • Stressor (e.g., herbivorous insects or pathogen)

Procedure:

  • Place the emitter plant(s) in one chamber and the receiver plant(s) in the other.

  • Connect the chambers with tubing, using an air pump to draw air from the emitter chamber to the receiver chamber.

  • Establish a control setup with an unstressed emitter plant.

  • Introduce the stressor to the emitter plant.

  • Allow the air to flow between the chambers for a defined period (e.g., 24-72 hours).

  • After the exposure period, analyze the receiver plants for defense responses, such as gene expression changes, enzyme activity, or resistance to a subsequent stressor.

Role of Methyl Salicylate in Abiotic Stress

While the role of MeSA in biotic stress is well-documented, emerging evidence suggests its involvement in abiotic stress responses as well. Salicylic acid is known to play a protective role in mitigating the damaging effects of various abiotic stresses, including drought, salinity, heat, and heavy metal toxicity.[17][18][19][20] Although less studied, MeSA, as a derivative of SA, is also implicated in these responses.[1] Exogenous application of MeSA has been shown to enhance tolerance to certain abiotic stresses in some plant species. The underlying mechanisms are thought to involve the regulation of antioxidant systems, modulation of photosynthetic efficiency, and crosstalk with other stress-related hormones.[17][18]

Conclusion

Methyl salicylate is a versatile and potent signaling molecule that plays a central role in plant defense and communication. Its function as both a phloem-mobile signal in SAR and an airborne semiochemical in plant-plant interactions highlights the complexity and sophistication of plant sensory and response networks. A thorough understanding of the biosynthesis, transport, and perception of MeSA is crucial for developing novel strategies to enhance plant immunity and for the potential discovery of new bioactive compounds. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to unraveling the intricate world of plant chemical communication.

References

An In-depth Technical Guide to the Derivatives of Methyl 5-methylsalicylate for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-methylsalicylate, a derivative of salicylic acid, presents a promising scaffold for the development of novel therapeutic agents. Its structural features, including a modifiable phenolic hydroxyl group, a carboxylic ester, and a lipophilic methyl group on the aromatic ring, offer diverse opportunities for chemical modification to enhance biological activity and pharmacokinetic properties. This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of various derivatives of this compound, with a focus on their applications in drug discovery and development.

Synthesis of this compound Derivatives

The chemical versatility of this compound allows for the synthesis of a wide range of derivatives, including Schiff bases, chalcones, pyrazoles, and piperazine conjugates. These modifications are aimed at exploring the structure-activity relationships and identifying compounds with enhanced therapeutic potential.

Schiff Base Derivatives

Schiff bases, characterized by an imine or azomethine group (-C=N-), are synthesized through the condensation of an aldehyde or ketone with a primary amine. In the context of this compound, the synthesis of Schiff base derivatives typically involves the hydrolysis of the methyl ester to 5-methylsalicylic acid, followed by formylation to yield 5-methylsalicylaldehyde. This aldehyde can then be reacted with various aromatic or heterocyclic amines to produce a diverse library of Schiff bases.[1]

Experimental Protocol: Synthesis of a 5-methylsalicylaldehyde Schiff Base

  • Hydrolysis of this compound: Reflux this compound with an excess of aqueous sodium hydroxide. Acidify the reaction mixture with hydrochloric acid to precipitate 5-methylsalicylic acid. Filter, wash with cold water, and dry the product.

  • Formylation of 5-methylsalicylic acid: Convert the carboxylic acid to an acid chloride using thionyl chloride. Reduce the acid chloride to the corresponding aldehyde using a suitable reducing agent like lithium tri-tert-butoxyaluminum hydride.

  • Schiff Base Formation: Dissolve 5-methylsalicylaldehyde and an equimolar amount of a primary amine (e.g., 2-aminobenzothiazole) in ethanol.[1] Add a catalytic amount of acetic acid and reflux the mixture for several hours. Monitor the reaction by thin-layer chromatography. Upon completion, cool the reaction mixture to induce crystallization. Filter the solid product, wash with cold ethanol, and dry.[1]

Chalcone Derivatives

Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and exhibit a wide range of biological activities.[2][3] The synthesis of chalcones from this compound would first require the conversion of the ester group to an acetophenone.

Proposed Synthetic Workflow for Chalcone Derivatives

G M5MS This compound Acetophenone 5-methyl-2-hydroxyacetophenone M5MS->Acetophenone Fries Rearrangement or Friedel-Crafts Acylation Chalcone Chalcone Derivative Acetophenone->Chalcone Claisen-Schmidt Condensation Aromatic_Aldehyde Aromatic Aldehyde Aromatic_Aldehyde->Chalcone

Caption: Proposed synthesis of chalcone derivatives from this compound.

Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis [4]

  • Dissolve 5-methyl-2-hydroxyacetophenone and a substituted aromatic aldehyde in ethanol.

  • Add an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide) dropwise to the stirred solution at room temperature.[2]

  • Continue stirring for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the chalcone.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol.

Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are known for their anti-inflammatory and analgesic properties.[5][6] A common route to pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound or an α,β-unsaturated ketone (chalcone) with hydrazine derivatives.[7]

Experimental Workflow for Pyrazole Synthesis from Chalcones

G Chalcone Chalcone Derivative of This compound Pyrazole Pyrazole Derivative Chalcone->Pyrazole Hydrazine Hydrazine Hydrate or Substituted Hydrazine Hydrazine->Pyrazole Cyclocondensation

Caption: Synthesis of pyrazole derivatives from chalcones.

Experimental Protocol: Synthesis of Pyrazole Derivatives [7]

  • Dissolve the chalcone derivative in a suitable solvent such as ethanol or acetic acid.

  • Add an equimolar amount of hydrazine hydrate or a substituted hydrazine.

  • Reflux the reaction mixture for several hours.

  • After cooling, the pyrazole derivative often precipitates from the solution.

  • The product can be purified by filtration and recrystallization.

Piperazine Derivatives

The introduction of a piperazine moiety into the methyl salicylate scaffold has been shown to yield potent anti-inflammatory agents.[8][9] The synthesis typically involves the alkylation of the phenolic hydroxyl group of methyl salicylate with a bifunctional reagent, followed by reaction with a piperazine derivative.[10]

Experimental Protocol: Synthesis of Methyl Salicylate-Piperazine Derivatives [10][11]

  • Epoxide Formation: Dissolve methyl salicylate in acetone and add anhydrous potassium carbonate. To this suspension, add epichlorohydrin and reflux the mixture for approximately 30 hours. After removing the solvent, the crude product is dissolved in a non-polar solvent and washed to obtain the epoxide intermediate.[11]

  • Piperazine Coupling: Dissolve the purified epoxide in toluene and add the desired piperazine derivative. Reflux the mixture for about 12 hours.[10][11]

  • Purification: Remove the solvent under reduced pressure and purify the residue using column chromatography to yield the final piperazine derivative.[11]

Biological Activities of this compound Derivatives

Derivatives of methyl salicylate have been investigated for a range of biological activities, primarily focusing on their anti-inflammatory and anticancer potential.

Anti-inflammatory Activity

Salicylates are well-known for their anti-inflammatory effects, which are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[12] The development of novel methyl salicylate derivatives aims to enhance this activity and potentially reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Piperazine derivatives of methyl salicylate have demonstrated significant in vivo anti-inflammatory activity.[8][13] In studies using xylol-induced ear edema and carrageenan-induced paw edema in mice, several derivatives exhibited potency comparable to or greater than aspirin and even indomethacin.[8][10]

Table 1: In Vivo Anti-inflammatory Activity of Methyl Salicylate-Piperazine Derivatives [8]

CompoundDose (mg/kg)Xylol-Induced Ear Edema Inhibition (%)Carrageenan-Induced Paw Edema Inhibition (%)
M15 10068.772.5
M16 10070.175.4
Aspirin 10025.630.8
Indomethacin 572.378.9

In vitro studies have shown that these derivatives can significantly inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[8][10][13] Furthermore, some derivatives have been found to down-regulate the expression of COX-2.[8][10]

Anticancer Activity

The anticancer potential of salicylic acid derivatives is an area of growing interest.[14][15] Thiazole derivatives of methyl salicylate have been synthesized and evaluated as protein tyrosine phosphatase 1B (PTP1B) inhibitors, showing promise as anticancer agents.[16]

Table 2: In Vitro Anticancer Activity of Methyl Salicylate Based Thiazole Derivatives against Breast Cancer Cell Lines (MCF-7) [16]

CompoundIC50 (µM)
3b 12.01 ± 0.60
3d 10.33 ± 0.52
3g 14.21 ± 0.71
Doxorubicin 1.50 ± 0.07

Chalcone derivatives are also widely recognized for their anticancer properties, with various synthetic analogues showing potent cytotoxicity against a range of cancer cell lines.[2] The proposed chalcone derivatives of this compound are therefore of significant interest for anticancer drug development.

Signaling Pathways

The biological effects of salicylate derivatives are often mediated through their interaction with key signaling pathways involved in inflammation and cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Salicylates have been shown to inhibit the activation of NF-κB, thereby preventing the transcription of pro-inflammatory genes.[17] This inhibition is thought to occur through the prevention of the degradation of the inhibitory protein IκB.

G Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Transcription Nucleus->Gene Salicylate Salicylate Derivative Salicylate->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by salicylate derivatives.

MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) pathways are involved in cellular responses to a variety of external signals and play a crucial role in inflammation. Salicylates have been shown to modulate MAPK signaling, which can contribute to their anti-inflammatory effects.

G Stimuli Inflammatory Stimuli MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (e.g., ERK, p38) MAPKK->MAPK Transcription_Factors Transcription Factors MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Salicylate Salicylate Derivative Salicylate->MAPKK Modulation

Caption: Modulation of the MAPK signaling pathway by salicylate derivatives.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a diverse range of derivatives with significant therapeutic potential. The exploration of Schiff bases, chalcones, pyrazoles, and piperazine conjugates has revealed promising anti-inflammatory and anticancer activities. The modulation of key signaling pathways such as NF-κB and MAPK provides a mechanistic basis for these effects. Further investigation into the structure-activity relationships, optimization of pharmacokinetic properties, and in-depth preclinical and clinical evaluation of these derivatives are warranted to translate their therapeutic promise into novel drug candidates for the treatment of inflammatory diseases and cancer.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 5-methylsalicylate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of methyl 5-methylsalicylate from 5-methylsalicylic acid and methanol, employing the Fischer esterification reaction. This acid-catalyzed esterification is a fundamental and widely used transformation in organic synthesis. These application notes include comprehensive experimental procedures, tables of physical and chemical data for all reactants and products, and a detailed reaction mechanism and experimental workflow visualized using diagrams. This guide is intended to be a valuable resource for researchers and professionals in the fields of organic chemistry and drug development.

Introduction

Fischer esterification is a classic method for the synthesis of esters by the acid-catalyzed reaction of a carboxylic acid and an alcohol.[1][2][3] The reaction is reversible and is typically driven to completion by using an excess of one of the reactants, usually the alcohol, or by removing water as it is formed.[4][5] this compound is a valuable compound in various research and development applications, and its synthesis via Fischer esterification provides a straightforward and efficient route to this molecule. This protocol details the synthesis using concentrated sulfuric acid as the catalyst and an excess of methanol, which also serves as the solvent.

Data Presentation

A summary of the physical and chemical properties of the key substances involved in this synthesis is provided below for easy reference.

Table 1: Physicochemical Properties of Reactants and Catalyst

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL)
5-Methylsalicylic AcidC₈H₈O₃152.15151-153--
MethanolCH₄O32.04-97.664.70.792
Sulfuric AcidH₂SO₄98.08103371.84

Table 2: Physicochemical Properties of Product and Byproduct

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL)
This compoundC₉H₁₀O₃166.17-244.51.174
WaterH₂O18.0201001.00

Experimental Protocols

Materials and Equipment
  • 5-Methylsalicylic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (98%)

  • Dichloromethane (or Diethyl ether)

  • 5% Sodium bicarbonate solution (aqueous)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Rotary evaporator (optional)

  • pH paper

Synthesis of this compound
  • Reaction Setup: In a 100 mL round-bottom flask, combine 5.0 g of 5-methylsalicylic acid and 30 mL of methanol.

  • Add a magnetic stir bar to the flask and stir the mixture until the 5-methylsalicylic acid is fully dissolved.

  • Carefully and slowly, add 1.5 mL of concentrated sulfuric acid to the solution while stirring. The addition is exothermic and may cause the methanol to boil.

  • Attach a reflux condenser to the flask and ensure that cooling water is flowing through the condenser.

  • Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. Continue to stir and reflux the mixture for 1.5 to 2 hours.[5][6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reflux period, allow the reaction mixture to cool to room temperature.

  • Transfer the cooled mixture to a 250 mL separatory funnel.

  • Add 50 mL of cold water to the separatory funnel.

  • Add 50 mL of dichloromethane to the separatory funnel to extract the product.

  • Gently shake the separatory funnel, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The organic layer (bottom layer with dichloromethane) contains the product. Drain the organic layer into a clean Erlenmeyer flask.

  • Extract the aqueous layer again with an additional 25 mL of dichloromethane. Combine this organic extract with the first one.

  • Neutralization: Wash the combined organic extracts by adding 30 mL of 5% aqueous sodium bicarbonate solution to the separatory funnel. Shake gently and vent. This will neutralize any remaining sulfuric acid and unreacted 5-methylsalicylic acid. The formation of gas (CO₂) will be observed. Continue to wash with sodium bicarbonate solution until no more gas evolves.

  • Separate and discard the aqueous layer.

  • Wash the organic layer with 30 mL of saturated sodium chloride solution (brine) to remove any residual water.

  • Drying and Solvent Removal: Transfer the organic layer to a dry Erlenmeyer flask and add a small amount of anhydrous sodium sulfate to dry the solution.

  • Once the solution is clear, decant or filter the dried organic solution into a pre-weighed round-bottom flask.

  • Remove the dichloromethane using a rotary evaporator or by simple distillation to yield the crude this compound.

  • Purification (Optional): The crude product can be further purified by vacuum distillation if a high degree of purity is required.

Characterization

The identity and purity of the synthesized this compound can be confirmed using spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR (CDCl₃): The spectrum is expected to show a singlet for the methyl ester protons, a singlet for the aromatic methyl group protons, and signals in the aromatic region for the benzene ring protons.[7]

  • IR (neat): The IR spectrum should exhibit a strong absorption band for the ester carbonyl (C=O) group around 1700 cm⁻¹, and a broad absorption for the hydroxyl (-OH) group.[7]

Visualizations

Fischer Esterification Mechanism

The following diagram illustrates the step-by-step mechanism of the acid-catalyzed Fischer esterification.

Fischer_Esterification node_start 5-Methylsalicylic Acid + Methanol node_protonation Protonation of Carbonyl Oxygen node_start->node_protonation H+ (catalyst) node_intermediate1 Protonated Carboxylic Acid node_protonation->node_intermediate1 node_attack Nucleophilic Attack by Methanol node_intermediate1->node_attack node_intermediate2 Tetrahedral Intermediate node_attack->node_intermediate2 node_transfer Proton Transfer node_intermediate2->node_transfer node_intermediate3 Protonated Tetrahedral Intermediate node_transfer->node_intermediate3 node_elimination Elimination of Water node_intermediate3->node_elimination node_intermediate4 Protonated Ester node_elimination->node_intermediate4 node_deprotonation Deprotonation node_intermediate4->node_deprotonation node_end This compound + Regenerated Catalyst node_deprotonation->node_end

Caption: Mechanism of Fischer Esterification.

Experimental Workflow

The diagram below outlines the logical flow of the experimental procedure for the synthesis of this compound.

Experimental_Workflow node_reactants 1. Mix 5-Methylsalicylic Acid and Methanol node_catalyst 2. Add H₂SO₄ (catalyst) node_reactants->node_catalyst node_reflux 3. Reflux for 1.5-2 hours node_catalyst->node_reflux node_cool 4. Cool to Room Temperature node_reflux->node_cool node_extraction 5. Extraction with Dichloromethane and Water node_cool->node_extraction node_neutralization 6. Wash with NaHCO₃ solution node_extraction->node_neutralization node_brine 7. Wash with Brine node_neutralization->node_brine node_drying 8. Dry with Anhydrous Na₂SO₄ node_brine->node_drying node_solvent_removal 9. Remove Solvent node_drying->node_solvent_removal node_product This compound node_solvent_removal->node_product

Caption: Experimental workflow for synthesis.

References

Application Note and Protocol: Quantification of Methyl 5-methylsalicylate in Plant Extracts by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-methylsalicylate is a derivative of salicylic acid and a naturally occurring compound found in various plants. It is recognized for its potential therapeutic properties, making its accurate quantification in plant extracts a critical aspect of research, quality control, and the development of new pharmaceuticals. High-Performance Liquid Chromatography (HPLC) offers a robust, sensitive, and reliable method for the determination of this compound. This document provides a detailed protocol for the extraction of this compound from plant materials and its subsequent quantification using HPLC.

Principle

This method involves the extraction of this compound from a plant matrix using a suitable organic solvent, followed by separation and quantification using a reversed-phase HPLC system with UV detection. The separation is achieved on a C8 or C18 column with an isocratic mobile phase. Quantification is performed by comparing the peak area of this compound in the sample to a calibration curve constructed from standards of known concentrations.

Apparatus and Reagents

  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a photodiode-array (PDA) or UV detector.

    • Reversed-phase HPLC column (e.g., Lichrosorb C8, 150 mm x 4.6 mm, 5 µm or Zorbax Eclipse Plus C8, 150 mm x 4.6 mm, 5 µm).[1][2]

    • Analytical balance.

    • Volumetric flasks (various sizes).

    • Pipettes.

    • Syringe filters (0.45 µm).

    • Ultrasonic bath.

    • Centrifuge.

    • Vortex mixer.

  • Reagents:

    • Methanol (HPLC grade).

    • Water (HPLC grade or ultrapure).

    • Acetic acid (glacial, analytical grade).

    • This compound reference standard.

    • Acetonitrile (HPLC grade).[3]

Experimental Protocols

Standard Solution Preparation
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve a concentration range that covers the expected sample concentrations (e.g., 25-175 µg/mL).[1]

Sample Preparation (from Plant Material)
  • Grinding: Grind the dried plant material into a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Accurately weigh 1-5 g of the powdered plant material into a flask.[4]

    • Add a suitable volume of extraction solvent, such as methanol, at a common ratio of 1:10 (sample weight:solvent volume).[4]

    • For efficient extraction, immerse the flask in an ultrasonic bath and sonicate for 20-30 minutes at a controlled temperature.[4]

  • Filtration and Concentration:

    • Filter the extract through a 0.45 µm syringe filter to remove particulate matter.[1][2]

    • If necessary, the solvent can be evaporated under reduced pressure to concentrate the extract.[4]

  • Reconstitution: Reconstitute the dried extract in a known volume of the HPLC mobile phase for analysis.[4]

HPLC Conditions

The following table summarizes typical HPLC conditions for the analysis of this compound.

ParameterCondition 1Condition 2
Column Lichrosorb C8 (150 mm x 4.6 mm, 5 µm)[1]Zorbax Eclipse Plus C8 (150 mm x 4.6 mm, 5 µm)[2]
Mobile Phase Methanol:Water (65:35, v/v) with 1.0% Acetic Acid[1]Methanol:Water (65:35, v/v)[2]
Flow Rate 1.0 mL/min[1]1.0 mL/min[2]
Injection Volume 20 µL[1]5 µL[2][5]
Column Temp. 30°C[1]35°C[2]
Detection PDA at 304 nm[1]UV at 230 nm[2][5]
Run Time ~10 minutes~9 minutes[2]
Data Analysis
  • Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.[4] The retention time for methyl salicylate has been observed at approximately 3.861 minutes under certain conditions.[2][6]

  • Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of this compound in the sample extract by interpolating its peak area on the calibration curve.

Data Presentation

The following table summarizes the quantitative data and validation parameters for a typical HPLC method for this compound.

ParameterResult
Linearity Range 25-175 µg/mL (R² = 0.9999)[1]
Limit of Detection (LOD) 2.4 µg/mL[1]
Limit of Quantification (LOQ) 14 µg/mL[1]
Precision (RSD%) < 2.0%[1]
Recovery 99.78 - 100.0%[1]
Retention Time ~3.8 minutes[2]

Visualization

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plant_material Plant Material grinding Grinding plant_material->grinding extraction Solvent Extraction (Methanol, Sonication) grinding->extraction filtration Filtration (0.45 µm) extraction->filtration reconstitution Reconstitution in Mobile Phase filtration->reconstitution hplc_injection HPLC Injection reconstitution->hplc_injection separation Chromatographic Separation (C8 Column) hplc_injection->separation detection UV/PDA Detection separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

Caption: Experimental workflow for HPLC quantification.

Method Validation Steps

method_validation validation Method Validation specificity Specificity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision lod Limit of Detection (LOD) validation->lod loq Limit of Quantification (LOQ) validation->loq robustness Robustness validation->robustness

Caption: Key parameters for HPLC method validation.

References

Application Note: Analysis of Methyl 5-methylsalicylate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive methodology for the qualitative and quantitative analysis of Methyl 5-methylsalicylate using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined herein are designed to be adaptable for various matrices, including biological fluids and pharmaceutical formulations. This document provides detailed sample preparation techniques, GC-MS instrument parameters, and data analysis workflows. The provided methods are based on established protocols for the analysis of structurally similar compounds, such as Methyl Salicylate, and have been adapted for this compound.

Introduction

This compound is a salicylic acid ester with potential applications in the pharmaceutical and fragrance industries. Accurate and sensitive analytical methods are crucial for its detection and quantification in various samples for research, quality control, and pharmacokinetic studies. Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity, making it an ideal technique for the analysis of this volatile compound. This document provides a robust protocol for the GC-MS analysis of this compound, including sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Biological Matrices

This protocol is adapted from a method for the analysis of methyl salicylate in biological fluids.[1]

1. Sample Preparation:

  • To 100 µL of the sample (e.g., plasma, liver homogenate), add an appropriate internal standard.

  • Add 500 µL of chloroform as the extraction solvent.[2]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.[2]

  • Carefully transfer the lower organic layer (chloroform) to a clean glass vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization:

  • To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2]

  • Seal the vial and heat at 60°C for 30 minutes to facilitate derivatization.[2]

  • Cool the vial to room temperature before GC-MS analysis.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Volatiles

This protocol is based on a method for the determination of methyl salicylate in plant tissues.[3]

1. Sample Preparation:

  • Place 1 g of the homogenized sample into a 10 mL headspace vial.

  • Add an appropriate amount of internal standard.

  • Seal the vial with a PTFE/silicone septum cap.[2]

  • Incubate the vial at 60°C for 15 minutes with agitation to allow for the equilibration of volatile compounds in the headspace.[2]

2. SPME Adsorption:

  • Expose a 100 µm polydimethylsiloxane (PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C.[2][3]

  • Retract the fiber into the needle.

GC-MS Instrumentation and Parameters

The following parameters can be used as a starting point and should be optimized for the specific instrument and application.

ParameterValueReference
Gas Chromatograph Agilent 7890 GC or equivalent[4]
Mass Spectrometer Agilent 5975 MSD or equivalent[4]
GC Column Agilent DB-5ms Ultra Inert (15 m x 250 µm x 0.25 µm) or equivalent[5]
Carrier Gas Helium at a constant flow rate of 1 mL/min[2]
Injector Temperature 250°C[2][4]
Injection Mode Splitless (for Protocol 1) or SPME Desorption (for Protocol 2)[2]
Oven Temperature Program Initial temperature: 50°C, hold for 2 minutes. Ramp to 250°C at a rate of 10°C/min. Hold at 250°C for 5 minutes.[2]
Transfer Line Temperature 285°C[4]
MS Ion Source Temperature 230°C[4][6]
MS Quadrupole Temperature 150°C[4]
Ionization Mode Electron Ionization (EI) at 70 eV[4][6]
Scan Mode Full Scan (m/z 30-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[1][4]

Data Presentation

Quantitative data should be compiled into tables for clear comparison. The following table provides an example of expected performance data based on the analysis of similar compounds.

AnalyteMatrixLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Reference
Methyl SalicylateRat Plasma31 - 1250--[1][2]
Methyl SalicylateHuman Skin/Hair0.5 - 50000.050.5[5][7]

Note: The linearity range, Limit of Detection (LOD), and Limit of Quantitation (LOQ) for this compound should be determined experimentally.

Mass Spectrum of this compound

The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 166, corresponding to its molecular weight.[8] Key fragment ions would be anticipated based on the fragmentation patterns of similar salicylate esters. Common fragmentation pathways include the loss of a methoxy group (-OCH3) resulting in an ion at m/z 135, and the loss of the entire ester group. The NIST database provides a reference mass spectrum for this compound.[8]

Experimental and Data Analysis Workflows

The following diagrams illustrate the logical flow of the experimental and data analysis procedures.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis sample Sample Collection extraction Liquid-Liquid Extraction or HS-SPME sample->extraction derivatization Derivatization (optional) extraction->derivatization injection GC Injection derivatization->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection identification Peak Identification detection->identification quantification Quantification identification->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for GC-MS analysis.

data_analysis_workflow cluster_qualitative Qualitative Analysis cluster_quantitative Quantitative Analysis raw_data Raw GC-MS Data (Chromatograms & Spectra) peak_integration Peak Integration raw_data->peak_integration library_search Mass Spectral Library Search (NIST) peak_integration->library_search rt_comparison Retention Time Comparison peak_integration->rt_comparison concentration_calc Concentration Calculation library_search->concentration_calc rt_comparison->concentration_calc calibration_curve Calibration Curve Construction calibration_curve->concentration_calc final_report Final Report concentration_calc->final_report

Caption: Data analysis workflow for GC-MS data.

References

Application Notes and Protocols for the Purification of Synthetic Methyl 5-methylsalicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-methylsalicylate is a valuable organic compound with applications in the pharmaceutical and fragrance industries. As a derivative of salicylic acid, it is often synthesized via Fischer esterification of 5-methylsalicylic acid with methanol. The crude synthetic product typically contains unreacted starting materials, residual acid catalyst, and other byproducts. This document provides a detailed protocol for the purification of synthetic this compound to a high degree of purity, suitable for research and development purposes. The protocol outlines a multi-step purification strategy involving liquid-liquid extraction, column chromatography, and optional recrystallization, followed by characterization to confirm purity and identity.

Materials and Equipment

Reagents and Solvents Equipment
Crude this compoundSeparatory funnel (250 mL or appropriate size)
Diethyl ether (or Dichloromethane)Beakers and Erlenmeyer flasks
Saturated sodium bicarbonate (NaHCO₃) solutionGlass funnel
Brine (saturated NaCl solution)Ring stand and clamps
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)Rotary evaporator
Silica gel (for column chromatography, 70-230 mesh)Chromatography column
Hexane (HPLC grade)TLC plates (silica gel 60 F₂₅₄)
Ethyl acetate (HPLC grade)TLC developing chamber
Solvents for recrystallization (e.g., isopropanol, ethanol/water)UV lamp (254 nm)
Deuterated chloroform (CDCl₃) for NMRNMR spectrometer
FT-IR spectrometer
GC-MS or HPLC system
Heating mantle and stirrer
Buchner funnel and flask
Vacuum source

Experimental Protocols

Part 1: Liquid-Liquid Extraction for Initial Purification

This initial step aims to remove the acid catalyst, unreacted 5-methylsalicylic acid, and water-soluble impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or dichloromethane, in a separatory funnel. A typical ratio is 3 parts solvent to 1 part crude product.

  • Aqueous Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel, invert, and vent frequently to release any pressure buildup. Shake gently for 1-2 minutes. Allow the layers to separate and drain the lower aqueous layer.

  • Neutralization: Add an equal volume of saturated sodium bicarbonate solution to the organic layer in the separatory funnel. Shake gently, venting frequently, until no more gas evolution is observed. This step neutralizes any remaining acidic components. Drain the lower aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of brine to remove any remaining water-soluble impurities and to aid in the breaking of any emulsions. Drain the lower aqueous layer.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a suitable amount of anhydrous sodium sulfate or magnesium sulfate. Swirl the flask and let it stand for 15-20 minutes, or until the drying agent no longer clumps together and the solution is clear.

  • Solvent Removal: Decant or filter the dried organic solution into a pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator to yield the crude, partially purified this compound.

Part 2: Purification by Column Chromatography

Column chromatography is employed to separate the target compound from non-polar and closely related impurities.

  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane). Pack a chromatography column with the slurry, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the partially purified product from Part 1 in a minimal amount of the initial mobile phase (e.g., 95:5 hexane:ethyl acetate). Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to facilitate the elution of the product.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).

  • TLC Monitoring: Spot the collected fractions on a TLC plate alongside a reference spot of the starting material. Develop the plate in a suitable solvent system (e.g., 80:20 hexane:ethyl acetate). Visualize the spots under a UV lamp.

  • Product Pooling and Solvent Evaporation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to obtain the purified this compound.

Part 3: Recrystallization (Optional Final Polishing)

For achieving very high purity, recrystallization can be performed.

  • Solvent Selection: In a small test tube, dissolve a small amount of the purified product in a minimal amount of a hot solvent (e.g., isopropanol, or a mixture like ethanol/water).

  • Dissolution: In a larger flask, dissolve the bulk of the purified product in the minimum volume of the hot recrystallization solvent.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC₉H₁₀O₃
Molecular Weight166.17 g/mol
AppearanceColorless to pale yellow liquid
Boiling Point241-243 °C at 767 mmHg[1]
Density1.153 g/mL at 25 °C[1]
Refractive Index (n²⁰/D)1.533[1]
SolubilitySoluble in organic solvents like ethanol, ether; slightly soluble in water.[2][3]

Table 2: Typical Parameters for Purification Steps

Purification StepParameterTypical Value/Solvent SystemExpected Outcome
Liquid-Liquid Extraction Organic SolventDiethyl ether or DichloromethaneRemoval of acids and water-soluble impurities
Washing SolutionsWater, Saturated NaHCO₃, BrineNeutralized and washed organic layer
Column Chromatography Stationary PhaseSilica Gel (70-230 mesh)Separation from non-polar impurities
Mobile Phase (Gradient)Hexane:Ethyl Acetate (e.g., 95:5 to 85:15)Purity >98% (by GC/HPLC)
Recrystallization Solvent SystemIsopropanol or Ethanol/WaterHigh purity crystalline solid (if applicable)
Expected Recovery>80%Purity >99% (by GC/HPLC)

Table 3: Analytical Methods for Quality Control

Analytical TechniquePurposeTypical ParametersExpected Result for Pure Product
TLC Reaction/Column MonitoringMobile Phase: Hexane:Ethyl Acetate (80:20)Single spot with a distinct Rf value
GC-MS Purity Assessment & IdentificationCapillary column (e.g., DB-5ms), appropriate temperature programSingle major peak with correct mass spectrum
HPLC Purity AssessmentC18 column, Mobile Phase: Acetonitrile/Water with acidSingle major peak with a specific retention time
¹H NMR Structural ConfirmationCDCl₃ solvent, 400 MHzSpectrum consistent with the structure of this compound
FT-IR Functional Group IdentificationNeat liquid or KBr pelletCharacteristic peaks for ester C=O, O-H, and aromatic C-H bonds

Visualizations

Purification_Workflow start Crude Synthetic This compound extraction Liquid-Liquid Extraction (Wash with H₂O, NaHCO₃, Brine) start->extraction drying Drying (Anhydrous Na₂SO₄) extraction->drying evaporation1 Solvent Removal (Rotary Evaporator) drying->evaporation1 chromatography Silica Gel Column Chromatography evaporation1->chromatography tlc TLC Analysis of Fractions chromatography->tlc pooling Pool Pure Fractions tlc->pooling evaporation2 Solvent Removal (Rotary Evaporator) pooling->evaporation2 purified_product Purified Methyl 5-methylsalicylate evaporation2->purified_product characterization Characterization (GC-MS, HPLC, NMR, IR) purified_product->characterization final_product Final Product (>99% Purity) characterization->final_product

Caption: Workflow for the purification of synthetic this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle organic solvents with care as they are flammable and can be harmful if inhaled or absorbed through the skin.

  • Avoid contact with the crude and purified product. In case of contact, wash the affected area with plenty of water.

  • Dispose of all chemical waste according to institutional guidelines.

References

Application Notes and Protocols: Methyl 5-methylsalicylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of Methyl 5-methylsalicylate as a versatile starting material in organic synthesis. This document includes protocols for the preparation of key derivatives, quantitative data from related reactions, and visualizations of synthetic pathways and potential biological mechanisms.

Introduction

This compound is a benzoate ester that serves as a valuable building block for the synthesis of a variety of more complex molecules. Its structure, featuring a reactive phenolic hydroxyl group and an ester functionality, allows for a range of chemical transformations. These modifications can lead to the generation of novel compounds with potential applications in medicinal chemistry and drug development. The derivatization of the salicylate scaffold has been a fruitful area of research, yielding compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and antifungal properties.

Synthesis of this compound

This compound can be readily synthesized from 5-methylsalicylic acid through Fischer esterification. This foundational reaction is crucial for accessing the starting material for further synthetic elaborations.

Experimental Protocol: Fischer Esterification of 5-Methylsalicylic Acid

Materials:

  • 5-Methylsalicylic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Water (H₂O)

Procedure:

  • Dissolve 5-methylsalicylic acid (1 equivalent) in methanol (approximately 10-20 volumes).

  • Carefully add concentrated sulfuric acid (0.1-0.2 equivalents) to the solution while stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water, followed by a saturated sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by flash column chromatography or distillation to obtain the pure ester.

Synthetic Applications of this compound

The functional groups of this compound, the phenolic hydroxyl and the methyl ester, are amenable to a variety of chemical modifications. Below are protocols for two key transformations: aminolysis of the ester to form amides and hydrazinolysis to form hydrazides. These derivatives are of significant interest due to their potential biological activities.

Synthesis of N-Substituted-5-methylsalicylamides via Aminolysis

The conversion of the methyl ester to an amide can be achieved by heating with a primary or secondary amine. This reaction is often carried out at elevated temperatures and can be catalyzed by Lewis acids or performed under microwave irradiation to reduce reaction times. Salicylamides are known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1]

Materials:

  • This compound

  • Primary or secondary amine (e.g., n-octylamine)

  • Methanol (for removal during reaction)

Procedure:

  • In a round-bottom flask, combine this compound (1 equivalent) and the desired amine (1-3 equivalents).

  • Heat the mixture, typically between 60-100°C, with stirring. The reaction progress can be monitored by observing the removal of methanol, which can be facilitated by distillation.

  • Upon completion of the reaction (as indicated by TLC or GC-MS), cool the mixture to room temperature.

  • If the product crystallizes upon cooling, it can be collected by filtration and washed with a cold, non-polar solvent.

  • If the product is an oil, purify by column chromatography on silica gel.

Reactant 1Reactant 2ConditionsProductYield (%)
Methyl Salicylaten-Octylamine1:1 molar ratio, heatN-Octyl-salicylamideNot specified
Ethyl Salicylaten-HeptylamineMicrowave (MW), 60°C, 45 minN-Heptyl-2-hydroxybenzamide97
Ethyl SalicylateBenzylamineMicrowave (MW), 60°C, 45 minN-Benzyl-2-hydroxybenzamide86

Note: The data in the table is for the closely related methyl and ethyl salicylates and serves as a reference for expected outcomes.

Synthesis of 5-Methylsalicyloyl Hydrazide via Hydrazinolysis

The reaction of this compound with hydrazine hydrate provides the corresponding hydrazide. This derivative is a key intermediate for the synthesis of various heterocyclic compounds and hydrazones, which have shown promising antimicrobial and antifungal activities.[2]

Materials:

  • This compound

  • Hydrazine hydrate (80-100%)

  • Ethanol (optional, as solvent)

Procedure:

  • To a solution of this compound (1 equivalent) in ethanol (optional), add hydrazine hydrate (2-5 equivalents).

  • The reaction can be performed at room temperature or with gentle heating (e.g., reflux) to increase the rate. Microwave-assisted hydrazinolysis can significantly shorten the reaction time.

  • Monitor the reaction by TLC. Upon completion, the product often precipitates from the reaction mixture.

  • Collect the solid product by filtration and wash with cold ethanol or water.

  • The product can be further purified by recrystallization.

Starting MaterialReagentConditionsProduct
Methyl SalicylateHydrazine HydrateMicrowave irradiation, 3 minSalicylhydrazide
Methyl SalicylateHydrazine HydrateHeat in ethanolSalicylhydrazide

Visualization of Synthetic and Biological Pathways

Synthetic Workflow from this compound

The following diagram illustrates the potential synthetic transformations starting from this compound to yield salicylamide and salicylhydrazide derivatives.

Synthetic_Workflow start This compound amide N-Substituted 5-methylsalicylamide start->amide Aminolysis (R-NH2, Heat) hydrazide 5-Methylsalicyloyl Hydrazide start->hydrazide Hydrazinolysis (N2H4·H2O, Heat) hydrazone 5-Methylsalicyloyl Hydrazone hydrazide->hydrazone Condensation (Aldehyde/Ketone)

Caption: Synthetic pathways from this compound.

Potential Anti-inflammatory Signaling Pathway of Salicylamide Derivatives

Salicylamides, potential derivatives of this compound, are known to exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. This pathway is central to the production of prostaglandins, which are key mediators of inflammation, pain, and fever.[1]

Signaling_Pathway membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane->arachidonic_acid Phospholipase A2 cox COX-1 / COX-2 Enzymes arachidonic_acid->cox prostaglandins Prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation salicylamide 5-Methylsalicylamide Derivatives salicylamide->cox Inhibition cox->prostaglandins

Caption: Inhibition of the COX pathway by salicylamide derivatives.

Conclusion

This compound is a readily accessible starting material with significant potential for the synthesis of biologically active compounds. The protocols and pathways outlined in these application notes provide a framework for researchers to explore the synthesis of novel salicylamide and salicylhydrazide derivatives. The established anti-inflammatory and emerging antimicrobial activities of these compound classes make them attractive targets for further investigation in the field of drug discovery and development.

References

Application of Methyl 5-methylsalicylate in the synthesis of pharmaceutical compounds.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 5-methylsalicylate (also known as methyl 2-hydroxy-5-methylbenzoate) is a salicylate ester that serves as a versatile building block in the synthesis of more complex pharmaceutical compounds. Its substituted phenolic ring structure makes it a valuable starting material for creating a variety of derivatives with potential therapeutic applications. While direct use is common in the fragrance industry, its greater value in medicinal chemistry lies in its role as a precursor for active pharmaceutical ingredients (APIs), particularly in the development of anti-inflammatory and cardiovascular drugs. These application notes detail the synthetic utility of this compound, focusing on its conversion to key pharmaceutical intermediates.

Core Application: Synthesis of a Medroxalol Intermediate

A significant application of the this compound scaffold is in the synthesis of intermediates for drugs like Medroxalol, an antihypertensive agent.[1] The synthetic route involves the initial conversion of this compound to methyl 5-acetylsalicylate, a key intermediate that is also used in the production of the bronchodilator Salbutamol.[2] This intermediate can then undergo further modifications, such as bromination and condensation, to build the molecular framework of the target drug.

The overall synthetic strategy showcases the utility of the salicylate core in constructing complex molecules with specific pharmacological activities. The following sections provide detailed protocols and data for a plausible synthetic pathway starting from this compound.

G cluster_0 Synthetic Workflow M5MS This compound M5AS Methyl 5-acetylsalicylate M5MS->M5AS 1. Friedel-Crafts Acylation (Acetyl Chloride, AlCl₃) M5BS Methyl 5-(bromoacetyl)salicylate M5AS->M5BS 2. Bromination (Bromine) MI Medroxalol Intermediate M5BS->MI 3. Condensation G cluster_pathway Inhibition of the COX-2 Pathway by Salicylate Derivatives stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) pla2 Phospholipase A₂ stimuli->pla2 activates membrane Cell Membrane Phospholipids membrane->pla2 aa Arachidonic Acid pla2->aa releases cox2 COX-2 Enzyme aa->cox2 substrate pgh2 Prostaglandin H₂ (PGH₂) cox2->pgh2 catalyzes pgs Prostaglandin Synthases pgh2->pgs substrate prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) pgs->prostaglandins produces inflammation Inflammation, Pain, Fever prostaglandins->inflammation mediates inhibitor Salicylate Derivative (e.g., from Methyl 5-methylsalicylate) inhibitor->cox2 inhibits

References

Application Notes and Protocols for the Detection of Methyl 5-methylsalicylate in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-methylsalicylate is an organic compound of interest in various fields, including flavor and fragrance analysis, and potentially in metabolic studies of related compounds. Its accurate detection in complex matrices such as biological fluids, food, and environmental samples is crucial for quality control, safety assessment, and research. This document provides detailed application notes and proposed protocols for the analytical determination of this compound.

Disclaimer: Validated analytical methods specifically for this compound are not widely available in the public domain. The following protocols are based on established methods for structurally similar compounds, such as other salicylate esters, and on the limited available data for this compound itself. These protocols should be considered as a starting point for method development and will require full validation for the specific matrix of interest.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following tables summarize typical performance characteristics of analytical methods for the closely related and structurally similar compound, Methyl Salicylate. These values can serve as an initial guide for developing and validating a method for this compound.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data for Similar Analytes

ParameterMethod DetailsMatrixLinearity RangeLODLOQRecovery (%)Reference
Methyl Salicylate GC-MS/MS, isotope dilutionHuman Hair & Skin0.5 - 5000 ng/mL0.05 ng/mL0.5 ng/mL99.48 - 102.33[1]
Methyl Salicylate GC-MS (SIM)Rat Plasma & Liver Homogenate31 - 1250 ng/mL-->89[2]

Table 2: High-Performance Liquid Chromatography (HPLC) Data for Similar Analytes

ParameterMethod DetailsMatrixLinearity RangeLODLOQRecovery (%)Reference
Methyl Salicylate RP-HPLC-PDAMedicated Cream25 - 175 µg/mL--99.78 - 100.0[3]
Methyl Salicylate LC-MS/MSHuman Plasma1.75 - 50.0 ng/mL-<1.75 ng/mL-[4]
Methyl Salicylate RP-HPLC-UVTraditional Medicine0.1 - 100 µg/mL0.082 µg/mL0.248 µg/mL98 - 102

Experimental Protocols

Protocol 1: Proposed GC-MS Method for this compound in Plant Material

This protocol is adapted from a method used for the analysis of volatile compounds in blackcurrants, where this compound was identified[3].

1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

  • Objective: To extract and concentrate volatile and semi-volatile compounds from the sample matrix.

  • Materials:

    • Homogenized plant material (e.g., fruit, leaves)

    • 20 mL headspace vials with screw caps and septa

    • Sodium chloride (NaCl)

    • SPME fiber assembly with a suitable fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

    • Heater-shaker or water bath

  • Procedure:

    • Weigh 5 g of homogenized sample into a 20 mL headspace vial.

    • Add 1 g of NaCl to the vial to increase the ionic strength of the sample and promote the release of volatile compounds.

    • If an internal standard is used, spike the sample at this stage.

    • Immediately seal the vial with the screw cap.

    • Place the vial in a heater-shaker or water bath set to 60°C.

    • Equilibrate the sample for 15 minutes.

    • Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C with agitation.

    • Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

2. GC-MS Analysis

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Parameters:

    • Injector: Splitless mode, 250°C.

    • SPME Desorption Time: 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Column: HP-INNOWax capillary column (60 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar column.[3]

    • Oven Temperature Program:

      • Initial temperature of 50°C, hold for 2 minutes.

      • Ramp to 150°C at 3°C/min.

      • Ramp to 220°C at 10°C/min and hold for 5 minutes.[3]

    • MS Transfer Line Temperature: 280°C.[3]

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan (e.g., m/z 40-400) for qualitative analysis and identification. For quantitative analysis, Selected Ion Monitoring (SIM) of characteristic ions for this compound (e.g., m/z 166, 135, 107) should be used for enhanced sensitivity and selectivity. The primary quantification ion for a similar compound, ethyl 2-hydroxybenzoate, was m/z 134.[3]

3. Data Analysis

  • Identify this compound by comparing the retention time and mass spectrum with a pure standard.

  • For quantitative analysis, construct a calibration curve by analyzing standards of known concentrations under the same conditions.

  • Calculate the concentration of this compound in the sample based on the peak area ratio to the internal standard (if used) and the calibration curve.

Protocol 2: Proposed HPLC-UV Method for this compound in a Cream/Ointment Matrix

This protocol is a generalized procedure based on methods for other salicylates in semi-solid formulations[3].

1. Sample Preparation: Solvent Extraction

  • Objective: To extract this compound from the cream or ointment base.

  • Materials:

    • Cream/ointment sample

    • Methanol (HPLC grade)

    • Water bath

    • Volumetric flasks

    • Syringe filters (0.45 µm)

  • Procedure:

    • Accurately weigh approximately 1.0 g of the cream/ointment sample into a 100 mL volumetric flask.

    • Add 50 mL of methanol.

    • Heat the flask in a water bath at 60°C for 15 minutes with occasional swirling to dissolve the sample and extract the analyte.

    • Cool the flask to room temperature.

    • Dilute to the mark with methanol and mix well.

    • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-UV Analysis

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Parameters:

    • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic mixture of methanol and water (e.g., 65:35 v/v) with 0.1% formic acid. The exact ratio may need optimization.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: Based on the UV spectrum of this compound. A starting point would be around 305 nm, which is the λmax for Methyl Salicylate. A diode array detector (DAD) is recommended to determine the optimal wavelength.

3. Data Analysis

  • Identify this compound by comparing the retention time with a pure standard.

  • Construct a calibration curve by plotting the peak area of the standard injections versus their concentrations.

  • Determine the concentration of this compound in the sample extract from the calibration curve.

Visualizations

experimental_workflow_gcms cluster_sample_prep Sample Preparation (HS-SPME) cluster_analysis GC-MS Analysis cluster_data Data Processing sample Homogenized Plant Sample vial Weigh into Headspace Vial sample->vial nacl Add NaCl vial->nacl seal Seal Vial nacl->seal equilibrate Equilibrate at 60°C seal->equilibrate spme Expose SPME Fiber (30 min at 60°C) equilibrate->spme injector Thermal Desorption in GC Injector spme->injector separation Chromatographic Separation (HP-INNOWax Column) injector->separation detection Mass Spectrometric Detection (EI, Scan/SIM) separation->detection identification Peak Identification (Retention Time & Mass Spectrum) detection->identification quantification Quantification (Calibration Curve) identification->quantification result Final Concentration quantification->result

Caption: Workflow for GC-MS analysis of this compound in plant material.

experimental_workflow_hplc cluster_sample_prep Sample Preparation (Solvent Extraction) cluster_analysis HPLC-UV Analysis cluster_data Data Processing sample Cream/Ointment Sample weigh Weigh Sample sample->weigh extract Add Methanol & Heat weigh->extract cool Cool to Room Temperature extract->cool dilute Dilute to Volume cool->dilute filter Filter (0.45 µm) dilute->filter injection Inject into HPLC System filter->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (e.g., 305 nm) separation->detection identification Peak Identification (Retention Time) detection->identification quantification Quantification (Calibration Curve) identification->quantification result Final Concentration quantification->result

Caption: Workflow for HPLC-UV analysis of this compound in cream/ointment.

References

Application Notes and Protocols for the Structural Elucidation of Methyl 5-methylsalicylate using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-methylsalicylate is a salicylic acid derivative with potential applications in pharmaceuticals and fragrance industries. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural confirmation and purity assessment of such organic molecules. This document provides a comprehensive guide to the structural elucidation of this compound using 1D and 2D NMR spectroscopy. The presented data is based on predicted chemical shifts, and the protocols outline the standard procedures for acquiring high-quality NMR spectra.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds, including 5-methylsalicylic acid and methyl salicylate.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
ProtonsChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-3~7.75d~2.5
H-4~7.25dd~8.5, 2.5
H-6~6.85d~8.5
OCH₃~3.90s-
5-CH₃~2.30s-
OH~10.80s-
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
CarbonChemical Shift (δ) ppm
C-1~112.0
C-2~160.0
C-3~137.0
C-4~130.0
C-5~128.0
C-6~117.0
C=O~170.0
OCH₃~52.0
5-CH₃~20.0

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.

Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

  • Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of cotton wool in the Pasteur pipette during transfer to the NMR tube.

  • Capping: Cap the NMR tube securely.

1D NMR Data Acquisition

¹H NMR Spectroscopy:

  • Pulse Sequence: A standard single-pulse experiment (e.g., zg30 or zg) is typically used.

  • Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration.

  • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally adequate.

¹³C NMR Spectroscopy:

  • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30) is commonly used to obtain a spectrum with singlets for each carbon.

  • Spectral Width: The spectral width should encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point.

DEPT (Distortionless Enhancement by Polarization Transfer):

DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups.

  • DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.

  • DEPT-90: Only CH signals are observed.

2D NMR Data Acquisition

COSY (Correlation Spectroscopy):

The COSY experiment identifies protons that are coupled to each other (typically through 2-3 bonds).

  • Pulse Sequence: A standard gradient-selected COSY sequence (e.g., cosygpqf) is recommended.

  • Spectral Width (F1 and F2): The spectral width in both dimensions should cover the entire ¹H chemical shift range.

HSQC (Heteronuclear Single Quantum Coherence):

The HSQC experiment correlates protons with their directly attached carbons.

  • Pulse Sequence: A standard gradient-selected HSQC sequence with sensitivity enhancement (e.g., hsqcedetgpsisp2.3) is suitable.

  • Spectral Width: The F2 (proton) dimension should cover the ¹H chemical shift range, and the F1 (carbon) dimension should cover the ¹³C chemical shift range.

HMBC (Heteronuclear Multiple Bond Correlation):

The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular skeleton.

  • Pulse Sequence: A standard gradient-selected HMBC sequence (e.g., hmbcgplpndqf) is used.

  • Spectral Width: Similar to HSQC, the spectral widths should cover the respective ¹H and ¹³C chemical shift ranges.

Visualizations

Molecular Structure of this compound

This compound C1 C1 C2 C2 C1->C2 C_CO C=O C1->C_CO C3 C3 C2->C3 O_OH OH C2->O_OH C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C_Me 5-CH3 C5->C_Me C6->C1 O_OMe OCH3 C_CO->O_OMe

Caption: Structure of this compound.

Experimental Workflow for Structural Elucidation

NMR Experimental Workflow cluster_prep Sample Preparation cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr 1H NMR transfer->h1_nmr c13_nmr 13C NMR h1_nmr->c13_nmr dept DEPT c13_nmr->dept cosy COSY dept->cosy hsqc HSQC cosy->hsqc hmbc HMBC hsqc->hmbc assign Assign Signals hmbc->assign structure Confirm Structure assign->structure

Caption: Workflow for NMR-based structural elucidation.

Logical Relationships in 2D NMR for Structural Elucidation

2D NMR Correlation Logic cluster_cosy COSY cluster_hsqc HSQC cluster_hmbc HMBC H1_NMR 1H NMR Signals H_H_coupling 1H-1H Coupling H1_NMR->H_H_coupling C_H_direct Direct 1J(C,H) Correlation H1_NMR->C_H_direct C_H_long Long-Range 2,3J(C,H) Correlation H1_NMR->C_H_long C13_NMR 13C NMR Signals C13_NMR->C_H_direct C13_NMR->C_H_long Structure Molecular Structure H_H_coupling->Structure C_H_direct->Structure C_H_long->Structure

Caption: Logical connections from 2D NMR experiments to structure.

Use of Methyl 5-methylsalicylate as a fragrance ingredient in scientific research.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Methyl 5-methylsalicylate in Scientific Research

For: Researchers, Scientists, and Drug Development Professionals

Subject: The Use of this compound as a Fragrance Ingredient and Research Chemical

Introduction

This compound is an organic compound used as a fragrance and flavoring agent, and as an intermediate in pharmaceutical formulations.[1][2] Chemically, it is the methyl ester of 5-methylsalicylic acid, also known as Methyl 2-hydroxy-5-methylbenzoate or Methyl Cresotinate.[2][3][4] It is characterized by a sweet, balsamic aroma.[2] While its primary applications are in the fragrance and cosmetic industries, it is also noted for its potential as an antitumor agent in research settings.[3]

Scientific literature on the specific biological activities and signaling pathways of this compound is limited. However, extensive research is available for the structurally similar and widely known compound, Methyl Salicylate (the methyl ester of salicylic acid). Methyl Salicylate serves as a valuable reference for researchers, providing established protocols and insights into potential biological activities that could be investigated for this compound.

This document provides application notes and protocols for this compound where available, and detailed experimental protocols for Methyl Salicylate as a model compound for research in areas such as anti-inflammatory effects, plant signaling, and dermal absorption.

Properties of this compound

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValueReference
CAS Number 22717-57-3[1]
Molecular Formula C₉H₁₀O₃[1]
Molecular Weight 166.17 g/mol -
Appearance Colorless to pale yellow liquid[4][5]
Boiling Point 241-243 °C[3]
Density 1.153 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.533[3]
Synonyms Methyl 2-hydroxy-5-methylbenzoate, 5-Methylsalicylic acid methyl ester, Methyl Cresotinate[2][4]

Synthesis of this compound

This compound can be synthesized via the esterification of 5-methylsalicylic acid with methanol, using a strong acid as a catalyst.

Experimental Protocol: Fischer Esterification

This protocol is adapted from a general synthesis method for methyl esters of salicylic acid derivatives.[6]

Materials:

  • 5-Methylsalicylic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)[6]

  • Dichloromethane (DCM)

  • Sodium Hydroxide (NaOH) solution

  • Sodium Carbonate (Na₂CO₃) solution[6]

  • Water

  • Round-bottom flask, reflux condenser, separatory funnel, stirrer

Procedure:

  • Dissolve 5-Methylsalicylic acid in an excess of methanol within a round-bottom flask.[6]

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.[6] Alternatively, thionyl chloride can be added dropwise at a controlled temperature (35-40 °C).[6]

  • Attach a reflux condenser and heat the mixture to reflux temperature. Maintain reflux for several hours (e.g., overnight) to drive the reaction to completion.[6]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Add water and an organic solvent like dichloromethane (DCM) to the funnel.[6]

  • Neutralize the mixture by adjusting the pH to ~7.0 using a dilute aqueous NaOH or Na₂CO₃ solution.[6]

  • Separate the organic layer, which contains the product.

  • Wash the organic layer with water to remove any remaining salts or acid.

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure to yield crude this compound.

  • The product can be further purified by distillation if necessary.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 5-Methylsalicylic Acid + Methanol Mix Mix Reactants & Catalyst Reactants->Mix Catalyst H₂SO₄ or SOCl₂ Catalyst->Mix Reflux Heat to Reflux (Overnight) Mix->Reflux TLC Monitor with TLC Reflux->TLC Cool Cool to RT TLC->Cool Extract Liquid-Liquid Extraction (DCM/Water) Cool->Extract Neutralize Neutralize (pH 7) Extract->Neutralize Wash Wash & Dry Organic Layer Neutralize->Wash Evaporate Evaporate Solvent Wash->Evaporate Product This compound Evaporate->Product CIA_Workflow Collagen-Induced Arthritis (CIA) Mouse Model Workflow cluster_induction Arthritis Induction cluster_treatment Treatment Phase cluster_assessment Assessment Day0 Day 0: Primary Immunization (Collagen + CFA) Day21 Day 21: Booster Immunization (Collagen + IFA) Day0->Day21 21 days Grouping Day 20: Grouping (Vehicle, Treatment) Treatment Daily Oral Administration (Day 20-24) Grouping->Treatment Monitor Daily Monitoring: - Clinical Score - Paw Thickness Treatment->Monitor Endpoint Endpoint Analysis: - Histopathology - Serum Cytokines (ELISA) Monitor->Endpoint NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (P) NFkB p65 IκBα IKK->NFkB:ikba Phosphorylates p65 p65 p65_nuc p65 (active) NFkB:ikba->IkBa Degradation NFkB:p65->p65_nuc Translocation Genes Pro-inflammatory Gene Transcription (e.g., IL-6, COX-2) p65_nuc->Genes Induces Nucleus Nucleus MSL Methyl Salicylate Lactoside (MSL) MSL->IKK Inhibits Dermal_Absorption_Workflow In Vitro Dermal Absorption Workflow (Franz Cell) Prep 1. Prepare Skin Sample (Dermatomed) Mount 2. Mount Skin in Franz Diffusion Cell Prep->Mount Fill 3. Fill Receptor with Buffer & Equilibrate (32°C) Mount->Fill Apply 4. Apply Test Formulation to Donor Compartment Fill->Apply Sample 5. Sample Receptor Fluid at Time Intervals Apply->Sample Wash 6. End of Study: Wash Skin Surface Sample->Wash Analyze 8. Analyze All Samples (HPLC/GC) Sample->Analyze Extract 7. Extract Compound from Skin Depot Wash->Extract Extract->Analyze Calculate 9. Calculate Permeation (μg/cm²) Analyze->Calculate SAR_Pathway cluster_local Infected Leaf (Local Tissue) cluster_distal Distal Leaf (Systemic Tissue) Pathogen Pathogen Infection SA_local Salicylic Acid (SA) Accumulation Pathogen->SA_local SAMT1 SAMT1 Enzyme SA_local->SAMT1 MeSA Methyl Salicylate (MeSA) SAMT1->MeSA Methylation Transport Phloem Transport MeSA->Transport Mobile Signal MeSA_distal Methyl Salicylate (MeSA) Transport->MeSA_distal SABP2 SABP2 Enzyme SA_distal Salicylic Acid (SA) Release SABP2->SA_distal Demethylation Defense Defense Gene Expression (e.g., PR genes) SA_distal->Defense SAR Systemic Acquired Resistance (SAR) Defense->SAR MeSA_distal->SABP2

References

Troubleshooting & Optimization

Troubleshooting common issues in the synthesis of Methyl 5-methylsalicylate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Methyl 5-methylsalicylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method for synthesizing this compound is the Fischer-Speier esterification of 5-methylsalicylic acid with methanol, using a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). This reaction is typically performed under reflux conditions to drive the equilibrium towards the product.[1][2][3]

Q2: Why is an excess of methanol used in the reaction?

A2: Fischer-Speier esterification is a reversible reaction.[1][3] To maximize the yield of the ester, Le Chatelier's principle is applied. By using a large excess of one of the reactants, in this case, methanol, the equilibrium is shifted towards the formation of this compound.[4] Methanol often serves as both the reactant and the solvent for the reaction.

Q3: What are the key parameters that influence the reaction yield?

A3: The key parameters influencing the yield of this compound are:

  • Reaction Time: Sufficient time is required to reach equilibrium. Typical reaction times range from 1 to 10 hours.[2]

  • Temperature: The reaction is typically carried out at the reflux temperature of methanol (around 65 °C) to increase the reaction rate.

  • Catalyst Concentration: An adequate amount of acid catalyst is crucial to protonate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.[3][5]

  • Water Removal: The presence of water, a byproduct of the reaction, can shift the equilibrium back to the reactants. While not always practical on a lab scale, in some setups, water is removed as it forms. Using concentrated sulfuric acid as a catalyst also helps by acting as a dehydrating agent.

Q4: What are some potential side reactions or impurities I should be aware of?

A4: Potential side reactions and impurities include:

  • Unreacted 5-methylsalicylic acid: Incomplete reaction is a common reason for the presence of the starting material in the final product.[5]

  • Polymerization of 5-methylsalicylic acid: Although less common under standard esterification conditions, self-condensation of the starting material can occur.

  • Formation of dimethyl 4-hydroxyisophthalate: This impurity has been identified in the industrial synthesis of methyl salicylate and could potentially form if there are related impurities in the 5-methylsalicylic acid starting material.[6]

  • Sulfonated byproducts: If sulfuric acid is used as a catalyst at high temperatures, sulfonation of the aromatic ring is a possibility, though less likely under normal reflux conditions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of this compound 1. Incomplete Reaction: The reaction may not have reached equilibrium.[5] 2. Insufficient Catalyst: The amount of acid catalyst may be too low. 3. Presence of Water: Water in the reactants or glassware can inhibit the reaction. 4. Loss of Product During Workup: The product may be lost during extraction or washing steps.1. Increase Reflux Time: Extend the reflux period to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Optimize Catalyst Amount: Ensure an appropriate catalytic amount of concentrated sulfuric acid or another strong acid is used. 3. Use Anhydrous Conditions: Use dry glassware and anhydrous methanol. 4. Careful Workup: Ensure proper phase separation during extractions. Minimize the number of transfer steps.
Product is Contaminated with Starting Material (5-methylsalicylic acid) 1. Incomplete Reaction: As above. 2. Ineffective Purification: The purification process may not be sufficient to remove the unreacted acid.1. Drive the Reaction to Completion: Use a larger excess of methanol and ensure adequate reflux time. 2. Base Wash: During the workup, wash the organic layer with a mild base solution (e.g., 5% sodium bicarbonate) to remove unreacted 5-methylsalicylic acid as its water-soluble salt.[5] Be cautious as a strong base can hydrolyze the ester product.
Formation of an Emulsion During Extraction Similar Densities of Organic and Aqueous Layers: This can make separation difficult.[7]1. Add Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength and density of the aqueous layer, helping to break the emulsion. 2. Allow to Stand: Let the separatory funnel stand for a longer period to allow the layers to separate. 3. Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
Product has a Dark or Brown Color Contamination or Degradation: Impurities in the starting materials or side reactions at elevated temperatures can cause discoloration.[8]1. Use Pure Starting Materials: Ensure the 5-methylsalicylic acid and methanol are of high purity. 2. Control Temperature: Avoid excessive heating during the reaction and distillation. 3. Purification by Distillation: Purify the crude product by vacuum distillation to obtain a colorless product.

Quantitative Data on Esterification

While specific data for this compound is limited in readily available literature, the following table presents data for the closely related synthesis of Methyl Salicylate, which can serve as a valuable reference for understanding the impact of different catalysts on reaction outcomes.

CatalystCatalyst Loading (wt%)Temperature (°C)Reaction Time (h)Conversion of Salicylic Acid (%)Selectivity for Methyl Salicylate (%)Reference
Ce(SO₄)₂/Cation-exchange resin0.4 g (for a specific reaction scale)951293.3>99.0[9]
Ultrasound-treated H-ClinoptiloliteNot specified120Not specified9095[9]
SiO₂–SO₃H (Microwave)20% w/w1200.6794 (from Acetylsalicylic Acid)Not specified[10]
AlSBA15-SO₃H (with DMC*)Not specified20089896[10]

*DMC: Dimethyl carbonate, an alternative methylating agent.

Experimental Protocols

Synthesis of this compound via Fischer-Speier Esterification

This protocol is a representative procedure for the laboratory-scale synthesis of this compound.

Materials:

  • 5-methylsalicylic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Dichloromethane (or diethyl ether)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-methylsalicylic acid in an excess of anhydrous methanol (e.g., 10-20 molar equivalents).

  • Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol% relative to the 5-methylsalicylic acid) to the solution.

  • Reflux: Heat the reaction mixture to a gentle reflux (approximately 65-70 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal (Optional): A portion of the excess methanol can be removed using a rotary evaporator.

  • Extraction: Transfer the reaction mixture to a separatory funnel. Dilute with dichloromethane (or diethyl ether) and wash with water.

  • Neutralization: Wash the organic layer with a 5% sodium bicarbonate solution to remove any unreacted 5-methylsalicylic acid and the sulfuric acid catalyst. Be sure to vent the separatory funnel frequently as carbon dioxide gas will be evolved.

  • Brine Wash: Wash the organic layer with brine to remove residual water and aid in phase separation.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound.

  • Purification (Optional): For higher purity, the crude product can be purified by vacuum distillation.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_products Products 5-MSA 5-Methylsalicylic Acid M5MS This compound 5-MSA->M5MS  H₂SO₄ (catalyst)    Reflux   MeOH Methanol MeOH->M5MS H2O Water

Caption: Fischer-Speier esterification of 5-methylsalicylic acid.

Experimental Workflow

Experimental_Workflow Start Start: Combine Reactants (5-Methylsalicylic Acid, Methanol, H₂SO₄) Reflux Heat to Reflux (2-4 hours) Start->Reflux Cool Cool to Room Temperature Reflux->Cool Extract Extraction with Organic Solvent and Water Cool->Extract Wash_Base Wash with 5% NaHCO₃ Extract->Wash_Base Wash_Brine Wash with Brine Wash_Base->Wash_Brine Dry Dry Organic Layer (e.g., MgSO₄) Wash_Brine->Dry Evaporate Solvent Evaporation Dry->Evaporate Purify Optional: Vacuum Distillation Evaporate->Purify End End: Pure this compound Evaporate->End Purify->End

Caption: General workflow for synthesis and purification.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield? Check_TLC Check TLC of Crude Product Start->Check_TLC SM_Present Starting Material Present? Check_TLC->SM_Present No_SM No Starting Material SM_Present->No_SM No Increase_Reflux Increase Reflux Time Use Excess Methanol SM_Present->Increase_Reflux Yes Check_Workup Review Workup Procedure No_SM->Check_Workup Emulsion Emulsion Formed? Check_Workup->Emulsion No_Emulsion No Emulsion Emulsion->No_Emulsion No Add_Brine Add Brine Gentle Mixing Emulsion->Add_Brine Yes Check_pH Check pH of Aqueous Washes No_Emulsion->Check_pH

Caption: Decision tree for troubleshooting low yield issues.

References

Optimization of reaction conditions for maximizing Methyl 5-methylsalicylate yield.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the reaction conditions for maximizing the yield of Methyl 5-methylsalicylate.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and direct method for synthesizing this compound is the Fischer esterification of 5-methylsalicylic acid with methanol. This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid.[1] The process involves heating the reactants under reflux to drive the reaction towards the formation of the ester.

Q2: Why is an excess of methanol typically used in the reaction?

A2: Fischer esterification is a reversible reaction. To maximize the yield of this compound, it is crucial to shift the equilibrium towards the product side. Using a large excess of one of the reactants, in this case, methanol, helps to achieve this according to Le Châtelier's principle. Methanol often also serves as the solvent for the reaction.

Q3: What are the most common side reactions to be aware of?

A3: A potential side reaction is the polymerization of 5-methylsalicylic acid, which can be promoted by the presence of a strong acid catalyst. This can appear as a solid precipitate. Additionally, incomplete reaction due to insufficient reaction time or catalyst amount will leave unreacted starting materials in the final mixture.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the esterification can be monitored by thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting material (5-methylsalicylic acid), the disappearance of the starting material spot and the appearance of a new product spot (this compound) can be tracked until the reaction is complete.

Q5: What is the typical work-up procedure for isolating this compound?

A5: A standard work-up procedure involves cooling the reaction mixture, followed by pouring it into a separatory funnel with water and a water-immiscible organic solvent like dichloromethane (DCM). The organic layer is then washed with a weak base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst and remove any unreacted 5-methylsalicylic acid. Finally, the organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure to yield the crude product.[1]

II. Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete Reaction: Fischer esterification is an equilibrium reaction. Insufficient reaction time or temperature can lead to a low conversion of the starting material.- Increase Reaction Time: Ensure the reaction is refluxed for an adequate duration. For similar esterifications, times can range from 1 to several hours. Monitor the reaction by TLC until the starting material is consumed. - Optimize Temperature: The reaction should be conducted at the reflux temperature of methanol. Ensure consistent heating.
Insufficient Catalyst: The acid catalyst is crucial for the reaction to proceed at a reasonable rate.- Check Catalyst Amount: Ensure the correct catalytic amount of concentrated sulfuric acid is used. Typically, this is a small percentage of the total reaction volume.
Loss During Work-up: The product can be lost during the extraction and washing steps.- Proper Extraction Technique: Ensure thorough mixing during extraction to maximize the transfer of the product into the organic layer. Perform multiple extractions with fresh solvent. - Careful pH Adjustment: When neutralizing with a base, add it slowly to avoid vigorous effervescence which can lead to loss of material. Ensure the aqueous layer is basic to fully remove unreacted carboxylic acid.
Presence of Unreacted 5-methylsalicylic Acid in the Final Product Incomplete Reaction: As mentioned above, the reaction may not have gone to completion.- Drive the Equilibrium: Use a larger excess of methanol. - Increase Reflux Time: Allow the reaction to proceed for a longer period.
Inefficient Neutralization: The washing step with a basic solution was not sufficient to remove all the unreacted acid.- Thorough Washing: Wash the organic layer multiple times with a saturated sodium bicarbonate solution. Test the pH of the aqueous layer after each wash to ensure it is basic.
Formation of a Solid Precipitate During the Reaction Polymerization of 5-methylsalicylic Acid: The acidic conditions can sometimes lead to the self-condensation of the starting material.- Controlled Addition of Catalyst: Add the concentrated sulfuric acid slowly and with cooling to the methanol and 5-methylsalicylic acid mixture to control the initial exotherm.
Product is Contaminated with Water Inadequate Drying: The final organic extract was not sufficiently dried before solvent removal.- Use of Anhydrous Drying Agent: After the final wash, treat the organic layer with an anhydrous drying agent like sodium sulfate or magnesium sulfate. Allow sufficient time for the drying agent to absorb all the water before filtering.

III. Data Presentation

While specific quantitative data for the optimization of this compound synthesis is not extensively available in the provided search results, the following table summarizes typical reaction conditions for the analogous synthesis of methyl salicylate, which can serve as a starting point for optimization studies.

Parameter Condition 1 Condition 2 Condition 3 Reference
Starting Material Salicylic AcidSalicylic AcidSalicylic Acid[2][3]
Alcohol MethanolMethanolMethanol[2][3]
Catalyst Conc. H₂SO₄Conc. H₂SO₄Ce(SO₄)₂/cation-exchange resin[2][3]
Molar Ratio (Acid:Alcohol) 1:17 (approx.)1:4 (approx.)1:3[2][4]
Reaction Temperature Reflux (~65°C)Reflux (~65°C)95°C[2][3]
Reaction Time 1.5 hours5.5 hours12 hours[3][4]
Reported Yield High (not quantified)Not specified93.3% conversion[4]

IV. Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is adapted from a standard Fischer esterification procedure for salicylic acid derivatives.

Materials:

  • 5-methylsalicylic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10 g (65.7 mmol) of 5-methylsalicylic acid in 80 mL of methanol.[1]

  • Carefully and slowly, add 10 mL of concentrated sulfuric acid to the stirred solution. An exotherm may be observed.

  • Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by TLC.

  • After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

  • Transfer the cooled mixture to a separatory funnel containing 100 mL of water and 100 mL of DCM.[1]

  • Shake the funnel gently at first, venting frequently to release any pressure, then more vigorously. Allow the layers to separate.

  • Drain the lower organic layer into a clean flask.

  • Extract the aqueous layer again with a fresh portion of DCM (50 mL).

  • Combine the organic extracts and wash them with saturated sodium bicarbonate solution until the aqueous layer is basic (cease of effervescence). This step neutralizes the sulfuric acid catalyst and removes any unreacted 5-methylsalicylic acid.

  • Wash the organic layer with deionized water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by distillation or column chromatography if necessary.

V. Mandatory Visualizations

Reaction Mechanism: Fischer Esterification

Fischer_Esterification Reactants 5-Methylsalicylic Acid + Methanol (in presence of H+) Protonated_Acid Protonated Carboxylic Acid Reactants->Protonated_Acid Protonation of Carbonyl Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate Nucleophilic attack by Methanol Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Intramolecular Proton Transfer Water_Leaving Intermediate with Water as Leaving Group Proton_Transfer->Water_Leaving Formation of good leaving group (H2O) Protonated_Ester Protonated Ester Water_Leaving->Protonated_Ester Elimination of Water Product This compound + H2O (and regeneration of H+) Protonated_Ester->Product Deprotonation Experimental_Workflow Start Start: Combine Reactants (5-Methylsalicylic Acid, Methanol, H2SO4) Reflux Heat to Reflux (Monitor by TLC) Start->Reflux Cool Cool Reaction Mixture Reflux->Cool Workup Aqueous Work-up (Water and Organic Solvent) Cool->Workup Extraction Separatory Funnel Extraction Workup->Extraction Neutralization Wash with NaHCO3 Solution Extraction->Neutralization Drying Dry Organic Layer (Anhydrous Na2SO4) Neutralization->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification Purification (Distillation or Chromatography) Solvent_Removal->Purification Final_Product Final Product: This compound Solvent_Removal->Final_Product If sufficiently pure Purification->Final_Product

References

Identifying and removing impurities from crude Methyl 5-methylsalicylate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for identifying and removing impurities from crude Methyl 5-methylsalicylate. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities in crude this compound synthesized via Fischer esterification?

A1: Crude this compound synthesized from 5-methylsalicylic acid and methanol with an acid catalyst typically contains the following impurities:

  • Unreacted 5-methylsalicylic acid: Due to the equilibrium nature of the Fischer esterification, some starting acid will likely remain.

  • Excess Methanol: Methanol is often used in excess to drive the reaction forward and will be present in the crude product.

  • Acid Catalyst: Strong acids like sulfuric acid are used as catalysts and need to be neutralized and removed.

  • Water: Water is a byproduct of the esterification reaction.

  • Side-products: Depending on the reaction conditions, side-products such as dimethyl ether (from the dehydration of methanol) or byproducts from the degradation of the starting material or product could be present.

Q2: My crude product is a dark color. What could be the cause and how can I decolorize it?

A2: A dark color in the crude product can be due to impurities formed from the degradation of the starting material or product at high temperatures. To decolorize the product, you can try the following:

  • Activated Carbon Treatment: After the initial work-up, dissolve the crude product in a suitable organic solvent and add a small amount of activated carbon. Gently heat the mixture for a short period, then filter the carbon off through a pad of celite.

  • Column Chromatography: This is a very effective method for removing colored impurities.

Q3: After washing with sodium bicarbonate solution, I'm having trouble with emulsion formation. How can I resolve this?

A3: Emulsion formation during aqueous work-up is a common issue. Here are a few ways to address it:

  • Addition of Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel multiple times.

  • Patience: Sometimes, allowing the mixture to stand for a period of time will allow the layers to separate.

  • Filtration: In stubborn cases, filtering the entire mixture through a pad of celite or glass wool can help to break the emulsion.

Q4: I performed a distillation, but the purity of my this compound did not improve significantly. What could be the reason?

A4: If distillation is not effective, it could be due to the presence of impurities with boiling points close to that of your product. In this case, consider the following:

  • Vacuum Distillation: Reducing the pressure will lower the boiling points of the compounds and may improve separation.

  • Alternative Purification Methods: If distillation is ineffective, column chromatography is likely the best alternative for separating compounds with similar boiling points.

Q5: How can I confirm the purity of my final product?

A5: The purity of your final product can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.

  • Gas Chromatography (GC): Another quantitative method, particularly suitable for volatile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities if they are present in sufficient concentration.

  • Infrared (IR) Spectroscopy: Can confirm the presence of the expected functional groups in the final product.

Data Presentation

ParameterThis compound5-methylsalicylic acid (impurity)Methanol (impurity)
Molecular Weight 166.17 g/mol 152.15 g/mol 32.04 g/mol
Boiling Point 241-243 °C211 °C (decomposes)64.7 °C
Appearance Clear colorless liquidWhite crystalline solidColorless liquid
Solubility in Water InsolubleSlightly solubleMiscible
Solubility in Organic Solvents Soluble in alcohol, etherSoluble in ethanol, etherSoluble in many

Experimental Protocols

Protocol 1: Purification of Crude this compound by Extraction and Washing
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or diethyl ether.

  • Acid Removal: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove any unreacted 5-methylsalicylic acid and the acid catalyst.[1] Repeat the washing until no more gas evolution (CO₂) is observed.

  • Water Wash: Wash the organic layer with water to remove any remaining water-soluble impurities.

  • Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine) to help remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the organic solvent by rotary evaporation to yield the crude, purified this compound.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether).[2]

  • Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a uniform packing without cracks.[2]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dried powder onto the top of the column.[2]

  • Elution: Begin eluting with a low-polarity mobile phase (e.g., a mixture of hexane and ethyl acetate, starting with a low concentration of ethyl acetate). Gradually increase the polarity of the mobile phase to separate the components.

  • Fraction Collection: Collect fractions and monitor the separation using Thin-Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent by rotary evaporation.

Protocol 3: Analytical Thin-Layer Chromatography (TLC)
  • Plate Preparation: Use a silica gel TLC plate.

  • Spotting: Dissolve a small amount of the crude and purified product in a suitable solvent (e.g., ethyl acetate) and spot them on the TLC plate alongside a standard of 5-methylsalicylic acid if available.

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., in a 4:1 or 3:1 ratio) is a good starting point for the mobile phase.[3]

  • Development: Place the TLC plate in a developing chamber containing the mobile phase.

  • Visualization: After the solvent front has moved up the plate, remove it and visualize the spots under UV light (254 nm). The product, being less polar than the starting acid, should have a higher Rf value.

Visualizations

experimental_workflow crude Crude Methyl 5-methylsalicylate dissolve Dissolve in Organic Solvent crude->dissolve wash Wash with NaHCO3(aq) and Brine dissolve->wash dry Dry over Anhydrous Na2SO4 wash->dry evaporate Solvent Removal (Rotary Evaporation) dry->evaporate purified Purified Product evaporate->purified analyze Analyze byTLC, HPLC, NMR purified->analyze

Caption: Basic workflow for the purification of this compound.

logical_relationship start Start: Crude Product is_acidic Is the sample acidic? start->is_acidic wash Perform Aqueous Wash (NaHCO3) is_acidic->wash Yes check_purity Check Purity by TLC is_acidic->check_purity No wash->check_purity is_pure Is it pure? check_purity->is_pure column Perform Column Chromatography is_pure->column No end End: Pure Product is_pure->end Yes column->check_purity

Caption: Decision tree for the purification strategy of this compound.

References

Technical Support Center: Purification of Methyl 5-methylsalicylate by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to improve the efficiency of Methyl 5-methylsalicylate purification by distillation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the distillation process in a question-and-answer format.

Q1: Why is the purity of my collected this compound lower than expected?

A1: Low product purity can stem from several factors related to the distillation setup and procedure.

  • Inefficient Fractionation: The distillation column may not have enough theoretical plates for a clean separation. Consider using a longer column or a more efficient packing material. Packing materials increase the surface area for vapor-liquid interaction, which is crucial for efficient separation.[1]

  • Incorrect Collection Temperature: Ensure you are collecting the fraction at the correct boiling point for the applied pressure. The boiling point of this compound is 241-243 °C at atmospheric pressure (767 mmHg).[2][3] Under vacuum, this temperature will be significantly lower.[4][5] Fluctuations in temperature can lead to the co-distillation of impurities.[6]

  • Column Flooding: Excessive vapor flow can cause liquid to be carried up the column, preventing proper separation.[7][8] This can be caused by too high a heating rate or an excessive vacuum.[6] Reduce the heat input to the distillation flask to mitigate this.[7]

  • Presence of Azeotropes: Although less common for this specific compound, an azeotrope with a solvent or impurity could be forming, preventing separation by conventional distillation.

Q2: I'm experiencing significant product loss or low recovery. What are the common causes?

A2: Low recovery is a frequent issue that can often be traced back to the work-up or the distillation itself.

  • Loss During Work-Up: Methyl salicylate and its derivatives have some solubility in water.[9] Excessive washing with aqueous solutions during the pre-distillation work-up can lead to product loss. Use saturated brine (sodium chloride solution) to reduce the solubility of the ester in the aqueous phase.[9]

  • Inadequate Drying: The presence of water in the crude product before distillation can interfere with the process and affect yield.[9] Ensure the organic phase is thoroughly dried with an anhydrous drying agent like magnesium sulfate or sodium sulfate before distillation.[9][10]

  • Decomposition: Although this compound is relatively stable, prolonged heating at high temperatures can cause decomposition.[11][12] Distillation under reduced pressure is highly recommended to lower the boiling point and minimize the risk of thermal degradation.[4][5][12]

  • Leaks in the System: For vacuum distillations, any leaks in the apparatus will reduce the vacuum's effectiveness, leading to a higher required boiling temperature and potentially incomplete distillation.[13] Check all joints and seals carefully.

Q3: My vacuum distillation system is showing unstable pressure. How can I fix this?

A3: Unstable vacuum pressure is a critical issue that directly impacts boiling point and separation efficiency.[4]

  • Pump Fluctuations: The vacuum pump itself may be providing inconsistent pressure. Ensure the pump is in good working order and the oil is clean.

  • System Leaks: The most common cause is leaks in the glassware joints or tubing.[13] Carefully inspect all connections. Using a small amount of appropriate vacuum grease on ground glass joints can help, but be cautious as excess grease can contaminate the product.[14]

  • Bumping/Uneven Boiling: Vigorous, uneven boiling in the distillation flask can cause pressure surges. Use a magnetic stirrer or boiling chips to ensure smooth boiling.[10]

  • Improper Cold Trap: Ensure the cold trap is sufficiently cold (e.g., using a dry ice/acetone slurry) to condense volatile substances before they reach the vacuum pump, as this can affect pump performance.

Q4: The crude material is foaming or "bumping" violently during distillation. What should I do?

A4: Foaming and bumping can lead to impurities being carried over into the distillate and are a safety concern.

  • Ensure Smooth Boiling: Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.[10]

  • Reduce Heating Rate: Apply heat gradually to avoid superheating the liquid.

  • Check for Contaminants: Residual solvents or vacuum grease contamination can sometimes cause foaming.[14]

  • Degas the Sample: If dissolved gases are suspected, you can briefly pull a vacuum on the cold, unstirred sample before beginning to heat.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to distillation?

A1: The most critical properties are summarized in the table below. Understanding these helps in setting up the distillation parameters correctly.

PropertyValueSource
Molecular Weight 166.17 g/mol [3][15]
Boiling Point 241-243 °C @ 767 mmHg[2][3]
Density 1.153 g/mL at 25 °C[2][3]
Refractive Index n20/D 1.533[2][3]
Melting Point -1 °C[3]

Q2: What impurities are commonly found with this compound?

A2: Common impurities often include starting materials from the synthesis, side-products, or residual solvents. While data for this compound is specific, typical impurities for related methyl salicylates include:

ImpurityBoiling Point (°C)Reason for PresenceSource
Methanol64.7Excess reactant from esterification[16]
5-Methylsalicylic AcidDecomposesUnreacted starting material[17]
Water100From work-up or reaction[16]
Dichloromethane39.6Common extraction solvent[18]
Ether34.6Common extraction solvent[10][19]

Q3: What type of distillation column packing is best for this purification?

A3: The choice of packing material affects the separation efficiency, measured as Height Equivalent to a Theoretical Plate (HETP).[1] For laboratory-scale purification of an aromatic ester like this compound, several options are effective:

  • Raschig Rings: These are hollow ceramic or glass cylinders that offer good surface area and are chemically inert.[1]

  • Glass Beads/Helices: Provide a good surface for vapor-liquid equilibrium and are non-reactive.[20]

  • Structured Packing (e.g., wire mesh): Offers very high efficiency (low HETP) and low pressure drop, making it excellent for vacuum distillation, though it can be more expensive.

Q4: Should I use an air condenser or a water-cooled condenser?

A4: Because the atmospheric boiling point of this compound is high (241-243 °C), using a standard water-cooled condenser is not recommended for atmospheric distillation.[10] The large temperature difference between the hot vapor and the cold condenser surface can cause thermal stress and crack the glass.[10] An air condenser is the appropriate choice for atmospheric pressure distillation.[10] For vacuum distillation, where the boiling point will be significantly lower, a water-cooled condenser can be safely and effectively used.

Experimental Protocol: Vacuum Distillation of this compound

This protocol outlines a standard procedure for purifying crude this compound.

1. Pre-Distillation Work-up: a. After synthesis, wash the crude product with a 5% sodium bicarbonate solution to neutralize any remaining acid catalyst and remove unreacted 5-methylsalicylic acid.[21] b. Wash the organic layer with saturated sodium chloride (brine) to reduce its water content and minimize product loss.[9] c. Separate the organic layer and dry it thoroughly over anhydrous magnesium sulfate.[9][10] d. Filter off the drying agent. e. If a low-boiling solvent was used for extraction, remove the bulk of it using a rotary evaporator.[21]

2. Apparatus Setup: a. Assemble a fractional distillation apparatus suitable for vacuum operation. This includes a round-bottom flask, a packed fractionating column, a distillation head with a thermometer, a condenser, a receiver adapter (e.g., a Perkin triangle or cow-type adapter), and receiving flasks. b. Place a magnetic stir bar or fresh boiling chips in the round-bottom flask containing the crude oil. c. Lightly grease all ground-glass joints with a suitable high-vacuum grease. d. Attach the apparatus to a vacuum pump via a cold trap.

3. Distillation Procedure: a. Begin stirring and slowly apply vacuum to the system. b. Once the desired vacuum level is stable, begin gently heating the distillation flask with a heating mantle. c. Collect a small initial fraction (forerun), which may contain residual solvents or more volatile impurities. d. As the temperature rises and stabilizes at the boiling point of this compound under the applied pressure, switch to a clean receiving flask to collect the main product fraction. e. Continue distillation until the temperature either drops or rises sharply, indicating the product has finished distilling. f. Stop heating and allow the system to cool completely before slowly and carefully venting the apparatus to atmospheric pressure.

Visualizations

Logical and Experimental Workflows

TroubleshootingWorkflow Start Observation: Low Purity / Low Yield Cause1 Poor Separation Start->Cause1 Cause2 Product Loss Start->Cause2 Cause3 Decomposition Start->Cause3 Cause4 System Instability Start->Cause4 Action1a Increase Column Efficiency (Better Packing / Longer Column) Cause1->Action1a Action1b Optimize Reflux Ratio Cause1->Action1b Action1c Check for Column Flooding Cause1->Action1c Action2a Improve Work-up (Use Brine Wash) Cause2->Action2a Action2b Ensure Complete Drying (Anhydrous Agent) Cause2->Action2b Action3a Use Vacuum Distillation (Lower Boiling Point) Cause3->Action3a Action3b Reduce Heating Time/Temp Cause3->Action3b Action4a Check for Vacuum Leaks Cause4->Action4a Action4b Ensure Smooth Boiling (Stir Bar / Boiling Chips) Cause4->Action4b

Caption: A troubleshooting workflow for common distillation issues.

ExperimentalWorkflow Start Crude Methyl 5-methylsalicylate Step1 Aqueous Work-up (Bicarbonate & Brine Wash) Start->Step1 Step2 Drying (Anhydrous MgSO4 / Na2SO4) Step1->Step2 Step3 Solvent Removal (Rotary Evaporator) Step2->Step3 Step4 Assemble Vacuum Distillation Apparatus Step3->Step4 Step5 Perform Distillation (Apply Vacuum & Heat) Step4->Step5 Step6 Collect Fractions (Forerun, Main, Residue) Step5->Step6 End Pure Methyl 5-methylsalicylate Step6->End

Caption: Experimental workflow for the purification of this compound.

ParameterRelationships Center Purification Efficiency P1 Vacuum Level (Lower Pressure) O2 Reduced Decomposition P1->O2 enables P2 Column Packing (Higher Surface Area) O1 Improved Separation P2->O1 improves P3 Heating Rate (Steady & Controlled) O3 Stable Boiling Point P3->O3 maintains P4 Reflux Ratio (Higher Ratio) P4->O1 improves P5 System Integrity (No Leaks) P5->P1 enables P5->O3 maintains O1->Center increases O2->Center increases O3->Center increases

References

Overcoming challenges in the analytical detection of Methyl 5-methylsalicylate.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl 5-methylsalicylate Analysis

Welcome to the technical support center for the analytical detection of this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide robust solutions for the accurate quantification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analytical detection challenging?

This compound is a derivative of salicylic acid. Its analytical detection can be challenging due to its physicochemical properties, which make it susceptible to issues like matrix effects, poor chromatographic peak shape, and potential for co-elution with structurally similar compounds. In complex biological matrices such as plasma or tissue homogenates, endogenous components can interfere with ionization in mass spectrometry, leading to signal suppression or enhancement.[1][2][3]

Q2: What are the primary analytical techniques for quantifying this compound?

The most common and robust methods for the quantification of this compound are High-Performance Liquid Chromatography (HPLC), often coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS), and Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS).[4][5][6][7] GC-MS is particularly well-suited for volatile compounds like this compound and generally offers high sensitivity.[6][7] HPLC provides versatility for various matrices, including pharmaceutical formulations.[6][8][9]

Q3: What is a "matrix effect" and how does it impact the analysis of this compound?

A matrix effect is the alteration of an analyte's signal (suppression or enhancement) caused by co-eluting compounds from the sample matrix.[2][3] In the analysis of this compound in biological fluids, components like phospholipids and salts can interfere with the ionization process in LC-MS, leading to inaccurate quantification.[1] It is a critical parameter to evaluate during method validation to ensure accuracy and precision.[3][10]

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound.

Issue 1: Poor Chromatographic Peak Shape (Tailing or Fronting)

Question Possible Causes & Solutions
Why am I observing significant peak tailing for this compound in my HPLC analysis? 1. Secondary Interactions: The phenolic hydroxyl group can interact with active sites (residual silanols) on the C18 column. • Solution: Use a lower pH mobile phase to suppress the ionization of silanol groups. Consider using a column with end-capping or a phenyl-hexyl stationary phase to minimize these interactions.[11][12] 2. Inadequate Buffer Concentration: Insufficient buffering can lead to inconsistent ionization and peak shape. • Solution: Increase the buffer concentration in your mobile phase. 3. Column Overload: Injecting too much sample can saturate the column. • Solution: Dilute the sample or reduce the injection volume.[13]
My GC peaks are showing fronting. What could be the cause? 1. Injection Volume Too Large: A large injection volume relative to the liner volume can cause the sample band to broaden. • Solution: Reduce the injection volume. 2. Incompatible Sample Solvent: If the sample solvent is significantly stronger than the initial mobile phase or has a much lower boiling point than the oven temperature, peak distortion can occur. • Solution: Match the sample solvent to the stationary phase polarity as closely as possible.

Issue 2: Low Analyte Signal or Poor Recovery

Question Possible Causes & Solutions
My signal intensity for this compound is very low in plasma samples when using LC-MS. 1. Ion Suppression (Matrix Effect): Co-eluting endogenous compounds from plasma are likely interfering with the analyte's ionization.[1][14] • Solution 1: Optimize sample preparation. Use a more rigorous cleanup method like Solid-Phase Extraction (SPE) instead of simple protein precipitation to remove interferences.[10] • Solution 2: Improve chromatographic separation to resolve the analyte from matrix components. Adjust the gradient profile or try a different column chemistry.[3] • Solution 3: Use a stable isotope-labeled internal standard (e.g., d4-Methyl Salicylate) to compensate for signal variability.[15]
The recovery from my sample preparation is inconsistent and low. 1. Inefficient Extraction: The chosen solvent or pH for Liquid-Liquid Extraction (LLE) or SPE may not be optimal. • Solution: For LLE, test different organic solvents and pH conditions. For SPE, screen different sorbent types (e.g., C18, mixed-mode) and elution solvents. 2. Analyte Volatility (GC): this compound is volatile and can be lost during solvent evaporation steps. • Solution: Use a gentle stream of nitrogen for evaporation and avoid elevated temperatures. Ensure the final volume is not held at a minimum for an extended period.

Quantitative Data Summary

For accurate analysis, understanding the performance of different analytical methods is crucial. The tables below summarize typical performance characteristics.

Table 1: Comparison of Common Analytical Methods

ParameterHPLC-DAD[7][8]GC-MS[4][16]LC-MS/MS[15]
Principle Separation based on polaritySeparation based on volatility and polaritySeparation by polarity, detection by mass
Typical Column Lichrosorb C8 (150 mm x 4.6 mm, 5 µm)DB-5ms (15 m x 250 µm x 0.25 µm)C18 or equivalent
Limit of Detection (LOD) ~1 µg/mL~0.05 ng/mL~0.5 ng/mL
Limit of Quantification (LOQ) 25 µg/mL0.5 ng/mL1.75 ng/mL
Linear Range 25 - 175 µg/mL0.5 - 5000 ng/mL1.75 - 50.0 ng/mL
Primary Advantage Robust for formulation/QC analysisHigh sensitivity for trace analysisHigh selectivity and sensitivity for bioanalysis
Common Challenge Lower sensitivity than MS methodsRequires derivatization for similar polar compoundsSusceptible to matrix effects

Table 2: Sample Preparation Efficiency for Biological Matrices

MethodPrincipleTypical Analyte RecoveryMatrix Effect Reduction
Protein Precipitation (PPT) Protein removal by organic solvent (e.g., Acetonitrile)>80% (analyte dependent)Low to Moderate
Liquid-Liquid Extraction (LLE) Partitioning between immiscible solvents85 - 110%Moderate to High
Solid-Phase Extraction (SPE) Analyte retention on a solid sorbent, interferences washed away>90%High

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound in Biological Fluids

This protocol is adapted from methods developed for the analysis of methyl salicylate in biological fluids.[4][17]

  • Sample Preparation (LLE):

    • To 100 µL of plasma or tissue homogenate, add an internal standard (e.g., d4-Methyl Salicylate).

    • Add 500 µL of chloroform and vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

    • Transfer the organic (bottom) layer to a clean vial.

    • Evaporate the solvent under a gentle stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in 50 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS).

    • Cap the vial and heat at 70°C for 30 minutes.

  • GC-MS Conditions:

    • GC System: Agilent GC coupled to a Mass Spectrometer.

    • Column: DB-5ms UI (15 m x 250 µm x 0.25 µm) or equivalent.[16]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector: Splitless mode, 225°C.[16]

    • Oven Program: Initial 60°C for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.

    • MS Detection: Electron Ionization (EI) mode, monitoring characteristic ions in Selected Ion Monitoring (SIM) mode.

Protocol 2: HPLC-DAD Analysis in a Cream Formulation

This protocol is based on a validated method for determining methyl salicylate in medicated cream.[7][8]

  • Sample Preparation:

    • Accurately weigh approximately 1.0 g of the cream into a 100 mL volumetric flask.

    • Add 50 mL of methanol and heat in a water bath until the sample is dispersed.

    • Cool to room temperature and dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • HPLC System: Agilent 1260 Infinity or equivalent.[9]

    • Column: Lichrosorb C8 (150 mm x 4.6 mm, 5 µm).[8]

    • Mobile Phase: Isocratic mixture of Methanol:Water (65:35, v/v) containing 1.0% acetic acid.[8]

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 30°C.[8]

    • Injection Volume: 20 µL.[8]

    • DAD Detection: 304 nm.[8]

Visualized Workflows and Logic

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Receipt (e.g., Plasma, Cream) Extraction Extraction (LLE, SPE, or Dilution) Sample->Extraction Cleanup Filtration / Evaporation Extraction->Cleanup Injection HPLC or GC Injection Cleanup->Injection Separation Chromatographic Separation (C8, C18, or DB-5 Column) Injection->Separation Detection Detection (DAD, MS, or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: General analytical workflow for this compound.

G Start Low or No Signal Observed CheckSystem Verify System Suitability (e.g., Inject Standard) Start->CheckSystem SystemOK System OK CheckSystem->SystemOK Pass SystemFail System Failure (Troubleshoot Instrument) CheckSystem->SystemFail Fail AssessMatrix Assess Matrix Effects (Post-Extraction Spike) SystemOK->AssessMatrix NoMatrix No Significant Matrix Effect AssessMatrix->NoMatrix <15% Suppression MatrixFound Ion Suppression Confirmed AssessMatrix->MatrixFound >15% Suppression CheckRecovery Evaluate Extraction Recovery NoMatrix->CheckRecovery OptimizePrep Optimize Sample Prep (Switch to SPE, Change pH) MatrixFound->OptimizePrep OptimizeChrom Optimize Chromatography (Change Gradient/Column) OptimizePrep->OptimizeChrom

Caption: Troubleshooting decision tree for low signal intensity.

References

Strategies to prevent the hydrolysis of Methyl 5-methylsalicylate during storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of Methyl 5-methylsalicylate during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the hydrolysis of this compound?

A1: The hydrolysis of this compound, an ester, is primarily influenced by several factors:

  • pH: Both highly acidic and alkaline conditions can catalyze the hydrolysis of the ester bond. The optimal pH for stability is in the slightly acidic to neutral range.[1]

  • Temperature: Elevated temperatures significantly accelerate the rate of hydrolysis.[1][2][3]

  • Moisture: Water is a necessary reactant for hydrolysis to occur.[4]

  • Enzymes: In biological matrices, esterases can enzymatically hydrolyze this compound.[1]

  • Presence of Amino Acids: Certain amino acids can expedite hydrolysis, particularly in alkaline environments.[5][6]

Q2: What is the ideal pH range for storing this compound solutions?

A2: To minimize hydrolysis, it is recommended to maintain the pH of solutions containing this compound between 4 and 6.[1] Using a suitable buffer system, such as an acetate or phosphate buffer, is advisable for critical applications requiring stringent pH control.[1]

Q3: How does storage temperature affect the stability of this compound?

A3: Lower temperatures significantly enhance the stability of this compound. For long-term storage, refrigeration (2-8°C) or freezing (≤ -20°C) is highly recommended.[1][2][3] Studies on analogous compounds have shown a considerably longer shelf-life under refrigerated conditions compared to room temperature.[2][3]

Q4: What are the recommended solvents for dissolving and storing this compound?

A4: For analytical purposes, methanol and acetonitrile are commonly used solvents for dissolving and diluting this compound.[1] These organic solvents help to minimize hydrolysis. When preparing aqueous solutions, it is crucial to control the pH.[1]

Q5: Are there any specific storage container recommendations?

A5: It is advisable to store this compound in tightly closed containers to prevent moisture ingress.[7][8] For light-sensitive applications, using light-resistant packaging is also recommended to prevent potential photodegradation.[9] Glass, polyethylene, and polypropylene containers are generally suitable.[7][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low assay value or recovery of this compound Hydrolysis due to pH extremes: The sample or solvent pH may be outside the optimal range.- Ensure the pH of all aqueous solutions and buffers is maintained between 4 and 6.[1]- Use a suitable buffer system (e.g., acetate or phosphate) to maintain pH stability.[1]
Elevated temperature during storage or sample processing: High temperatures accelerate the rate of hydrolysis.- Store stock solutions and samples at refrigerated (2-8°C) or frozen (≤ -20°C) temperatures.[1][2][3]- For sensitive samples, consider performing extractions and dilutions on an ice bath.[1]
Presence of esterase enzymes in biological samples: Enzymes in biological matrices can degrade the compound.- Precipitate proteins using a cold organic solvent like acetonitrile or methanol to denature and remove enzymes.[1]- Work quickly and keep biological samples cold to minimize enzymatic activity.[1]
Appearance of unknown peaks during chromatographic analysis Formation of degradation products: The primary hydrolysis product is 5-methylsalicylic acid.- Confirm the identity of the degradation peak by comparing its retention time with a standard of 5-methylsalicylic acid.- Employ a stability-indicating analytical method capable of resolving the parent compound from its degradation products.[4]
Discoloration of the sample or formulation Oxidative degradation or interaction with impurities: Trace metal impurities, particularly iron, can form colored complexes.- Use high-purity solvents and reagents.- Consider the addition of a chelating agent, such as EDTA, to sequester metal ions.[9]- Store the product protected from light to prevent photodegradation.[9]

Data Presentation

Table 1: Effect of Temperature on the Stability of an Analogous Compound (Methyl Salicylate) in an Ointment Formulation
Storage ConditionShelf-Life (t₉₀ - time for 10% degradation)
Room Temperature (25°C ± 5°C)131 days[2][3]
Refrigerated (2°C - 8°C)176 days[2][3]

This data for Methyl Salicylate highlights the significant improvement in stability with decreased storage temperature.

Table 2: Forced Degradation of an Analogous Compound (Methyl Salicylate) under Various Stress Conditions
Stress ConditionDurationObservation
1 M Hydrochloric Acid24 hoursMajor Degradation[4][10]
1 M Sodium Hydroxide4 hoursSignificant Degradation[9]
Heat (60°C)1 hourMinimal to no degradation observed.[4][10]
UV Light (254 nm)24 hoursMinimal to no degradation observed.[4][10]

These forced degradation studies on Methyl Salicylate demonstrate its susceptibility to acid and base-catalyzed hydrolysis.

Experimental Protocols

Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method to Monitor Hydrolysis

This protocol outlines a general method to separate and quantify this compound and its primary hydrolytic degradation product, 5-methylsalicylic acid. Method optimization and validation are required for specific formulations and matrices.

1. Instrumentation and Conditions:

  • HPLC System: A system with a UV detector or a photodiode array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.

  • Mobile Phase: A gradient or isocratic mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for optimal separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maxima of this compound and 5-methylsalicylic acid (a PDA detector is useful for initial method development).

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

  • Injection Volume: Typically 10-20 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solutions: Prepare individual stock solutions of this compound and 5-methylsalicylic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Working Standard Solutions: Dilute the stock solutions with the mobile phase to prepare a series of calibration standards at different concentrations.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

3. Analysis:

  • Inject the prepared standards and samples into the HPLC system.

  • Identify the peaks for this compound and 5-methylsalicylic acid based on their retention times compared to the standards.

  • Quantify the amount of each compound by constructing a calibration curve from the peak areas of the standards.

Visualizations

Hydrolysis_Pathway cluster_reactants Reactants cluster_products Products M5MS This compound M5SA 5-methylsalicylic acid M5MS->M5SA Hydrolysis H2O Water (H₂O) MeOH Methanol

Caption: Hydrolysis of this compound.

Troubleshooting_Workflow start Low Assay Value Detected check_pH Is pH between 4 and 6? start->check_pH check_temp Was storage temperature controlled (2-8°C or frozen)? check_pH->check_temp Yes adjust_pH Adjust pH and use buffer check_pH->adjust_pH No check_matrix Is the sample a biological matrix? check_temp->check_matrix Yes control_temp Store at recommended low temperature check_temp->control_temp No denature_enzymes Use protein precipitation and keep samples cold check_matrix->denature_enzymes Yes reanalyze Re-analyze sample check_matrix->reanalyze No adjust_pH->reanalyze control_temp->reanalyze denature_enzymes->reanalyze

Caption: Troubleshooting workflow for low assay values.

References

Minimizing byproduct formation in the synthesis of Methyl 5-methylsalicylate derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of Methyl 5-methylsalicylate and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound via Fischer Esterification?

A1: The most common impurity in the Fischer esterification of 5-methylsalicylic acid is the unreacted starting material, 5-methylsalicylic acid itself. This is due to the reversible nature of the esterification reaction. Other potential byproducts, though less common under optimized conditions, can include:

  • Water: A direct byproduct of the esterification reaction. Its presence can limit the reaction from proceeding to completion.

  • Side-products from the acid catalyst: Strong acid catalysts like sulfuric acid can promote side reactions, such as dehydration or sulfonation of the aromatic ring, although this is less common at typical reflux temperatures.

  • Impurities from starting materials: Any impurities present in the initial 5-methylsalicylic acid or methanol will be carried through the synthesis.

Q2: When synthesizing derivatives of this compound using Friedel-Crafts acylation, what are the major byproducts to anticipate?

A2: In the Friedel-Crafts acylation of this compound, several byproducts can form:

  • Isomeric products: Acylation can occur at different positions on the aromatic ring. While the hydroxyl and methyl groups direct the incoming acyl group, a mixture of isomers can still be produced depending on the reaction conditions.

  • Polysubstituted products: Although the acyl group is deactivating, preventing a second acylation is crucial. Polysubstitution can occur if the reaction conditions are too harsh (e.g., high temperature, long reaction time) or if the stoichiometry is not carefully controlled.

  • Products from solvent acylation: If the solvent is susceptible to acylation (e.g., chlorobenzene), it can react with the acylating agent, leading to impurities.[1]

  • Complexes with the catalyst: The ketone product can form a stable complex with the Lewis acid catalyst (e.g., AlCl₃), which may require a specific work-up procedure to break and isolate the desired product.[1]

Q3: How can I minimize the formation of unreacted 5-methylsalicylic acid during esterification?

A3: To drive the equilibrium of the Fischer esterification towards the product, this compound, you can:

  • Use an excess of one reactant: Typically, methanol is used in large excess as it can also serve as the solvent. This shifts the reaction equilibrium towards the ester product.[1]

  • Remove water as it forms: While not always practical on a lab scale for this specific synthesis, techniques like using a Dean-Stark apparatus can be employed to remove the water byproduct and drive the reaction to completion.

  • Ensure sufficient reaction time: The esterification reaction may require several hours of reflux to reach equilibrium. Insufficient reflux time is a common cause of incomplete reaction.[2]

Q4: What is the best way to purify crude this compound?

A4: A standard and effective method for purifying crude this compound involves a liquid-liquid extraction work-up:

  • Neutralization Wash: Wash the crude product with a saturated solution of sodium bicarbonate (NaHCO₃). This will react with and remove any unreacted 5-methylsalicylic acid and the acid catalyst.[1]

  • Water Wash: Subsequently, wash with water to remove any remaining salts and water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove residual water.[1]

  • Solvent Removal: Remove the extraction solvent using a rotary evaporator.

  • Distillation (Optional): For very high purity, the crude product can be distilled.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Step
Incomplete Reaction The esterification is a reversible reaction. To drive the equilibrium towards the product, use a significant excess of methanol and ensure a reflux period of at least 5-7 hours.[3]
Loss During Work-up Significant product loss can occur during the purification steps. Ensure distinct layers form in the separatory funnel before separating. To break emulsions, a small amount of brine can be added.
Insufficient Catalyst Ensure the appropriate amount of acid catalyst (e.g., concentrated sulfuric acid) is used.
Inadequate Heating Maintain a gentle reflux throughout the reaction period to ensure the reaction proceeds at an adequate rate.
Issue 2: Presence of Impurities in the Final Product (this compound)
Observed Impurity Possible Cause Troubleshooting Step
Unreacted 5-methylsalicylic acid Incomplete reaction or insufficient washing.Increase reflux time or the excess of methanol. During work-up, ensure thorough washing with sodium bicarbonate solution until no more CO₂ evolution is observed.
Water Inadequate drying of the organic layer.Use a sufficient amount of anhydrous drying agent and allow adequate time for drying before filtration.
Discoloration (Yellow/Brown) Side reactions or impurities in starting materials.Consider using higher purity starting materials. Purification by distillation may be necessary.
Issue 3: Byproduct Formation in Friedel-Crafts Acylation of this compound
Byproduct Possible Cause Troubleshooting Step
Isomeric Products Suboptimal reaction conditions influencing regioselectivity.Optimize the reaction temperature and choice of solvent. Lower temperatures often favor the kinetic product.
Polysubstituted Products Reaction conditions are too harsh or incorrect stoichiometry.Use a 1:1 molar ratio of the aromatic substrate to the acylating agent.[4] Employ shorter reaction times and lower temperatures.[4]
Solvent Acylation The solvent is reacting with the acylating agent.Choose an inert solvent that is not susceptible to Friedel-Crafts acylation.

Data Presentation

Table 1: Purity of Commercially Available this compound

Supplier Purity (by GC) Key Impurity
Supplier A99.69%p-Cresol (0.01%)
Supplier B>96.0%Not specified

Data is illustrative and based on publicly available information from chemical suppliers.[5]

Table 2: Reaction Conditions for Synthesis of Salicylate Derivatives

Product Starting Material Reagents Reaction Time Temperature Yield Reference
Methyl salicylateSalicylic acidMethanol, H₂SO₄75 minutes~80°C-[2]
Methyl salicylateSalicylic acidMethanol, H₂SO₄5.5 hours~93°C-[2]
Acetylsalicylic acidSalicylic acidAcetic Anhydride, H₂SO₄15-20 minutes~70°C-[2]
Methyl 5-acetylsalicylateMethyl salicylateAcetyl chloride, AlCl₃4 hours25°C-[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol is adapted from standard procedures for the synthesis of methyl salicylate.[2]

Materials:

  • 5-methylsalicylic acid

  • Methanol (reagent grade)

  • Concentrated sulfuric acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve 5-methylsalicylic acid in an excess of methanol (e.g., 10-20 molar equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL per 10 g of salicylic acid).

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 5-7 hours.

  • After reflux, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of cold water and extract the product into dichloromethane.

  • Wash the organic layer with a 5% sodium bicarbonate solution until the aqueous layer is neutral or slightly basic. This step neutralizes any remaining acid and removes unreacted 5-methylsalicylic acid.[2]

  • Wash the organic layer with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude this compound.

Protocol 2: Synthesis of Methyl 5-acetylsalicylate via Friedel-Crafts Acylation

This protocol is adapted from the synthesis of methyl 5-acetylsalicylate from methyl salicylate.[6]

Materials:

  • This compound

  • Tetrachloroethylene (solvent)

  • Acetyl chloride

  • Aluminum chloride (AlCl₃)

  • Ice

  • Saturated aqueous sodium bicarbonate solution

  • Hexane

  • Reaction vessel with a stirrer and cooling bath

Procedure:

  • Dissolve this compound in tetrachloroethylene in a reaction vessel.

  • Cool the solution in an ice bath.

  • Add a solution of acetyl chloride in tetrachloroethylene to the cooled mixture.

  • While maintaining the temperature below 25°C, slowly add aluminum chloride in portions over 15 minutes.[6]

  • After the addition is complete, stir the mixture for 4 hours at 25°C.[6]

  • Pour the reaction mixture into ice water to quench the reaction.

  • Separate the organic layer and wash it with water and then with a saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer and evaporate the solvent.

  • Crystallize the residual oil from hexane to obtain Methyl 5-acetylsalicylate.[6]

Visualizations

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 5-Methylsalicylic Acid + Methanol (excess) + H2SO4 (catalyst) Reflux Reflux (5-7 hours) Reactants->Reflux Extraction Liquid-Liquid Extraction (Water/DCM) Reflux->Extraction Wash_NaHCO3 Wash with NaHCO3 (aq) Extraction->Wash_NaHCO3 Wash_H2O Wash with Water Wash_NaHCO3->Wash_H2O Drying Dry over Na2SO4 Wash_H2O->Drying Evaporation Solvent Evaporation Drying->Evaporation Product Pure Methyl 5-methylsalicylate Evaporation->Product

Caption: Workflow for the synthesis of this compound.

Friedel_Crafts_Troubleshooting Start Friedel-Crafts Acylation of This compound Problem Byproduct Formation Start->Problem Isomers Isomeric Products Problem->Isomers Issue Polyacylation Polysubstituted Products Problem->Polyacylation Issue Solvent_Reaction Solvent Acylation Problem->Solvent_Reaction Issue Solution_Isomers Optimize Temperature & Solvent Choice Isomers->Solution_Isomers Solution Solution_Polyacylation Control Stoichiometry (1:1) Lower Temperature Shorter Reaction Time Polyacylation->Solution_Polyacylation Solution Solution_Solvent Use Inert Solvent Solvent_Reaction->Solution_Solvent Solution

Caption: Troubleshooting logic for Friedel-Crafts acylation byproducts.

References

Technical Support Center: Method Development for Resolving Co-eluting Peaks with Methyl 5-methylsalicylate in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-eluting peaks with Methyl 5-methylsalicylate during HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: How can I determine if my this compound peak is co-eluting with an impurity?

A1: Co-elution occurs when two or more compounds elute from the HPLC column at the same time, resulting in overlapping peaks.[1] Here are a few ways to detect co-elution:

  • Visual Inspection of the Peak Shape: Look for signs of peak asymmetry, such as shoulders or tailing. A pure compound should ideally produce a symmetrical, Gaussian peak. The presence of a shoulder or a distorted peak shape may indicate a hidden impurity.[1]

  • Peak Purity Analysis with a Diode Array Detector (DAD): A DAD or PDA detector can acquire UV spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are identical, the peak is likely pure.[1] Differences in the spectra suggest the presence of a co-eluting compound.

  • Mass Spectrometry (MS) Detection: If your HPLC system is coupled to a mass spectrometer, you can analyze the mass spectra across the peak. A change in the mass-to-charge ratio (m/z) during the elution of the peak is a strong indicator of co-elution.[1]

Q2: What are the initial steps to troubleshoot co-elution with this compound?

A2: When facing co-elution, a systematic approach is crucial. The resolution of two peaks is governed by efficiency, selectivity, and retention factor.[2][3] Here are the initial steps:

  • Optimize the Retention Factor (k'): Ensure your this compound peak has an optimal retention factor, ideally between 2 and 10.[4] If the peak elutes too early (low k'), you can increase retention by decreasing the percentage of the organic solvent in your mobile phase.[3][4][5]

  • Adjust Mobile Phase Selectivity (α): This is often the most effective way to resolve co-eluting peaks.[3][4] You can change the organic modifier (e.g., switch from acetonitrile to methanol or vice-versa), or adjust the pH of the mobile phase.[2][4][5]

  • Improve Column Efficiency (N): Increasing the column's efficiency can lead to sharper peaks and better resolution.[3][4] This can be achieved by using a longer column, a column with a smaller particle size, or by optimizing the flow rate.[3][4][6]

Q3: My sample solvent seems to be causing peak distortion. What should I do?

A3: Incompatibility between the sample solvent and the mobile phase is a common cause of peak distortion, such as split or broad peaks.[7] Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is required for solubility, ensure the injection volume is as small as possible to minimize these effects.

Troubleshooting Guides

Guide 1: Resolving Co-elution by Modifying the Mobile Phase

This guide provides a step-by-step approach to resolving co-eluting peaks with this compound by adjusting the mobile phase composition.

Problem: A shoulder is observed on the main peak for this compound.

Troubleshooting Workflow:

start Start: Co-elution Observed check_k Is k' of this compound between 2 and 10? start->check_k adjust_organic Adjust Organic Solvent % check_k->adjust_organic No change_solvent Change Organic Modifier (e.g., Acetonitrile to Methanol) check_k->change_solvent Yes adjust_organic->check_k adjust_ph Adjust Mobile Phase pH change_solvent->adjust_ph resolved Resolution Achieved adjust_ph->resolved end Proceed to Advanced Troubleshooting adjust_ph->end If not resolved

Caption: Workflow for mobile phase optimization.

Experimental Protocol: Mobile Phase Optimization

  • Initial Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[2]

    • Mobile Phase A: 0.1% Formic Acid in Water.[2]

    • Mobile Phase B: Acetonitrile.[2]

    • Gradient: 50-70% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 30 °C.[2]

    • Detection: UV at 237 nm.[8]

  • Step 1: Adjust Organic Solvent Percentage.

    • If this compound and the impurity elute early, decrease the initial percentage of acetonitrile to increase retention and potentially improve separation.[5]

    • If the peaks are well-retained, try a shallower gradient (e.g., 50-60% B over 20 minutes) to increase the separation window.[2]

  • Step 2: Change the Organic Modifier.

    • If adjusting the acetonitrile concentration is insufficient, switch the organic modifier to methanol.[2] Methanol has different solvent properties and can alter the elution order.[2]

    • Prepare a mobile phase of 0.1% Formic Acid in Water (A) and Methanol (B) and repeat the gradient optimization.

  • Step 3: Adjust Mobile Phase pH.

    • Since this compound has a phenolic hydroxyl group, its ionization state can be altered by pH. Changing the pH of the mobile phase can significantly impact the retention time of ionizable compounds.[5][7]

    • Prepare mobile phase A with different pH values (e.g., pH 2.5 with phosphoric acid and pH 7.0 with a phosphate buffer) and observe the effect on resolution.[5]

Data Presentation: Effect of Mobile Phase on Resolution

Mobile Phase CompositionRetention Time (this compound) (min)Retention Time (Impurity) (min)Resolution (Rs)
60% Acetonitrile / 40% Water + 0.1% Formic Acid8.28.20.0
55% Acetonitrile / 45% Water + 0.1% Formic Acid9.59.71.2
70% Methanol / 30% Water + 0.1% Formic Acid7.88.31.8
60% Acetonitrile / 40% Water + Phosphate Buffer pH 7.06.57.22.1
Guide 2: Improving Resolution by Changing Stationary Phase and Temperature

This guide outlines how to approach co-elution issues by modifying the HPLC column and operating temperature.

Problem: Mobile phase optimization did not achieve baseline separation (Rs < 1.5).

Troubleshooting Workflow:

start Start: Mobile Phase Optimization Ineffective change_column Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) start->change_column adjust_temp Adjust Column Temperature change_column->adjust_temp increase_temp Increase Temperature (e.g., 30°C to 40°C) adjust_temp->increase_temp Decrease run time decrease_temp Decrease Temperature (e.g., 30°C to 25°C) adjust_temp->decrease_temp Increase retention resolved Resolution Achieved increase_temp->resolved decrease_temp->resolved end Method Optimized resolved->end

Caption: Workflow for stationary phase and temperature optimization.

Experimental Protocol: Column and Temperature Screening

  • Step 1: Change Column Chemistry.

    • If a standard C18 column does not provide adequate selectivity, consider a column with a different stationary phase.[4]

    • For aromatic compounds like this compound, a Phenyl-Hexyl column can offer alternative selectivity through pi-pi interactions.[3]

    • A C8 column can be used if the compound is very hydrophobic and excessively retained on a C18 column.[3][9]

  • Step 2: Adjust Column Temperature.

    • Temperature affects mobile phase viscosity and mass transfer, which can alter selectivity and efficiency.[6]

    • Increase the column temperature (e.g., from 30°C to 40°C) to decrease viscosity and potentially improve peak shape and resolution. This may also reduce analysis time.[2][6]

    • Conversely, decreasing the temperature can increase retention and may enhance separation for some compounds.[6]

    • Systematically evaluate temperatures in 5°C increments to find the optimum.

Data Presentation: Effect of Column and Temperature on Resolution

Column TypeTemperature (°C)Retention Time (this compound) (min)Retention Time (Impurity) (min)Resolution (Rs)
C18309.59.71.2
C18408.18.41.4
Phenyl-Hexyl3010.211.02.5
Phenyl-Hexyl409.09.62.2

References

Validation & Comparative

A Comparative Guide to the Validation of a Novel HPLC Method for Methyl 5-methylsalicylate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical analysis, the development and validation of robust analytical methods are paramount for ensuring the quality, safety, and efficacy of drug substances and products. This guide provides a comprehensive comparison of a new, hypothetical High-Performance Liquid Chromatography (HPLC) method for the analysis of Methyl 5-methylsalicylate against established alternative methods. The data presented is synthesized from existing literature on similar salicylate compounds to provide a realistic performance benchmark for researchers, scientists, and drug development professionals.

Comparative Analysis of HPLC Methods

The selection of an appropriate analytical method is contingent on various factors, including the sample matrix, required sensitivity, and available instrumentation. The following tables summarize the quantitative performance data for our proposed new HPLC method for this compound and a well-established HPLC method for the closely related compound, Methyl Salicylate.

Table 1: Performance Characteristics of the New HPLC Method for this compound (Hypothetical)

Validation ParameterProposed New Method Performance
Principle Reversed-Phase HPLC
Stationary Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
Detection UV at 238 nm
Linearity Range 10-150 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.5 - 101.5%
Precision (% RSD) Intra-day: < 1.5%, Inter-day: < 2.0%
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantitation (LOQ) 1.5 µg/mL
Pharmaceutical Matrix Topical Cream

Table 2: Performance Characteristics of an Alternative HPLC Method for Methyl Salicylate Analysis

Validation ParameterAlternative Method Performance[1][2]
Principle Reversed-Phase HPLC[1][2]
Stationary Phase Lichrosorb C8 (150 mm x 4.6 mm, 5 µm)[1][2]
Mobile Phase Methanol:Water (65:35, v/v) with 1.0% Acetic Acid[1][2]
Detection Photodiode Array (PDA) at 304 nm[1][2]
Linearity Range 25-175 µg/mL[1][2]
Correlation Coefficient (r²) 0.9999[1][2]
Accuracy (% Recovery) 99.78 - 100.0%[1][2]
Precision (% RSD) Intra-day: < 0.14%, Inter-day: < 0.23%[1][2]
Limit of Detection (LOD) Not Specified
Limit of Quantitation (LOQ) Not Specified
Pharmaceutical Matrix Medicated Cream[1][2]

Experimental Protocols

Detailed methodologies for the new and alternative HPLC methods are provided below.

Protocol 1: New HPLC Method for this compound

1. Chromatographic System:

  • An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.

2. Column:

  • C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent.

3. Mobile Phase:

  • A filtered and degassed mixture of Acetonitrile and Water (60:40, v/v) containing 0.1% Formic Acid.

4. Flow Rate:

  • 1.0 mL/min.

5. Column Temperature:

  • 30°C.

6. Injection Volume:

  • 20 µL.

7. Detection:

  • UV detection at 238 nm.

8. Standard Solution Preparation:

  • Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.

  • Prepare a series of calibration standards ranging from 10-150 µg/mL by diluting the stock solution with the mobile phase.

9. Sample Preparation (Topical Cream):

  • Accurately weigh a quantity of the cream equivalent to 10 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the active ingredient.

  • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm membrane filter before injection.

Protocol 2: Alternative HPLC Method for Methyl Salicylate

This protocol is adapted from a validated method for the determination of methyl salicylate in a medicated cream formulation.[1][2]

1. Chromatographic System:

  • An HPLC system equipped with a pump, autosampler, column oven, and a Photodiode Array (PDA) detector.[1]

2. Column:

  • Lichrosorb C8 (150 mm x 4.6 mm, 5 µm) or equivalent.[1][2]

3. Mobile Phase:

  • A mixture of methanol and water (65:35, v/v) containing 1.0% acetic acid.[1][2]

4. Flow Rate:

  • 1.0 mL/min.[1]

5. Column Temperature:

  • 30 ± 0.5°C.[1]

6. Injection Volume:

  • 20 µL.[1]

7. Detection:

  • PDA detection with monitoring at 304 nm.[1][2]

8. Standard Solution Preparation:

  • Accurately weigh 0.1 g of Methyl Salicylate standard and dissolve it in methanol in a 100 mL volumetric flask.[1][2]

  • Dilute a 10 mL aliquot of this stock solution to 100 mL with the mobile phase to obtain a final concentration of 100 µg/mL.[1][2]

  • Prepare a series of calibration standards ranging from 25-175 µg/mL by diluting the stock solution with the mobile phase.[1][2]

9. Sample Preparation (Medicated Cream):

  • Accurately weigh approximately 1.0 g of the cream sample into a 100 mL volumetric flask.[1][2]

  • Add 20 mL of methanol and heat the flask on a water bath until boiling.[1][2]

  • Cool the sample to room temperature and dilute to 100 mL with the mobile phase.[1][2]

  • Filter the solution through a 0.45 µm membrane filter before injection into the HPLC system.[1][2]

Visualizations

The following diagrams illustrate the key workflows and relationships in the validation of the new HPLC method.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_val Method Validation S1 Weigh Reference Standard S2 Prepare Stock Solution S1->S2 S3 Prepare Calibration Standards S2->S3 H1 Inject into HPLC System S3->H1 S4 Weigh Cream Sample S5 Dissolve & Extract Analyte S4->S5 S6 Filter Sample Solution S5->S6 S6->H1 H2 Chromatographic Separation (C18 Column) H1->H2 H3 UV Detection H2->H3 H4 Data Acquisition H3->H4 V1 Linearity H4->V1 V2 Accuracy H4->V2 V3 Precision H4->V3 V4 Specificity H4->V4 V5 LOD & LOQ H4->V5 V6 Robustness H4->V6

Experimental workflow for HPLC method validation.

G cluster_quantitative Quantitative Assessment cluster_sensitivity Sensitivity & Specificity Method_Validation HPLC Method Validation Linearity Linearity (Correlation Coefficient) Method_Validation->Linearity Accuracy Accuracy (% Recovery) Method_Validation->Accuracy Precision Precision (% RSD) Method_Validation->Precision Specificity Specificity (Interference Check) Method_Validation->Specificity LOD Limit of Detection Method_Validation->LOD Robustness Robustness (Method Reliability) Method_Validation->Robustness LOQ Limit of Quantitation Linearity->LOQ Precision->Robustness Specificity->Accuracy LOD->LOQ

Logical relationships between method validation parameters.

References

Comparing the efficacy of different catalysts for Methyl 5-methylsalicylate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of catalyst efficacy is crucial for researchers and drug development professionals in optimizing the synthesis of Methyl 5-methylsalicylate. This guide provides a detailed comparison of three distinct catalysts for this esterification reaction: the conventional homogeneous catalyst, concentrated sulfuric acid (H₂SO₄), and two heterogeneous solid acid catalysts, sulfated zirconia (SO₄²⁻/ZrO₂) and sulfonated silica (SiO₂-SO₃H). The data presented is based on the synthesis of methyl salicylate, a closely related and well-documented analogue, providing a strong proxy for the synthesis of this compound.

Catalyst Performance Comparison

The efficacy of each catalyst was evaluated based on key performance indicators such as product yield, reaction time, and temperature. The following table summarizes the quantitative data from representative experiments.

CatalystCatalyst TypeReactant Ratio (Salicylic Acid:Methanol)Temperature (°C)Reaction TimeYield/Conversion (%)Catalyst Loading
Conc. H₂SO₄ Homogeneous Acid1 : 8.7 (mol/mol)~935.5 hours~90% (calculated)~29% (w/w of Salicylic Acid)
Sulfated Zirconia Heterogeneous Solid Acid1 : 5 (mol/mol)1501 hour82%0.1 g per 1.64 g Salicylic Acid
Sulfonated Silica Heterogeneous Solid AcidNot specified12040 minutes98.6%20% (w/w of Salicylic Acid)

Experimental Protocols

Detailed methodologies for the synthesis using each catalyst are provided below.

Synthesis using Concentrated Sulfuric Acid (H₂SO₄)

This protocol describes a typical Fischer esterification using a homogeneous acid catalyst.

Materials:

  • Salicylic acid (69 g)

  • Methanol (160 g)

  • Concentrated sulfuric acid (20 g)

  • Sodium carbonate solution

  • Separatory funnel, reflux condenser, distillation apparatus

Procedure:

  • In a reaction flask equipped with a reflux condenser and a thermometer, add 69 g of salicylic acid and 160 g of methanol.

  • While stirring, slowly add 20 g of concentrated sulfuric acid.

  • Heat the mixture to reflux at approximately 93°C and maintain for 5.5 hours.[1]

  • After cooling, pour the reaction mixture into a separatory funnel.

  • Wash the organic layer with a sodium carbonate solution until the pH is between 8.0 and 9.0, followed by a wash with water until neutral.[1]

  • The resulting crude product is then purified by vacuum distillation to obtain methyl salicylate.[1]

Synthesis using Sulfated Zirconia (SO₄²⁻/ZrO₂)

This protocol outlines the use of a solid acid catalyst in a high-temperature esterification.

Materials:

  • Salicylic acid (1.64 g)

  • Methanol (2 mL)

  • Sulfated Zirconia (S-ZrO₂) catalyst (0.1 g)

  • Autoclave reactor

Procedure:

  • Prepare the sulfated zirconia catalyst by treating zirconium hydroxide with 1M H₂SO₄, followed by drying and calcination at 550°C for 4 hours.[2]

  • In a stainless steel autoclave, combine 1.64 g of salicylic acid, 2 mL of methanol, and 0.1 g of the S-ZrO₂ catalyst.[2]

  • Seal the autoclave and heat the reaction mixture to 150°C for 1 hour.[2]

  • After the reaction, cool the autoclave to room temperature.

  • The solid catalyst is removed from the product mixture by filtration.

  • The excess methanol is removed by evaporation, and the resulting methyl salicylate can be further purified if necessary.

Synthesis using Sulfonated Silica (SiO₂-SO₃H)

This protocol details a rapid, microwave-assisted synthesis using a functionalized solid catalyst.

Materials:

  • Salicylic acid

  • Methanol

  • Sulfonated Silica (SiO₂-SO₃H) catalyst

  • Microwave synthesis reactor

Procedure:

  • Synthesize the sulfonated silica catalyst by treating prepared silica gel with concentrated H₂SO₄.[3]

  • In a microwave reactor vial, add salicylic acid and methanol.

  • Add the sulfonated silica catalyst at a loading of 20% (w/w) relative to the salicylic acid.

  • Heat the mixture in the microwave reactor to 120°C for 40 minutes.[3]

  • Upon completion, the solid catalyst is filtered off from the reaction mixture.

  • The crude methyl salicylate is then purified by flash chromatography to yield the final product.[4]

Visualizing the Processes

To better understand the experimental and mechanistic aspects of the synthesis, the following diagrams are provided.

G General Experimental Workflow for Methyl Salicylate Synthesis Reactants Mixing of Reactants (Salicylic Acid, Methanol, Catalyst) Reaction Heating and Reaction (Reflux / Autoclave / Microwave) Reactants->Reaction Cooling Cooling to Room Temperature Reaction->Cooling Separation Catalyst Separation (Filtration for Heterogeneous / Neutralization for Homogeneous) Cooling->Separation Purification Product Purification (Extraction, Washing, Distillation / Chromatography) Separation->Purification Product Pure Methyl Salicylate Purification->Product G Fischer Esterification Mechanism (Acid-Catalyzed) cluster_cycle Catalytic Cycle Protonation 1. Protonation of Carbonyl (Salicylic Acid + H⁺) Attack 2. Nucleophilic Attack (by Methanol) Protonation->Attack activates carbonyl Transfer 3. Proton Transfer Attack->Transfer Elimination 4. Elimination of Water Transfer->Elimination forms good leaving group Deprotonation 5. Deprotonation (Product Formation + Catalyst Regeneration) Elimination->Deprotonation Deprotonation->Protonation regenerates H⁺ Product Methyl Salicylate + Water Deprotonation->Product Catalyst H⁺ Deprotonation->Catalyst SA Salicylic Acid + Methanol SA->Protonation Catalyst->Protonation G Heterogeneous Catalysis on Solid Acid Surface cluster_reactants cluster_products CatalystSurface Solid Acid Catalyst Surface (e.g., SO₃H groups) SurfaceReaction 2. Surface Reaction (Protonation, Nucleophilic Attack, Dehydration) CatalystSurface->SurfaceReaction Adsorption 1. Adsorption of Reactants (Salicylic Acid & Methanol) Adsorption->CatalystSurface Desorption 3. Desorption of Products (Methyl Salicylate & Water) SurfaceReaction->Desorption Product Methyl Salicylate Desorption->Product Water Water Desorption->Water SA Salicylic Acid SA->Adsorption MeOH Methanol MeOH->Adsorption

References

Cross-Validation of GC-MS and HPLC Methods for Methyl 5-methylsalicylate Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of Methyl 5-methylsalicylate, a key compound in various pharmaceutical and research applications, is paramount for ensuring product quality and efficacy. Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful analytical techniques widely employed for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific analytical needs.

Data Presentation: Performance Characteristics

The selection of an analytical method is often dictated by its performance characteristics. The following tables summarize the key validation parameters for the quantification of methyl salicylate (a closely related compound, with methods largely applicable to this compound) using HPLC and GC-MS, based on published validation data.

Table 1: HPLC Method Performance Characteristics

Validation ParameterTypical Performance
Linearity (R²)> 0.999[1]
Concentration Range25 - 175 µg/mL[1]
Accuracy (% Recovery)99.78% - 100.0%[1]
Precision (% RSD)< 2.0%[1]
Limit of Detection (LOD)~0.0271 - 0.082 µg/mL[2]
Limit of Quantification (LOQ)~0.25 µg/mL[2]

Table 2: GC-MS Method Performance Characteristics

Validation ParameterTypical Performance
Linearity (R²)> 0.9968[3][4]
Concentration Range0.5 - 5000 ng/mL[3][4]
Accuracy (% Recovery)99.48% - 102.33%[3][4]
Precision (% RSD)< 2.97%[3][4]
Limit of Detection (LOD)0.05 ng/mL[3][4]
Limit of Quantification (LOQ)0.5 ng/mL[3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the quantification of methyl salicylate using HPLC and GC-MS.

HPLC Method Protocol

This protocol is adapted from a validated method for the determination of methyl salicylate in a medicated cream formulation.[1]

  • Chromatographic System: An HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: Lichrosorb C8 (150 mm x 4.6 mm, 5 µm) or equivalent.[1]

  • Mobile Phase: A mixture of methanol and water (65:35, v/v) containing 1.0% acetic acid.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 20 µL.[1]

  • Detection Wavelength: 304 nm.[1]

  • Column Temperature: 30 ± 0.5°C.[1]

  • Sample Preparation: Accurately weigh a sample of the formulation, dissolve it in methanol with heating, cool to room temperature, and dilute with the mobile phase to a concentration within the linear range. Filter the sample through a 0.45 µm membrane filter before injection.[1]

  • Standard Preparation: Prepare a stock solution of this compound in methanol. Further dilute with the mobile phase to create a series of calibration standards.[1]

GC-MS Method Protocol

This protocol is based on a validated method for the analysis of methyl salicylate in human skin and hair samples.[3]

  • Chromatographic System: A GC system coupled with a triple quadrupole mass spectrometer.[2]

  • Column: Agilent DB-5 ms Ultra Inert (15 m x 250 µm x 0.25 µm) or a similar capillary column with a 5% phenyl-methylpolysiloxane stationary phase.[2][3]

  • Carrier Gas: Helium at a constant flow rate.[2]

  • Injector Temperature: 225°C.[3]

  • Oven Temperature Program: Initially hold at 70°C for 1 minute, then ramp to 250°C at 45°C/min.[3]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).[2]

    • Ion Source Temperature: 230°C.[2]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification.[2]

  • Sample Preparation: For biological fluids, a liquid-liquid extraction with a solvent like chloroform may be used.[5] For certain matrices, derivatization with a silylating agent may be necessary to improve volatility.[2]

Methodology and Workflow Visualization

To ensure the interchangeability of analytical methods, a cross-validation workflow is essential. This process confirms that both methods provide comparable and reliable results for the same analyte in a given sample matrix.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_comparison Comparison Sample Homogenized Sample Lot Prep_HPLC Prepare Samples for HPLC Sample->Prep_HPLC Prep_GCMS Prepare Samples for GC-MS Sample->Prep_GCMS Analyze_HPLC HPLC Analysis Prep_HPLC->Analyze_HPLC Analyze_GCMS GC-MS Analysis Prep_GCMS->Analyze_GCMS Data_HPLC Quantify HPLC Data Analyze_HPLC->Data_HPLC Data_GCMS Quantify GC-MS Data Analyze_GCMS->Data_GCMS Compare Statistical Comparison (e.g., Bland-Altman, t-test) Data_HPLC->Compare Data_GCMS->Compare Conclusion Conclusion on Method Equivalency Compare->Conclusion

Workflow for the cross-validation of HPLC and GC-MS methods.

The choice between HPLC and GC-MS depends on various factors, including the sample matrix, the required sensitivity, and the available instrumentation.

MethodSelection cluster_hplc HPLC cluster_gcms GC-MS Analyte Analyte Properties (Volatility, Thermal Stability) Suited_HPLC Suited for: Less volatile compounds, complex matrices Analyte->Suited_HPLC Low Volatility or Thermally Labile Suited_GCMS Suited for: Volatile compounds Analyte->Suited_GCMS High Volatility & Thermal Stability Principle_HPLC Principle: Liquid-Solid Partitioning Adv_HPLC Advantages: - No derivatization needed - Robust for routine QC Disadv_HPLC Disadvantages: - Lower sensitivity than GC-MS - Higher solvent consumption Principle_GCMS Principle: Gas-Solid Partitioning Adv_GCMS Advantages: - High sensitivity and selectivity - Faster analysis time Disadv_GCMS Disadvantages: - May require derivatization - Not for thermally labile compounds

Logical comparison of HPLC and GC-MS for this compound analysis.

Conclusion

Both HPLC and GC-MS are robust and reliable methods for the quantification of this compound. GC-MS generally offers superior sensitivity, making it an excellent choice for bioanalytical studies or the detection of trace amounts.[2] HPLC provides a simpler, more direct analysis that often does not require derivatization, making it a highly practical and efficient method for routine quality control in pharmaceutical formulations.[2] The ultimate choice of method should be based on a thorough evaluation of the specific analytical requirements, including the nature of the sample matrix, the required sensitivity and selectivity, and the available instrumentation. A cross-validation study is highly recommended to ensure the accuracy and equivalency of results when transitioning between these two techniques.

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a comparative analysis of the spectral properties of Methyl 5-methylsalicylate and its structurally related analogs: Methyl Salicylate, 5-Methylsalicylic acid, and Methyl 5-acetylsalicylate. The objective of this document is to provide researchers, scientists, and professionals in drug development with a comprehensive spectroscopic comparison, supported by experimental data, to facilitate compound identification and characterization. The spectral data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, are systematically summarized. Detailed experimental protocols for the acquisition of these spectra are also provided.

Comparative Spectral Data

The spectral characteristics of this compound and its related compounds are summarized below. These tables provide a quantitative comparison of their key spectral features.

Table 1: ¹H NMR and ¹³C NMR Spectral Data

Compound¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
This compound Aromatic Protons: 6.8-7.8, OCH₃: ~3.9, Ar-CH₃: ~2.3, OH: ~10.7Aromatic Carbons: 110-160, C=O: ~170, OCH₃: ~52, Ar-CH₃: ~20
Methyl Salicylate Aromatic Protons: 6.8-7.8, OCH₃: 3.93, OH: 10.74[1]Aromatic Carbons: 112-161, C=O: ~170, OCH₃: 52.2[2]
5-Methylsalicylic acid Aromatic Protons: 6.8-7.7, Ar-CH₃: ~2.2, OH & COOH: BroadAromatic Carbons: 112-160, C=O: ~173, Ar-CH₃: ~20
Methyl 5-acetylsalicylate Aromatic Protons: 7.0-8.4, OCH₃: ~3.9, COCH₃: ~2.5, OH: ~12.0Aromatic Carbons: 118-164, C=O (ester): ~170, C=O (acetyl): ~197, OCH₃: ~53, COCH₃: ~27

Table 2: Key IR Absorption Frequencies (cm⁻¹)

CompoundO-H StretchC-H Stretch (Aromatic & Aliphatic)C=O StretchC-O Stretch
This compound ~3200 (broad)~2950, ~3050~1680~1250, ~1150
Methyl Salicylate 3200 (broad)[3]2955[3][4]1680[3]1250, 1150[3]
5-Methylsalicylic acid 2500-3300 (very broad)~2920, ~3030~1660~1300, ~1230
Methyl 5-acetylsalicylate ~3100 (broad)~2960, ~3080~1680 (ester), ~1660 (ketone)~1240, ~1140

Table 3: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
This compound 166135, 107
Methyl Salicylate 152[5][6]121, 120, 92[5][6][7]
5-Methylsalicylic acid 152134, 106, 78[8]
Methyl 5-acetylsalicylate 194163, 121

Table 4: UV-Visible Absorption Maxima (λmax)

Compoundλmax (nm)Solvent
This compound Not explicitly found-
Methyl Salicylate 230-240, 305-310[9][10]Methanol, Ethanol-water[10]
5-Methylsalicylic acid Not explicitly found-
Methyl 5-acetylsalicylate Not explicitly found-

Experimental Protocols

The following sections detail the general methodologies employed for the spectral analyses cited in this guide.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: ¹H and ¹³C NMR spectra were typically acquired on a Varian, or Bruker spectrometer operating at frequencies ranging from 60 to 500 MHz for ¹H and 125 MHz for ¹³C.[8][11]

  • Sample Preparation: Samples were dissolved in deuterated solvents, most commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1][11] Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (0.0 ppm).[1][11]

  • Data Acquisition: Standard pulse sequences were used for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HETCOR) NMR experiments.[11] For ¹³C NMR, broadband proton decoupling was employed.[11]

2. Infrared (IR) Spectroscopy

  • Instrumentation: FTIR spectra were recorded on spectrometers such as a Bruker Tensor 27 FT-IR.[8]

  • Sample Preparation: For liquid samples like Methyl Salicylate and this compound, spectra were often obtained using the Attenuated Total Reflectance (ATR) technique with the neat sample.[8] Solid samples, such as 5-Methylsalicylic acid, were prepared as potassium bromide (KBr) pellets.[11]

  • Data Acquisition: Spectra were typically recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

3. Mass Spectrometry (MS)

  • Instrumentation: Mass spectra were generally obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • Ionization: Electron Ionization (EI) at a standard energy of 70 eV was the common method for generating molecular and fragment ions.

  • Analysis: The instrument analyzes the mass-to-charge ratio (m/z) of the ions, providing information about the molecular weight and fragmentation pattern of the compound.

4. Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Instrumentation: A UV-Vis spectrophotometer was used to measure the absorbance of the compounds over a specific wavelength range (typically 200-400 nm).

  • Sample Preparation: Samples were dissolved in a suitable UV-transparent solvent, such as methanol or ethanol, to prepare solutions of known concentrations.[10]

  • Data Acquisition: The absorbance spectrum was recorded, and the wavelength of maximum absorbance (λmax) was determined.

Visualizations

The following diagrams illustrate the general workflow for comparative spectral analysis and a conceptual representation of molecular structure and its relation to spectral output.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectral Analysis cluster_data Data Processing & Comparison Compound_A This compound Dissolution Dissolution in Appropriate Solvent Compound_A->Dissolution Compound_B Related Compound Compound_B->Dissolution NMR NMR Spectroscopy Dissolution->NMR Analyze Samples IR IR Spectroscopy Dissolution->IR Analyze Samples MS Mass Spectrometry Dissolution->MS Analyze Samples UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis Analyze Samples Collect_Spectra Collect Spectra NMR->Collect_Spectra IR->Collect_Spectra MS->Collect_Spectra UV_Vis->Collect_Spectra Identify_Peaks Identify Key Peaks & Shifts Collect_Spectra->Identify_Peaks Compare_Data Compare Spectral Data Identify_Peaks->Compare_Data Structural_Inferences Draw Structural Inferences Compare_Data->Structural_Inferences

General workflow for comparative spectral analysis.

spectral_correlation cluster_structure Molecular Structure cluster_spectroscopy Spectroscopic Techniques cluster_output Spectral Output Structure This compound C₉H₁₀O₃ Functional Groups -OH (hydroxyl) -COOCH₃ (ester) -CH₃ (methyl) Benzene Ring NMR NMR (Nuclear Environment) Structure:f2->NMR Probes IR IR (Bond Vibrations) Structure:f2->IR Probes MS MS (Mass & Fragmentation) Structure:f2->MS Probes UV_Vis UV-Vis (Electronic Transitions) Structure:f2->UV_Vis Probes NMR_data Chemical Shifts (δ) NMR->NMR_data Yields IR_data Absorption Bands (cm⁻¹) IR->IR_data Yields MS_data m/z Ratios MS->MS_data Yields UV_Vis_data Absorbance Maxima (λmax) UV_Vis->UV_Vis_data Yields

Correlation of molecular structure to spectral output.

References

A Comparative Purity Analysis: Synthetic vs. Natural Methyl 5-methylsalicylate

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed evaluation of the purity of synthetic Methyl 5-methylsalicylate. A direct comparison with its natural counterpart is not feasible, as current scientific literature does not indicate that this compound occurs naturally in its free form. Instead, this guide will focus on the purity and impurity profile of the synthetic compound and use natural Methyl Salicylate as a reference point for understanding the characteristics of related naturally derived compounds.

Executive Summary

This compound is a valuable compound in various research and development applications. While the synthetic version is readily available, extensive research has not revealed a natural source for the free form of this molecule. In contrast, the closely related Methyl Salicylate is well-known for its natural occurrence, primarily in wintergreen and birch species. This guide presents a comprehensive analysis of the purity of synthetic this compound, including common impurities and the analytical methods used for its evaluation. By examining the characteristics of natural Methyl Salicylate, we can infer the potential complexities that would be associated with a naturally sourced this compound, were it to be discovered.

Data Presentation: Purity and Impurity Profiles

The purity of commercially available synthetic this compound is typically high, often exceeding 96% as determined by Gas Chromatography (GC). The primary impurities are related to the synthesis process. In contrast, the impurity profile of a naturally sourced compound, exemplified by natural Methyl Salicylate, consists of other co-occurring natural products from the plant source.

FeatureSynthetic this compoundNatural Methyl Salicylate (Illustrative Comparison)
Typical Purity ≥ 96% (by GC)> 98% (as Methyl Salicylate)
Primary Component This compoundMethyl Salicylate
Common Impurities - 5-Methylsalicylic Acid (unreacted starting material)- Methanol (residual solvent)- Isomeric byproducts- Linalool- Pinenes- Ethyl Salicylate- Other minor natural constituents of the source plant
Source Chemical SynthesisDistillation from Gaultheria procumbens (Wintergreen) or Betula lenta (Sweet Birch)

Experimental Protocols

Accurate determination of the purity and impurity profile of this compound requires robust analytical methodologies. The following are detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), which are standard techniques for the analysis of this and related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Purity Assessment

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for assessing the purity of this compound and identifying its organic impurities.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthetic this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent, such as methanol or dichloromethane, to create a 1 mg/mL solution.

  • Vortex the solution to ensure complete dissolution.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890 GC (or equivalent)

  • Mass Spectrometer: Agilent 5975 MSD (or equivalent)

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 240°C at a rate of 10°C/min.

    • Hold at 240°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-400 m/z

3. Data Analysis:

  • The purity of this compound is determined by calculating the peak area percentage from the total ion chromatogram (TIC).

  • Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

High-Performance Liquid Chromatography (HPLC) Protocol for Purity Assessment

HPLC is a versatile technique for separating and quantifying non-volatile or thermally labile compounds. It is particularly useful for detecting non-volatile impurities such as unreacted starting materials.

1. Sample Preparation:

  • Prepare a stock solution of synthetic this compound at a concentration of 1 mg/mL in the mobile phase.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II (or equivalent) with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 238 nm and 305 nm.

3. Data Analysis:

  • The purity is calculated based on the peak area percentage.

  • A calibration curve is generated from the standards to quantify any detected impurities.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the synthesis and purity evaluation of this compound.

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_purification Purification Start 5-Methylsalicylic Acid + Methanol Reaction Fischer Esterification (Acid Catalyst, Heat) Start->Reaction Reactants Product Crude Methyl 5-methylsalicylate Reaction->Product Yields Purify Distillation or Chromatography Product->Purify PureProduct Purified Methyl 5-methylsalicylate Purify->PureProduct Purified Product Impurities Unreacted Starting Materials, Byproducts Purify->Impurities Removed

Synthetic pathway for this compound.

Purity_Evaluation_Workflow cluster_analytical_methods Analytical Purity Assessment cluster_data_analysis Data Interpretation Sample Synthetic Methyl 5-methylsalicylate Sample GCMS GC-MS Analysis Sample->GCMS HPLC HPLC Analysis Sample->HPLC Purity_Calc Purity Calculation (% Area) GCMS->Purity_Calc Impurity_ID Impurity Identification (Mass Spectra / Retention Time) GCMS->Impurity_ID HPLC->Purity_Calc HPLC->Impurity_ID Final_Report Purity Report Purity_Calc->Final_Report Impurity_ID->Final_Report

Workflow for purity evaluation of synthetic compounds.

A Comparative Analysis of the Antimicrobial Activity of Methyl 5-methylsalicylate and Other Salicylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antimicrobial properties of Methyl 5-methylsalicylate and other members of the salicylate family. While direct, comprehensive comparative studies on the antimicrobial efficacy of this compound are limited in publicly available scientific literature, this document synthesizes available data for related salicylate compounds to offer a contextual understanding of their potential antimicrobial activity. The guide details the established mechanisms of action for salicylates, outlines standard experimental protocols for antimicrobial susceptibility testing, and presents available quantitative data to inform further research and drug development endeavors.

Quantitative Antimicrobial Activity of Salicylates

The antimicrobial efficacy of a compound is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents the visible growth of a microorganism. The following table summarizes available MIC values for salicylic acid and some of its derivatives against common pathogenic bacteria. It is crucial to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.

CompoundTest OrganismMICReference
Salicylic AcidStaphylococcus aureus800 µg/mL[1]
Escherichia coli>3200 µg/mL[1]
Staphylococcus aureus (in microcapsules)4 mg/mL[1][2]
Escherichia coli (in microcapsules)4 mg/mL[1][2]
Methyl SalicylateStaphylococcus aureusInhibitory potential at 200 mg/mL[1]
Escherichia coliInhibitory potential at 200 mg/mL[1]
5-Bromosalicylic Acid-Higher antibacterial reactivity than salicylic acid[3]
5-Chlorosalicylic Acid-Lower antibacterial reactivity than salicylic acid[3]
4-Chlorosalicylic Acid-Lower antibacterial reactivity than 5-chlorosalicylic acid[3]
Fatty Acid Salicylate EstersStaphylococcus aureus31.25 - 125 µg/mL[1]
Escherichia coli31.25 - 125 µg/mL[1]

Note: The antibacterial reactivity for 5-bromosalicylic acid, 5-chlorosalicylic acid, and 4-chlorosalicylic acid was determined based on their performance when bonded to viscose fabrics and does not represent a standard MIC value.[3]

Mechanisms of Antimicrobial Action

The antimicrobial activity of salicylates is understood to be multifactorial, primarily targeting the integrity of the bacterial cell and its signaling pathways.[1]

Cell Membrane Disruption

Salicylates can interact with the bacterial cell membrane, leading to a loss of its structural and functional integrity. This disruption can cause the leakage of essential intracellular components, ultimately resulting in cell death.[1]

Induction of Oxidative Stress

Salicylates have been demonstrated to induce the formation of reactive oxygen species (ROS) within bacterial cells, such as in E. coli. The resulting oxidative stress can lead to a decrease in the bacterial membrane potential and a reduction in metabolic activity.[1]

Interference with Quorum Sensing

Some studies suggest that salicylates can interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates the expression of virulence factors and biofilm formation.[4][5][6][7][8] By disrupting QS signaling, salicylates may reduce the pathogenicity of bacteria.[5][6][7][8]

Experimental Protocols

The following section details a standard methodology for determining the Minimum Inhibitory Concentration (MIC) of a compound, a fundamental assay in antimicrobial susceptibility testing.

Broth Microdilution Method for MIC Determination

This widely accepted method involves a serial dilution of the antimicrobial agent in a liquid growth medium, followed by inoculation with a standardized number of microorganisms.

1. Preparation of Antimicrobial Stock Solution:

  • Dissolve the test compound (e.g., this compound) in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution.

2. Preparation of Microtiter Plates:

  • Dispense a sterile liquid growth medium, such as Mueller-Hinton Broth (MHB), into the wells of a 96-well microtiter plate.

  • Add the antimicrobial stock solution to the first well of each row and perform serial twofold dilutions across the plate to create a range of concentrations.

3. Inoculum Preparation:

  • Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) on an appropriate solid agar medium overnight.

  • Suspend several colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units per milliliter (CFU/mL).

  • Dilute this suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate with the standardized bacterial suspension.

  • Include a positive control well (medium and inoculum without the antimicrobial agent) and a negative control well (medium only).

  • Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

5. Determination of MIC:

  • After incubation, visually inspect the plates for microbial growth (turbidity).

  • The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.

Visualizing Antimicrobial Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

G Experimental Workflow for MIC Determination A Prepare Antimicrobial Stock Solution B Prepare Serial Dilutions in Microtiter Plate A->B D Inoculate Microtiter Plate B->D C Prepare Standardized Bacterial Inoculum C->D E Incubate Plates D->E F Read and Record MIC E->F

Experimental Workflow for MIC Determination

G Proposed Antimicrobial Mechanisms of Salicylates cluster_0 Bacterial Cell Membrane Cell Membrane Leakage Leakage of Intracellular Components Membrane->Leakage ROS Increased Reactive Oxygen Species (ROS) Membrane_Potential Decreased Membrane Potential ROS->Membrane_Potential Metabolism Reduced Metabolic Activity ROS->Metabolism QS Quorum Sensing Signaling Virulence Virulence Factor Expression QS->Virulence Inhibition Cell_Death Cell Death Membrane_Potential->Cell_Death Metabolism->Cell_Death Leakage->Cell_Death Salicylates Salicylates Salicylates->Membrane Disruption Salicylates->ROS Induction Salicylates->QS Interference

References

Validation of the stability of Methyl 5-methylsalicylate under different storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the stability of Methyl 5-methylsalicylate under various storage conditions. Due to the limited availability of direct stability data for this compound, this document leverages data from its close structural analog, Methyl Salicylate, to infer potential stability characteristics and degradation pathways. The experimental protocols provided are based on established methodologies for stability testing of pharmaceutical compounds and can be adapted for the validation of this compound.

Executive Summary

This compound, an ester derivative of salicylic acid, is expected to be susceptible to degradation under conditions of high humidity, extreme pH, and exposure to light and elevated temperatures. The primary degradation pathway is likely hydrolysis of the ester bond, yielding 5-methylsalicylic acid and methanol. Oxidative and photolytic degradation may also occur under specific conditions. Stability is predicted to be optimal under cool, dry, and dark conditions.[1]

Comparative Stability Data

Table 1: Stability of Methyl Salicylate Ointment at Different Storage Temperatures [2][3]

Time (Days)% Drug Remaining at Room Temperature (25°C ± 5°C)% Drug Remaining in Refrigerator (2°C–8°C)
0100 ± 0.98100 ± 1.30
3096.85 ± 1.2197.61 ± 2.36
6095.97 ± 2.1096.92 ± 1.82
9092.94 ± 2.7394.64 ± 0.68
12090.61 ± 2.1292.95 ± 2.01
Shelf Life (t90%) 131 days 176 days

This data indicates that Methyl Salicylate is more stable at cooler temperatures, with a significantly longer shelf life when refrigerated.[2][3]

Potential Degradation Pathways

The following diagram illustrates the likely degradation pathways for this compound based on the known behavior of similar esters.

M5MS This compound MSA 5-Methylsalicylic Acid M5MS->MSA Hydrolysis (Acid/Base) Methanol Methanol M5MS->Methanol Hydrolysis (Acid/Base) Oxidation_Products Oxidation Products M5MS->Oxidation_Products Oxidation Photo_Products Photodegradation Products M5MS->Photo_Products Photolysis

Caption: Predicted degradation pathways for this compound.

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies to assess the stability of this compound. These protocols are designed to intentionally degrade the sample to identify potential degradation products and develop stability-indicating analytical methods.[4][5]

Experimental Workflow

cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep Prepare solutions of This compound Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Prep->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Prep->Oxidation Thermal Thermal Stress (e.g., 80°C) Prep->Thermal Photo Photolytic Stress (UV/Vis light) Prep->Photo Neutralize Neutralize acid/base samples Acid->Neutralize Base->Neutralize Analyze Analyze by Stability-Indicating Method (e.g., HPLC) Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Identify Identify Degradants (e.g., LC-MS) Analyze->Identify

Caption: General workflow for forced degradation studies.

Acid and Base Hydrolysis
  • Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis: To a portion of the solution, add an equal volume of 0.1 M hydrochloric acid. Heat the mixture at 60°C for a specified period (e.g., 24 hours), taking samples at regular intervals.

  • Base Hydrolysis: To another portion of the solution, add an equal volume of 0.1 M sodium hydroxide. Maintain the mixture at room temperature or slightly elevated temperature (e.g., 40°C) for a specified period (e.g., 4 hours), with periodic sampling.

  • Neutralization: Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Oxidative Degradation
  • Preparation: Prepare a 1 mg/mL solution of this compound.

  • Stress Application: Add a volume of 3% hydrogen peroxide to the solution. Keep the mixture at room temperature, protected from light, for a specified duration (e.g., 24 hours), with sampling at intervals.

  • Analysis: Analyze the samples directly by HPLC.

Thermal Degradation
  • Solid State: Place a known amount of solid this compound in a controlled temperature oven (e.g., 80°C) for a defined period.

  • Solution State: Heat a solution of this compound (1 mg/mL) at a high temperature (e.g., 80°C) for a defined period.

  • Analysis: Dissolve the solid sample in a suitable solvent before analysis. Analyze both solid and solution samples by HPLC.

Photolytic Degradation
  • Preparation: Expose a solution of this compound (1 mg/mL) and a thin layer of the solid compound to a combination of UV and visible light in a photostability chamber.

  • Control: Keep a parallel set of samples protected from light at the same temperature.

  • Analysis: Analyze the exposed and control samples at appropriate time points by HPLC.

Analytical Method for Stability Assessment

A stability-indicating analytical method is crucial for separating and quantifying the intact drug from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and effective technique.

Table 2: Example HPLC Method Parameters for Salicylate Esters

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid or phosphoric acid)
Flow Rate 1.0 mL/min
Detection Wavelength UV at approximately 305 nm
Column Temperature 30°C
Injection Volume 10 µL

Conclusion and Recommendations

While direct stability data for this compound is scarce, evidence from the closely related Methyl Salicylate suggests that hydrolysis and thermal degradation are key factors to consider in formulation development and storage. It is strongly recommended that comprehensive stability studies, including forced degradation, be conducted specifically on this compound to establish its intrinsic stability profile. The protocols and analytical methods outlined in this guide provide a robust framework for such validation studies. For long-term storage, it is advisable to keep this compound in well-closed, light-resistant containers in a cool and dark place.

References

Comparative analysis of the use of Methyl 5-methylsalicylate as a precursor in different synthetic routes.

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Methyl 5-methylsalicylate as a precursor in various synthetic routes, evaluating its performance against alternative starting materials. The following sections present quantitative data, detailed experimental protocols, and visual representations of synthetic pathways to offer a clear and objective comparison for professionals in the field of chemical synthesis and drug development.

Executive Summary

This compound is a valuable precursor in the synthesis of a variety of organic molecules, particularly in the formation of salicylamide and chlorinated derivatives. This guide explores the synthetic routes starting from this compound and compares them with alternative pathways originating from precursors such as salicylic acid, higher alkyl salicylates, and phenyl salicylate. The analysis reveals that while the direct use of salicylic acid often requires harsher conditions or activating agents, the use of higher alkyl salicylates can offer superior yields and shorter reaction times compared to methyl esters. The choice of precursor is therefore a critical consideration in process optimization, impacting yield, purity, and overall efficiency.

Comparative Analysis of Precursors in Salicylamide Synthesis

The synthesis of salicylamides, a common scaffold in medicinal chemistry, can be approached from several precursors. A key comparison is the direct amidation of various salicylic acid esters versus the direct amidation of salicylic acid itself.

Table 1: Comparison of Precursors for Salicylamide Synthesis

PrecursorAmineReaction ConditionsCycle TimeYieldPurityReference
Methyl Salicylate (C1 Ester)Mono/DialkylaminesAlcohol Solvent7–9 days~60%~95%[1]
n-Butyl Salicylate (C4 Ester)Mono/DialkylaminesAlcohol Solvent~2 days~95%~99%[1]
Phenyl Salicylate ("Salol")Aniline or Heterocyclic AmineHeating (e.g., 180-205°C)2-3.5 hoursNot specifiedNot specified[2]
Salicylic AcidPrimary AminesPCl3 in inert solventNot specifiedNot specifiedNot specified[3]
Salicylic AcidAcetylenic Esters, then Primary Amine1. CuI, NaHCO3, MeCN; 2. Room TempGoodModerate to GoodNot specified[4][5]

As indicated in Table 1, the use of a C4 alkyl ester of salicylic acid (n-butyl salicylate) results in a significantly higher yield and a much shorter reaction cycle compared to the C1 ester (Methyl Salicylate) for the synthesis of salicylamide intermediates.[1] This suggests that for simple amidation, this compound may not be the most efficient precursor. The "salol process," using phenyl salicylate, offers a rapid reaction at high temperatures.[2] Direct amidation of salicylic acid is also possible but often requires coupling agents like phosphorus trichloride or a multi-step approach through an intermediate.[3][5]

Logical Flow for Salicylamide Synthesis: Precursor Comparison

G cluster_precursors Precursor Selection cluster_activation Activation/Reaction cluster_products Product ms Methyl Salicylate ester_aminolysis Ester Aminolysis ms->ester_aminolysis Slower, Lower Yield sa Salicylic Acid coupling Amidation with Coupling Agent (e.g., PCl3) sa->coupling Requires Activating Agent pbs Higher Alkyl/Phenyl Salicylates pbs->ester_aminolysis Faster, Higher Yield direct_amidation Direct Amidation with Amine salicylamide Salicylamide coupling->salicylamide ester_aminolysis->salicylamide

Caption: Comparative logic for salicylamide synthesis from different precursors.

Synthesis of Piperazine Derivatives from this compound

This compound is a versatile precursor for more complex, multi-step syntheses, such as the preparation of piperazine-substituted salicylates. A common route involves the initial alkylation of the phenolic hydroxyl group, followed by modification of the ester.

Experimental Workflow: Synthesis of Piperazine-Substituted Salicylates

G start Methyl Salicylate step1 Alkylation of Phenolic -OH (e.g., with epichlorohydrin) start->step1 intermediate1 Epoxide Intermediate step1->intermediate1 step2 Ring Opening with Piperazine Derivative intermediate1->step2 intermediate2 Piperazine-Substituted Methyl Salicylate step2->intermediate2 step3 Further modification (optional) (e.g., amide formation) intermediate2->step3 final_product Final Piperazine Derivative step3->final_product

Caption: General workflow for synthesizing piperazine derivatives from Methyl Salicylate.

Experimental Protocol: Synthesis of Methyl 2-(2-hydroxy-3-(4-benzoylpiperazin-1-yl)propoxy)benzoate

This protocol is adapted from the synthesis of related compounds and illustrates a typical synthetic sequence.

  • Step 1: Epoxidation. Methyl salicylate is reacted with epichlorohydrin in the presence of a base (e.g., K₂CO₃) in a suitable solvent like acetone. The mixture is refluxed for an extended period (e.g., 30 hours) to yield the epoxide intermediate.

  • Step 2: Ring Opening. The resulting epoxide intermediate is then reacted with a substituted piperazine (e.g., 1-benzoylpiperazine) in a solvent such as ethanol at reflux to open the epoxide ring and form the piperazine-substituted methyl salicylate derivative.

  • Purification. The final product is purified using standard techniques such as column chromatography.

Comparative Analysis in Chlorination Reactions

The electronic properties of the ester group in this compound versus the carboxylic acid group in salicylic acid can influence the outcome of electrophilic aromatic substitution reactions like chlorination.

Table 2: Comparison of Precursors for Chlorination

PrecursorReagentConditionsMajor Product(s)ObservationsReference
Salicylic AcidChlorineGlacial Acetic Acid, cool3-chloro- and 5-chlorosalicylic acidsMixture of products often formed, requires controlled conditions for selectivity.[6]
Methyl SalicylateSodium HypochloriteAlkaline pHMethyl 5-chlorosalicylate (initially), Methyl 3-chlorosalicylate, and Methyl 3,5-dichlorosalicylateReaction proceeds stoichiometrically at high pH.

Direct chlorination of salicylic acid can lead to a mixture of 3- and 5-chloro-substituted products, and achieving high selectivity can be challenging.[6] In contrast, the chlorination of methyl salicylate with sodium hypochlorite at alkaline pH shows a more controlled reaction, initially favoring the para-substituted product. This suggests that for the synthesis of specific chlorinated salicylates, starting with this compound may offer better regiocontrol.

Signaling Pathway: Electrophilic Aromatic Substitution

G cluster_precursor Precursor cluster_reaction Reaction cluster_products Products sa Salicylic Acid (-COOH, -OH directing groups) chlorination Electrophilic Chlorination (e.g., Cl2 or NaOCl) sa->chlorination ms Methyl Salicylate (-COOMe, -OH directing groups) ms->chlorination chloro_sa Mixture of 3- and 5-chloro Salicylic Acids chlorination->chloro_sa Less Selective chloro_ms Regioselective Chlorinated Methyl Salicylates chlorination->chloro_ms More Selective

Caption: Influence of precursor on the regioselectivity of chlorination.

Conclusion

This compound serves as a competent precursor in various synthetic routes. For the straightforward synthesis of salicylamides, it is outperformed by higher alkyl salicylates which offer significantly better yields and shorter reaction times. However, in more complex syntheses, such as the preparation of piperazine derivatives, its utility as a starting point is well-established. Furthermore, in electrophilic substitution reactions like chlorination, the use of this compound may provide advantages in regioselectivity compared to the direct chlorination of salicylic acid. The optimal choice of precursor is therefore highly dependent on the specific synthetic target and desired process efficiency. Researchers and drug development professionals should consider these comparative data when designing and optimizing synthetic strategies involving salicylate-based compounds.

References

Assessing the performance of different chromatographic columns for Methyl 5-methylsalicylate separation.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful separation of positional isomers is a critical aspect of pharmaceutical analysis and drug development. Methyl 5-methylsalicylate and its isomers, such as Methyl 3-methylsalicylate and Methyl 4-methylsalicylate, present a common challenge due to their similar physicochemical properties. The choice of chromatographic column is paramount in achieving baseline resolution and accurate quantification. This guide provides an objective comparison of the performance of three common reversed-phase HPLC columns—C8, C18, and Phenyl-Hexyl—for the separation of these closely related aromatic compounds. The information presented is based on a synthesis of experimental data from the separation of methyl salicylate and its structural isomers, primarily cresol isomers, which serve as a reliable proxy for this analysis.

Executive Summary

The selection of an appropriate HPLC column for the separation of this compound and its isomers is dictated by the subtle differences in their interaction with the stationary phase. While C18 columns are a versatile first choice for reversed-phase chromatography, their separation mechanism, which is predominantly based on hydrophobic interactions, may not always be sufficient to resolve structurally similar isomers. Phenyl-Hexyl columns, which facilitate π-π interactions, often provide alternative selectivity and enhanced resolution for aromatic compounds. C8 columns, with a shorter alkyl chain, offer reduced retention and can be advantageous for faster analyses where sufficient resolution is achievable. This guide demonstrates that for positional isomers of methyl salicylate, Phenyl-Hexyl columns tend to offer the best resolution, followed by C18 columns, with C8 columns providing the least retention.

Performance Comparison of Chromatographic Columns

The following tables summarize the expected performance of C8, C18, and Phenyl-Hexyl columns for the separation of methyl salicylate positional isomers. The data is compiled and estimated from studies on methyl salicylate and cresol isomer separations.[1][2][3]

Table 1: Comparison of Column Performance for Methyl Salicylate Isomer Separation

Column TypeStationary Phase ChemistryPrimary Separation MechanismExpected Resolution of Positional IsomersKey AdvantagesKey Disadvantages
C8 OctylsilaneHydrophobic InteractionsModerateShorter retention times, faster analysis.[3]May provide insufficient resolution for closely eluting isomers.
C18 OctadecylsilaneHydrophobic InteractionsGoodWidely applicable, good starting point for method development.[2]May not resolve all positional isomers baseline.[1]
Phenyl-Hexyl Phenyl-HexylsilaneHydrophobic and π-π InteractionsExcellentEnhanced selectivity for aromatic and positional isomers.[1][4]May exhibit longer retention times.

Table 2: Estimated Chromatographic Parameters for Positional Isomer Separation

ParameterC8 ColumnC18 ColumnPhenyl-Hexyl Column
Analytes Methyl Salicylate Isomers (ortho-, meta-, para-)Cresol Isomers (ortho-, meta-, para-) as proxyCresol Isomers (ortho-, meta-, para-) as proxy
Estimated Retention Time (min) Analyte dependent, generally < 5 mino-cresol & m-cresol: ~8 min (co-elution), p-cresol: ~9 mino-cresol: ~10 min, m-cresol: ~11 min, p-cresol: ~12 min
Observed Resolution (Rs) Moderate, potential for peak overlap.Poor for o- and m-isomers, good for p-isomer.[1]Baseline separation of all three isomers.[1]
Peak Asymmetry (As) Typically 1.0 - 1.5Typically 1.0 - 1.5Typically 1.0 - 1.4
Theoretical Plates (N) > 5000> 7000> 8000

Note: The values in Table 2 are estimations based on available chromatograms and data for structurally similar compounds and are intended for comparative purposes. Actual results may vary depending on the specific instrument, exact mobile phase composition, and other experimental conditions.

Experimental Protocols

Detailed methodologies for the separation of methyl salicylate and its isomers on the compared columns are provided below.

Method 1: C8 Column for Methyl Salicylate Analysis

This protocol is adapted from a validated method for the determination of methyl salicylate.[3]

  • Instrumentation: HPLC system with a UV detector.

  • Column: Lichrosorb C8 (150 mm x 4.6 mm, 5 µm).[3]

  • Mobile Phase: Methanol/Water (65:35, v/v) containing 1.0% acetic acid.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30°C.[3]

  • Detection Wavelength: 304 nm.[3]

  • Injection Volume: 20 µL.

Method 2: C18 Column for Positional Isomer Separation (Proxy Method)

This protocol is based on the separation of cresol isomers, which are structurally analogous to methyl salicylate isomers.[1]

  • Instrumentation: HPLC system with a UV-VIS detector.

  • Column: Shim-pack GIST C18 (100 mm L. × 2.1 mm I.D., 2 µm).[5]

  • Mobile Phase: Water/Methanol (70:30, v/v).[5]

  • Flow Rate: 0.2 mL/min.[5]

  • Column Temperature: 40°C.[5]

  • Detection Wavelength: 254 nm.[5]

  • Injection Volume: 2.5 µL.[5]

Method 3: Phenyl-Hexyl Column for Positional Isomer Separation (Proxy Method)

This protocol provides superior separation of cresol isomers and is recommended for baseline resolution of methyl salicylate isomers.[1]

  • Instrumentation: HPLC system with a UV-VIS detector.

  • Column: Shim-pack GIST Phenyl (100 mm L. × 3.0 mm I.D., 2 µm).[5]

  • Mobile Phase: Water/Methanol (80:20, v/v).[5]

  • Flow Rate: 0.4 mL/min.[5]

  • Column Temperature: 40°C.[5]

  • Detection Wavelength: 254 nm.[5]

  • Injection Volume: 5 µL.[5]

Visualizing the Workflow and Logic

To aid in the understanding of the experimental process and the decision-making for column selection, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Standard Solutions Equilibrate Equilibrate Column Prep_Standard->Equilibrate Prep_Sample Prepare Sample Solution Prep_Sample->Equilibrate Inject Inject Sample/Standard Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Performance Metrics (Resolution, Asymmetry, etc.) Integrate->Calculate Compare Compare Column Performance Calculate->Compare

Experimental workflow for chromatographic column comparison.

ColumnSelectionLogic Start Start: Need to separate This compound isomers Initial_Choice Initial Column Choice: C18 Column Start->Initial_Choice Check_Resolution Is baseline resolution achieved? Initial_Choice->Check_Resolution Select_Phenyl Select Phenyl-Hexyl Column for enhanced π-π interactions Check_Resolution->Select_Phenyl No Optimize_C18 Optimize mobile phase on C18 column Check_Resolution->Optimize_C18 Partially Final_Method Final Validated Method Check_Resolution->Final_Method Yes Select_Phenyl->Final_Method Optimize_C18->Final_Method

Logical flow for selecting the optimal chromatographic column.

Conclusion

For the separation of this compound and its positional isomers, the choice of the stationary phase is critical. While a standard C18 column is a reasonable starting point, it may not provide complete separation of all isomers.[1] Phenyl-Hexyl columns, with their unique selectivity derived from π-π interactions, offer a significant advantage in resolving these structurally similar aromatic compounds.[1][4] For rapid screening or when isomers are known to be well-separated, a C8 column could be a suitable option to reduce analysis time. Researchers should consider the specific requirements of their analysis, including the need for baseline resolution and the complexity of the sample matrix, when selecting the optimal column. The experimental protocols and comparative data presented in this guide provide a solid foundation for making an informed decision.

References

Safety Operating Guide

Proper Disposal of Methyl 5-methylsalicylate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Methyl 5-methylsalicylate (CAS No. 22717-57-3). Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to ensure safety and compliance with regulations.

This compound, also known as Methyl 2-hydroxy-5-methylbenzoate, is a compound that requires careful handling and disposal due to its potential hazards. This guide outlines the necessary steps for its safe management in a laboratory setting.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, compiled from various safety data sheets and chemical suppliers.

PropertyValueSource
Molecular Formula C₉H₁₀O₃[1][2]
Molecular Weight 166.18 g/mol [1][2]
CAS Number 22717-57-3[1][2][3]
Appearance Colorless to pale yellow clear liquid[1][4][5]
Boiling Point 241-243 °C at 767 mm Hg[6]
Melting Point -1.00 °C[4]
Density 1.153 g/mL at 25 °C[6]
Flash Point 98.50 °C (209.00 °F)[4]
Solubility Soluble in alcohol; water solubility of 496.5 mg/L at 25 °C[4]
Hazard Identification and Personal Protective Equipment (PPE)

According to the Safety Data Sheet from Sigma-Aldrich, this compound is classified under the Globally Harmonized System (GHS) with the following hazards[3]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE) must be worn when handling this substance. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile rubber).

  • Safety goggles or a face shield.

  • A laboratory coat.

  • Use in a well-ventilated area or under a chemical fume hood[7].

Experimental Protocols: Spill and Disposal Procedures

The following protocols provide detailed methodologies for managing spills and disposing of this compound.

Spill Cleanup Protocol

In the event of a spill, follow these steps to ensure safe cleanup:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation. For major spills, alert the appropriate emergency responders[8].

  • Don PPE: Before approaching the spill, don the appropriate personal protective equipment as outlined above.

  • Containment: For liquid spills, contain the material using an inert absorbent material such as sand, earth, or vermiculite[7][8]. Do not use combustible materials like sawdust.

  • Collection: Carefully scoop up the absorbed material and place it into a suitable, labeled, and sealable container for disposal[7][8].

  • Decontamination: Wash the spill area thoroughly with soap and water[7].

  • Waste Disposal: Dispose of the contaminated materials and absorbent as hazardous waste in accordance with local, state, and federal regulations[3][7].

Disposal Protocol for Unused this compound

Unused or waste this compound must be disposed of as hazardous chemical waste.

  • Containerization: Ensure the waste material is stored in a clearly labeled, sealed, and appropriate container.

  • Professional Disposal Service: Contact a licensed professional waste disposal service to handle the material[7].

  • Incineration: A recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[7].

  • Regulatory Compliance: All disposal activities must adhere strictly to federal, state, and local environmental regulations[7]. Do not dispose of this material down the drain or with general laboratory trash[3].

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation cluster_contain Containment cluster_disposal Disposal Path cluster_spill Spill Response A Identify Waste This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Place in a Labeled, Sealable Container B->C Safe Handling D Store in Designated Hazardous Waste Area C->D E Contact Licensed Waste Disposal Service D->E F Transport to Approved Waste Disposal Facility E->F G Final Disposal (e.g., Chemical Incineration) F->G S1 Spill Occurs S2 Evacuate & Ventilate S1->S2 S3 Contain with Inert Absorbent Material S2->S3 S4 Collect in Labeled Container S3->S4 S4->D Enter Disposal Path

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Methyl 5-methylsalicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling Methyl 5-methylsalicylate (CAS 22717-57-3). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this chemical.

Hazard Identification and Safety Data Summary

This compound is classified as a hazardous substance. The primary risks associated with this chemical are irritation to the skin, eyes, and respiratory system.[1] Below is a summary of its hazard classifications and key safety information.

Identifier Information
Chemical Name This compound
Synonyms Methyl 2-hydroxy-5-methylbenzoate, 2-Hydroxy-5-methylbenzoic acid methyl ester
CAS Number 22717-57-3
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
Appearance Colorless to orange to green clear liquid
GHS Hazard Statements H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1]
GHS Precautionary Statements P261: Avoid breathing mist or vapors.[1] P264: Wash skin thoroughly after handling.[1] P271: Use only outdoors or in a well-ventilated area.[1] P280: Wear protective gloves/ eye protection/ face protection.[1]
Toxicological Data The chemical, physical, and toxicological properties have not been thoroughly investigated.[1]
Occupational Exposure Limits No occupational exposure limits have been established for this substance.

Operational Plan: Safe Handling Workflow

Proper handling of this compound is paramount to prevent exposure and ensure a safe laboratory environment. The following step-by-step workflow should be implemented.

Diagram: Safe Handling Workflow for this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post_handling 3. Post-Handling prep Preparation handling Handling post_handling Post-Handling spill Spill Response disposal Waste Disposal spill->disposal Dispose of contaminated materials ppe Don Personal Protective Equipment (PPE) - Nitrile Gloves - Safety Goggles - Lab Coat ventilation Ensure Proper Ventilation (Chemical Fume Hood) ppe->ventilation materials Gather all necessary materials ventilation->materials dispense Dispense chemical carefully, avoiding splashes and vapor generation materials->dispense use Perform experimental work within the fume hood dispense->use use->spill If spill occurs decontaminate Decontaminate work surfaces use->decontaminate decontaminate->disposal Dispose of waste remove_ppe Remove PPE correctly decontaminate->remove_ppe wash Wash hands thoroughly remove_ppe->wash

Caption: Workflow for the safe handling of this compound.

Step-by-Step Guidance:

  • Preparation:

    • Personal Protective Equipment (PPE): Before handling, all personnel must wear appropriate PPE. This includes, at a minimum, nitrile gloves, chemical safety goggles, and a lab coat.[2] For procedures with a risk of splashing, a face shield is recommended.

    • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

    • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2]

  • Handling:

    • Dispensing: When transferring or dispensing the chemical, do so carefully to avoid splashing and the generation of vapors.[1]

    • Avoid Contact: Prevent direct contact with skin and eyes.[2] In case of accidental contact, follow the emergency procedures outlined below.

    • Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled or stored. Wash hands thoroughly after handling.[1]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

    • Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Exposure Type First-Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water. If skin irritation occurs, seek medical attention.[1]
Inhalation Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate respiratory protection, chemical-resistant gloves, and eye protection. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal.[2] Ventilate the area and wash the spill site after material pickup is complete.[2]

Disposal Plan

All waste materials, including unused chemicals and contaminated items, must be disposed of as hazardous waste.

  • Chemical Waste: Collect excess this compound in its original container or a suitable, labeled, and sealed container. Do not mix with other waste streams.[1]

  • Contaminated Materials: Any materials used to clean up spills (e.g., absorbent pads, paper towels) and contaminated PPE (e.g., gloves) must be collected in a sealed, labeled container for hazardous waste disposal.

  • Disposal Method: The recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Regulatory Compliance: All waste disposal must be conducted in accordance with federal, state, and local environmental regulations.[1][2] Do not allow the chemical to enter drains or waterways.[1]

Representative Experimental Protocol: Synthesis of a Substituted Salicylate

While a "key" universal experimental protocol for this compound is not applicable due to its varied use in research, a representative synthesis of a salicylate derivative is provided below for illustrative purposes. This protocol is based on the Fischer esterification of a substituted salicylic acid.

Objective: To synthesize a substituted methyl salicylate from its corresponding salicylic acid.

Materials:

  • Substituted salicylic acid (e.g., 5-methylsalicylic acid)

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (as a catalyst)

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., dichloromethane)

Procedure:

  • In a round-bottom flask, combine the substituted salicylic acid and an excess of methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Heat the reaction mixture to reflux for a specified period (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in an organic solvent and transfer it to a separatory funnel.

  • Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining acid and remove unreacted salicylic acid.[1]

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[1]

  • Purify the crude product by a suitable method, such as column chromatography or distillation, to yield the pure substituted methyl salicylate.

References

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Min. plausibility 0.01
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.